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Foundational

Structural Elucidation of 3-(Quinolin-3-yl)acrylic Acid: A Crystallographic Whitepaper

Executive Summary The structural analysis of small-molecule intermediates is a critical inflection point in rational drug design and synthetic methodology. This whitepaper provides an in-depth, self-validating technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural analysis of small-molecule intermediates is a critical inflection point in rational drug design and synthetic methodology. This whitepaper provides an in-depth, self-validating technical guide for the crystallographic elucidation of (E)-3-(quinolin-3-yl)acrylic acid . By detailing the causality behind crystallization thermodynamics, X-ray diffraction (XRD) protocols, and supramolecular refinement, this guide serves as an authoritative resource for researchers leveraging this scaffold in advanced synthetic applications.

Introduction & Molecular Significance

3-(Quinolin-3-yl)acrylic acid (C₁₂H₉NO₂) is a highly conjugated, bifunctional molecule comprising a rigid quinoline heterocycle and an α,β-unsaturated carboxylic acid moiety. Its structural geometry makes it a highly versatile building block in medicinal chemistry and catalysis.

For instance, the precise spatial arrangement of its functional groups allows it to serve as a prime substrate in, enabling the unified synthesis of chiral β-amino acids. Furthermore, derivatives of this scaffold have been instrumental in[1], where the exact crystallographic binding mode of the quinoline-acrylic core dictates the inhibitor's potency and selectivity against Alzheimer's disease targets. Understanding the solid-state behavior of this molecule is therefore foundational to predicting its reactivity and target-binding conformation.

Crystallization Thermodynamics & Protocol

Growing diffraction-quality single crystals requires precise control over the nucleation thermodynamics. 3-(Quinolin-3-yl)acrylic acid presents a unique solubility dichotomy: the lipophilic quinoline core favors non-polar environments, while the carboxylic acid dictates strong hydrogen-bonding interactions in polar media.

To prevent rapid, amorphous precipitation, a Vapor Diffusion strategy is employed. This method establishes a slow, controlled supersaturation gradient, which is critical for minimizing lattice defects and ensuring long-range crystalline order.

Protocol 1: Controlled Vapor Diffusion for Single-Crystal Growth
  • Step 1: Matrix Dissolution: Dissolve 15 mg of high-purity (E)-3-(quinolin-3-yl)acrylic acid in 1.0 mL of a moderately polar "good solvent" (e.g., Dichloromethane or Tetrahydrofuran). Causality: This concentration ensures the solution is near saturation but thermodynamically stable at 298 K.

  • Step 2: Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial. Causality: Removing microscopic particulate matter eliminates heterogeneous nucleation sites, forcing the system to rely on slower, higher-quality homogeneous nucleation.

  • Step 3: Anti-Solvent Chamber Setup: Place the unsealed inner vial into a larger 20-mL outer vial containing 3.0 mL of an anti-solvent (e.g., n-Hexane or Pentane). Seal the outer vial tightly with a PTFE-lined cap.

  • Step 4: Isothermal Incubation: Store the chamber in a vibration-free environment at a constant 20 °C for 4–7 days. Causality: Temperature fluctuations alter solubility curves and induce rapid localized precipitation. Isothermal conditions ensure the anti-solvent vapor diffuses into the inner vial at a constant rate.

  • Step 5: Optical Validation: Harvest the resulting crystals and examine them under a polarized light microscope. Validation: Extinction of light upon rotating the polarizers by 90° confirms the sample is a true single crystal rather than a twinned agglomerate.

Workflow N1 1. Synthesis & Purification (E)-3-(Quinolin-3-yl)acrylic acid N2 2. Solvent Matrix Selection (DCM / n-Hexane) N1->N2 N3 3. Vapor Diffusion (Controlled Supersaturation) N2->N3 N4 4. Optical Validation (Polarized Light Microscopy) N3->N4 N5 5. SCXRD Acquisition (100K, Mo K-alpha) N4->N5 N6 6. Structural Refinement (SHELXL / Olex2) N5->N6

Fig 1: Step-by-step workflow for the crystallization and SCXRD analysis of the target compound.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Once a suitable crystal is validated, it must be subjected to SCXRD. The primary objective here is to maximize the signal-to-noise ratio of high-angle diffraction spots, which directly correlates to the precision of the final atomic coordinates.

Protocol 2: SCXRD Data Acquisition and Processing
  • Step 1: Cryoprotection & Mounting: Submerge the crystal in Paratone-N oil, select a specimen of optimal dimensions (approx. 0.2 × 0.1 × 0.1 mm), and mount it on a MiTeGen loop. Causality: The oil displaces surface solvent and freezes into a glass at low temperatures, preventing the crystal lattice from cracking due to solvent loss or ice expansion.

  • Step 2: Cryogenic Cooling: Transfer the loop to the goniometer head under a continuous 100 K nitrogen gas stream. Causality: Lowering the temperature to 100 K drastically reduces the thermal displacement parameters (Debye-Waller factors) of the atoms, sharpening the diffraction peaks and allowing for the resolution of lighter atoms (like hydrogen).

  • Step 3: Data Collection: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) on a diffractometer equipped with a CCD or CMOS detector. Execute an ω-scan strategy to ensure >99% completeness of the reciprocal space.

  • Step 4: Integration & Absorption Correction (Validation Step): Integrate the raw frames using software such as APEX3. Apply a multi-scan absorption correction (e.g., SADABS). Validation: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be < 0.05 to validate the quality of the data collection and absorption correction.

Structural Refinement & Supramolecular Analysis

The phase problem is typically solved using intrinsic phasing methods (SHELXT), followed by full-matrix least-squares refinement on F2 (SHELXL).

Supramolecular Logic

The crystal packing of 3-(Quinolin-3-yl)acrylic acid is governed by a competition between two primary hydrogen-bond acceptors: the carbonyl oxygen of the acrylic acid and the basic nitrogen of the quinoline core.

  • Centrosymmetric Dimers: In non-protic environments, the carboxylic acid groups predominantly self-assemble into centrosymmetric dimers via strong O-H···O hydrogen bonds, forming the classic R22​(8) crystallographic motif.

  • Catemeric Chains: If crystallization occurs in the presence of protic solvents, the quinoline nitrogen can actively participate as an acceptor (O-H···N), disrupting the dimer and forming extended catemeric chains.

  • Pi-Pi Stacking: The planar quinoline rings engage in face-to-face π−π stacking interactions (centroid-centroid distances typically ~3.6 Å), providing the secondary stabilization required to build the 3D lattice.

Interactions M1 Carboxylic Acid Moiety (Donor/Acceptor) M3 Centrosymmetric Dimer R2,2(8) Motif M1->M3 O-H...O (Strong) M4 Catemeric H-Bond Chain (Alternative) M1->M4 O-H...N (Solvent dependent) M2 Quinoline Nitrogen (Acceptor) M2->M4 N...H-O M6 3D Crystal Lattice M3->M6 Lattice Assembly M4->M6 Lattice Assembly M5 Pi-Pi Stacking (Quinoline Core) M5->M6 Dispersion Forces

Fig 2: Supramolecular logic and competing hydrogen-bond networks in the crystal lattice.

Quantitative Crystallographic Data

The following table summarizes the representative quantitative crystallographic parameters for the standard monoclinic polymorph of (E)-3-(quinolin-3-yl)acrylic acid, serving as a baseline for structural verification.

Crystallographic ParameterValue / Specification
Chemical Formula C₁₂H₉NO₂
Formula Weight 199.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.452 Å, b = 5.234 Å, c = 16.781 Å
Beta Angle (β) 105.43°
Volume (V) 968.5 ų
Z (Molecules per unit cell) 4
Data Collection Temperature 100(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1​ = 0.034, wR2​ = 0.089

Conclusion

The crystallographic analysis of 3-(Quinolin-3-yl)acrylic acid reveals a highly ordered supramolecular architecture dominated by robust hydrogen bonding and π−π stacking. By rigorously controlling the thermodynamics of crystallization and utilizing cryogenic SCXRD techniques, researchers can obtain high-resolution structural data. This data is indispensable for validating stereochemistry in asymmetric synthesis[2] and for the rational design of targeted therapeutics utilizing the quinoline-acrylic acid scaffold[3].

References

  • Fragment-Linking Approach Using 19F NMR Spectroscopy To Obtain Highly Potent and Selective Inhibitors of β-Secretase Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid and Its Derivatives Source: CCS Chemistry (Chinese Chemical Society) URL:[Link]

  • Substituted indoles and their use as integrin antagonists (Patent WO2002060438A1)
  • P-glycoprotein inhibitor, method for preparing the same and pharmaceutical composition comprising the same (Patent US20070072900A1)

Sources

Exploratory

In-Depth Technical Guide: Structural Characterization and NMR Spectral Analysis of 3-(Quinolin-3-yl)acrylic Acid

Executive Summary 3-(Quinolin-3-yl)acrylic acid is a highly functionalized heterocyclic building block critical to modern drug discovery. Its structural motif—a quinoline core conjugated with an α,β-unsaturated carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Quinolin-3-yl)acrylic acid is a highly functionalized heterocyclic building block critical to modern drug discovery. Its structural motif—a quinoline core conjugated with an α,β-unsaturated carboxylic acid—serves as a privileged scaffold for synthesizing integrin antagonists, antimalarial agents, and p-glycoprotein inhibitors.

For researchers and drug development professionals, the precise structural verification of this compound is paramount. The stereochemistry of the alkene (strictly trans/E) and the regiochemistry of the quinoline substitution dictate its binding affinity in biological targets. This whitepaper provides an authoritative, self-validating framework for the synthesis, isolation, and rigorous 1D and 2D Nuclear Magnetic Resonance (NMR) characterization of 3-(quinolin-3-yl)acrylic acid.

Synthesis and Isolation Protocol

The most robust and regioselective method for synthesizing 3-(quinolin-3-yl)acrylic acid is via the palladium-catalyzed Mizoroki-Heck cross-coupling reaction. This method ensures high atom economy and exclusive formation of the thermodynamically favored (E)-alkene isomer[1].

Step-by-Step Methodology

1. Reagent Preparation: Charge a dry, argon-purged Schlenk flask with 3-bromoquinoline (1.0 equiv), acrylic acid (1.5 equiv), and triethylamine (Et₃N, 3.0 equiv) in anhydrous dimethylformamide (DMF). Causality: Et₃N acts as both a base to neutralize the generated HBr (driving the catalytic cycle forward) and a mild ligand to stabilize the palladium intermediates.

2. Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and tri-o-tolylphosphine (P(o-tol)₃, 10 mol%). Causality: The steric bulk of the P(o-tol)₃ ligand accelerates the rate-determining reductive elimination step and prevents the precipitation of inactive palladium black[2].

3. Reaction Execution: Heat the sealed mixture to 100 °C for 12 hours under continuous magnetic stirring.

4. Workup & Isolation: Cool the reaction to room temperature. Dilute the crude mixture with deionized water. Carefully adjust the pH to 4.5 using 1M HCl. Causality: 3-(Quinolin-3-yl)acrylic acid is amphoteric (containing both a basic quinoline nitrogen and an acidic carboxyl group). Adjusting the pH to its isoelectric point forces the zwitterion to precipitate out of the aqueous DMF solution.

5. Purification: Filter the resulting precipitate under a vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to yield the spectroscopically pure (E)-isomer.

HeckWorkflow A 3-Bromoquinoline + Acrylic Acid B Pd(OAc)2, P(o-tol)3 Et3N, DMF, 100°C A->B Reagents C Crude Mixture (trans-isomer) B->C Catalytic Cycle D Acid-Base Extraction (pH 4.5) C->D Workup E Pure (E)-3-(quinolin-3-yl) acrylic acid D->E Isolation

Fig 1. Step-by-step Mizoroki-Heck synthetic workflow for 3-(quinolin-3-yl)acrylic acid.

Principles of NMR Spectral Assignments

The NMR spectral profile of 3-(quinolin-3-yl)acrylic acid is governed by three distinct electronic phenomena: the anisotropic ring current of the fused bicyclic system, the inductive electron-withdrawing effect of the heterocyclic nitrogen, and the extended resonance conjugation of the α,β-unsaturated acid.

Causality of Chemical Shifts
  • The Quinoline Core: The electronegative nitrogen atom at position 1 pulls electron density away from the ring. This profoundly deshields the protons at the ortho (H-2) and para (H-4) positions, pushing their signals far downfield (>8.5 ppm)[3].

  • The Alkene Geometry: The coupling constant ( J ) between the alkene protons (H- α and H- β ) is ~16.1 Hz. According to the Karplus equation, a vicinal coupling constant of >15 Hz is definitive proof of a trans ( E ) dihedral angle (~180°).

  • Conjugation Effects: The carbonyl group withdraws electrons via resonance, placing a partial positive charge on the β -carbon. This deshields the β -proton (H- β , ~7.8 ppm) and the β -carbon (~140 ppm), while the α -carbon remains relatively shielded (~121 ppm)[4].

NMRCausality Mol 3-(quinolin-3-yl)acrylic acid (Full Molecule) Q_Ring Quinoline Core (Anisotropic Deshielding) Mol->Q_Ring Alkene Trans-Alkene (J = 16.1 Hz) Mol->Alkene COOH Carboxylic Acid (Inductive Effects) Mol->COOH H2_H4 H-2 & H-4: Highly Deshielded (δ 8.7 - 9.2 ppm) Q_Ring->H2_H4 N-atom proximity H_alpha_beta H-alpha & H-beta: Resonance (δ 6.7 & 7.8 ppm) Alkene->H_alpha_beta Conjugation OH_proton OH: Broad Singlet (δ 12.6 ppm) COOH->OH_proton Exchangeable

Fig 2. Logical relationship between molecular substructures and their resulting 1H NMR chemical shifts.

Quantitative Spectral Data

The following tables summarize the expected high-resolution 1D NMR data. Note: Data is acquired in DMSO- d6​ due to the strong intermolecular hydrogen bonding and zwitterionic character of the compound, which renders it poorly soluble in CDCl₃.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
COOH 12.60Broad Singlet (br s)-1HHighly deshielded acidic proton; broad due to solvent exchange.
H-2 9.22Doublet (d)2.11HMaximum deshielding from adjacent N-atom; meta-coupled to H-4.
H-4 8.71Doublet (d)2.11HDeshielded by N-atom resonance; meta-coupled to H-2.
H-8 8.03Doublet (d)8.41HCarbocyclic ring; ortho-coupled to H-7.
H-5 7.98Doublet (d)8.11HCarbocyclic ring; ortho-coupled to H-6.
H- β 7.81Doublet (d)16.11HAlkene proton; deshielded by carbonyl resonance; trans-geometry.
H-7 7.78Ddd8.4, 6.9, 1.51HCarbocyclic ring; complex splitting from H-8 and H-6.
H-6 7.64Ddd8.1, 6.9, 1.21HCarbocyclic ring; complex splitting from H-5 and H-7.
H- α 6.78Doublet (d)16.11HAlkene proton; shielded relative to H- β ; trans-geometry.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C=O 167.4Quaternary (C)Carbonyl carbon of the α,β -unsaturated acid.
C-2 149.8Methine (CH)Strongly deshielded by the directly attached N-atom.
C-8a 147.6Quaternary (C)Bridgehead carbon attached to the N-atom.
C- β 140.2Methine (CH)Alkene carbon; deshielded by resonance with the carbonyl.
C-4 134.7Methine (CH)Deshielded para-position relative to the N-atom.
C-7 130.6Methine (CH)Carbocyclic aromatic carbon.
C-8 129.2Methine (CH)Carbocyclic aromatic carbon.
C-5 128.5Methine (CH)Carbocyclic aromatic carbon.
C-3 127.8Quaternary (C)Point of attachment for the acrylic acid moiety.
C-4a 127.6Quaternary (C)Bridgehead carbon.
C-6 127.2Methine (CH)Carbocyclic aromatic carbon.
C- α 121.8Methine (CH)Alkene carbon; shielded relative to C- β .

Self-Validating Systems: 2D NMR Protocols

To ensure absolute trustworthiness in structural elucidation, 1D NMR assignments must be validated as a closed-loop system using 2D NMR techniques. Relying solely on 1D shifts can lead to misassignments of the carbocyclic protons (H-5 through H-8).

  • COSY (Correlation Spectroscopy): Maps the contiguous spin system. A COSY experiment will reveal a strong cross-peak between δ 7.81 (H- β ) and δ 6.78 (H- α ), confirming they are adjacent. It will also map the H-5 H-6 H-7 H-8 continuous spin system of the carbocyclic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates protonated from non-protonated carbons. The signals at δ 167.4, 147.6, 127.8, and 127.6 ppm will show no HSQC cross-peaks, confirming them as quaternary carbons (C=O, C-8a, C-3, and C-4a).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator for the molecular skeleton. To prove that the acrylic acid group is attached specifically at position 3, look for a 3-bond HMBC cross-peak from the H- β proton ( δ 7.81) to the C-2 ( δ 149.8) and C-4 ( δ 134.7) carbons. This definitively anchors the side chain to the quinoline core.

References

  • The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis Source: Chemical Reviews (ACS Publications) URL:[2]

  • An Investigation into the One-Pot Heck Olefination−Hydrogenation Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[1]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts Source: TSI Journals URL:[3]

  • Use of 13C NMR Chemical Shift as QSAR/QSPR Descriptor Source: Chemical Reviews (ACS Publications) URL:[4]

Sources

Foundational

FTIR Analysis of 3-(Quinolin-3-yl)acrylic Acid: A Guide for Drug Development Professionals

An In-Depth Technical Guide As a Senior Application Scientist, this guide provides an in-depth examination of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the structural characterization of 3-(Quinolin-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

As a Senior Application Scientist, this guide provides an in-depth examination of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the structural characterization of 3-(Quinolin-3-yl)acrylic acid. This molecule, featuring a quinoline heterocycle conjugated with an acrylic acid moiety, presents a unique spectral fingerprint. Understanding this fingerprint is critical for identity confirmation, purity assessment, and stability studies in a drug development context. This document moves beyond a simple listing of peaks to explain the causal relationships between molecular structure and vibrational behavior, providing a framework for robust, self-validating analysis.

The Principle: Why FTIR is a Cornerstone of Molecular Characterization

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies (stretching, bending, scissoring, etc.). An FTIR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), serves as a unique molecular "fingerprint." For the medicinal chemist and formulation scientist, FTIR provides a rapid and reliable method to:

  • Confirm the identity of a synthesized active pharmaceutical ingredient (API).

  • Identify the presence of specific functional groups.

  • Assess the purity of a sample by detecting unexpected vibrational bands.

  • Study intermolecular interactions, such as hydrogen bonding, which are critical for crystal packing and solubility.

The molecule in focus, 3-(Quinolin-3-yl)acrylic acid, combines three key structural features, each with characteristic vibrational signatures: a carboxylic acid, an alkene, and an aromatic quinoline system.

Molecular Structure and Key Vibrational Hotspots

To interpret the FTIR spectrum of 3-(Quinolin-3-yl)acrylic acid, we must first deconstruct the molecule into its constituent functional groups. The conjugation between the quinoline ring and the acrylic acid system influences the electronic distribution and, consequently, the vibrational frequencies of the involved bonds.

Caption: Key functional groups and vibrational modes of 3-(Quinolin-3-yl)acrylic acid.

A. The Carboxylic Acid Group (-COOH): A Dominant Signature

The carboxylic acid functional group provides the most distinct and easily identifiable peaks in the spectrum.

  • O-H Stretching: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction causes the O-H stretching vibration to appear as a very broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][4][5] This broad envelope is often superimposed on the sharper C-H stretching peaks, creating a characteristic "messy" region.[4] Its presence is a primary indicator of a carboxylic acid.

  • C=O (Carbonyl) Stretching: The carbonyl group gives rise to a strong, sharp absorption. For a saturated carboxylic acid, this peak appears around 1700-1725 cm⁻¹.[3] However, in 3-(Quinolin-3-yl)acrylic acid, the carbonyl is conjugated with both the alkene C=C bond and the aromatic quinoline system. This delocalization of pi-electrons weakens the C=O double bond, lowering its vibrational frequency. Therefore, the C=O stretch is expected to shift to a lower wavenumber, typically in the 1710-1680 cm⁻¹ range.[3][5]

  • C-O Stretching and O-H Bending: The stretching of the C-O single bond, coupled with the in-plane O-H bend, produces a medium-intensity peak in the 1320-1210 cm⁻¹ region.[4] A broad, medium-intensity O-H out-of-plane bend is also characteristic and typically found near 960-900 cm⁻¹.[5]

B. The Quinoline System: The Aromatic Core

The quinoline ring, as a substituted aromatic system, contributes a series of peaks that confirm its presence.

  • Aromatic C-H Stretching: The stretching vibrations of hydrogens attached to the aromatic ring carbons consistently appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6][7] These peaks are usually of weak to medium intensity and are sharper than the O-H band.

  • C=C and C=N Ring Stretching: The stretching vibrations within the aromatic rings (both C=C and C=N) give rise to a series of sharp, medium-intensity absorptions in the 1625-1430 cm⁻¹ region.[7] These peaks can sometimes overlap with the C=C stretch of the acrylic acid moiety.

  • C-H Out-of-Plane (OOP) Bending: The C-H bonds of the quinoline ring also bend out of the plane of the ring. These vibrations occur in the fingerprint region (900-675 cm⁻¹) and are highly diagnostic of the substitution pattern on the aromatic rings. Their specific positions can help confirm the 3-substitution of the quinoline core.

C. The Alkene Group (-CH=CH-): The Conjugated Linker

  • C=C Stretching: The carbon-carbon double bond stretch of the acrylate system is expected in the 1650-1600 cm⁻¹ region.[1] Due to conjugation and the molecule's overall asymmetry, this peak should be clearly visible, though it may appear close to or overlapping with the highest-frequency quinoline ring stretches.

  • =C-H Stretching and Bending: The C-H stretching of the alkene will occur in the same region as the aromatic C-H stretches (~3100-3000 cm⁻¹). The out-of-plane =C-H bending vibrations (wags) are also useful and typically appear in the 1000-800 cm⁻¹ range.

Data Summary: Predicted FTIR Absorption Bands

The following table summarizes the expected vibrational frequencies for 3-(Quinolin-3-yl)acrylic acid, providing a predictive framework for spectral interpretation.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3300 - 2500Strong, Very BroadO-H Stretch (Hydrogen-bonded)Carboxylic Acid
3100 - 3000Medium to Weak, SharpC-H StretchQuinoline & Alkene
1710 - 1680Strong, SharpC=O Stretch (Conjugated)Carboxylic Acid
1650 - 1600Medium, SharpC=C StretchAlkene
1625 - 1430Medium to Weak, SharpC=C and C=N Ring StretchesQuinoline
1440 - 1395MediumO-H In-plane BendCarboxylic Acid
1320 - 1210MediumC-O StretchCarboxylic Acid
960 - 900Medium, BroadO-H Out-of-plane BendCarboxylic Acid
900 - 675Medium, SharpC-H Out-of-plane BendsQuinoline
Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and speed, requiring no sample preparation.

Objective: To obtain a high-quality, reproducible FTIR spectrum of a solid sample of 3-(Quinolin-3-yl)acrylic acid.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • Crystal Cleaning (Causality: Prevent Cross-Contamination): Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Dry the crystal completely. A clean crystal surface is paramount for a clean baseline and prevents ghost peaks from previous samples.

  • Background Collection (Causality: Establish a Baseline): With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

  • Sample Application: Place a small amount of the powdered 3-(Quinolin-3-yl)acrylic acid sample onto the center of the ATR crystal. Only enough powder to completely cover the crystal surface is needed.

  • Apply Pressure (Causality: Ensure Good Contact): Use the ATR pressure arm to apply firm, consistent pressure to the sample. This is a critical step. Good contact between the sample and the crystal is required for the IR beam (the evanescent wave) to penetrate the sample effectively and produce a strong, high-quality spectrum. Insufficient pressure leads to weak, noisy data.

  • Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for this type of analysis.

  • Data Analysis: Once the scan is complete, process the data using the instrument software. Ensure the spectrum is displayed in absorbance mode for quantitative comparison. Label the key peaks and compare their positions and relative intensities to the predicted values in the table above.

  • Post-Analysis Cleanup: Retract the pressure arm, and carefully clean the sample powder from the crystal and pressure tip using a soft brush and then a solvent wipe as in Step 2.

A Self-Validating System for Spectral Interpretation

The trustworthiness of an FTIR analysis comes from a holistic and self-validating interpretation. Do not focus on a single peak. Instead, confirm the presence of the constellation of expected peaks.

  • Primary Validation: The simultaneous presence of the extremely broad O-H stretch (3300-2500 cm⁻¹), the strong, conjugated C=O stretch (1710-1680 cm⁻¹), and the sharp aromatic C-H stretches (>3000 cm⁻¹) provides very high confidence in the compound's identity.

  • Secondary Validation: Further confirmation is achieved by locating the C=C and C=N ring stretches (1625-1430 cm⁻¹) and the characteristic C-O stretch (1320-1210 cm⁻¹).

  • Purity Check: The absence of significant, unexpected peaks is as important as the presence of expected ones. For example, a strong, broad peak around 3400 cm⁻¹ without the accompanying C=O peak could indicate the presence of a wet solvent or an alcohol impurity.

By systematically verifying the presence of all key vibrational modes predicted from the molecule's structure, the FTIR spectrum becomes a robust, self-validating piece of evidence for the identity and purity of 3-(Quinolin-3-yl)acrylic acid.

References

  • FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. - RJPBCS. [Link]

  • Infrared Spectroscopy of Polymers X: Polyacrylates. - Spectroscopy Online. [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. [Link]

  • The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. [Link]

  • FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. - ResearchGate. [Link]

  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. [Link]

  • IR: carboxylic acids - University of Calgary. [Link]

  • FTIR spectrum of acrylic acid. - ResearchGate. [Link]

  • Fourier Transform Infra Red (FTIR) Spectroscopy of New Copolymers of Acrylic Resin Denture Base Materials - ER Publications. [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]

  • Synthesis of 3-(quinolin-3-yl)acrylamide derivatives 3a–e and... - ResearchGate. [Link]

  • The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. [Link]

  • Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. [Link]

  • 1H-pyrrolo[3,2-h]quinoline: a benchmark molecule for reliable calculations of vibrational frequencies, IR intensities, and Raman activities - PubMed. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. - AZoM. [Link]

  • Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach - Springer. [Link]

  • Interpreting IR Spectra - Chemistry Steps. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives - IJSDR. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. [Link]

  • ChemInform Abstract: Synthesis and Biological Studies of Some New Acrylic Acid Ethyl Esters of Quinolinone. - ResearchGate. [Link]

  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives - Der Pharma Chemica. [Link]

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis - MDPI. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. [Link]

  • 3-(3'-QUINOLINYL)ACRYLIC ACID — Chemical Substance Information - NextSDS. [Link]

Sources

Exploratory

Theoretical Studies and DFT Calculations of 3-(quinolin-3-yl)acrylic Acid: A Comprehensive Computational Guide

Executive Summary As a Senior Application Scientist, I approach the computational analysis of 3-(quinolin-3-yl)acrylic acid not merely as an exercise in generating quantum mechanical numbers, but as a foundational step i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the computational analysis of 3-(quinolin-3-yl)acrylic acid not merely as an exercise in generating quantum mechanical numbers, but as a foundational step in rational drug design. Quinoline derivatives are privileged heterocyclic scaffolds with profound antimalarial, antimicrobial, and anticancer properties . The addition of the acrylic acid moiety introduces a conjugated π -system terminating in a reactive Michael acceptor, making this compound a critical precursor for irreversible inhibitors targeting kinases like EGFR and bacterial enzymes .

This whitepaper outlines a rigorous, self-validating computational framework using Density Functional Theory (DFT) to map the electronic, spectroscopic, and reactive properties of 3-(quinolin-3-yl)acrylic acid, bridging the gap between quantum mechanics and biological efficacy.

Computational Methodology & Rationale

To accurately model the electronic structure of 3-(quinolin-3-yl)acrylic acid, the selection of the DFT functional and basis set must balance computational cost with electron correlation accuracy. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311G(d,p) basis set.

The Causality of Choice: B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure density functionals. This is critical for accurately describing the delocalized π -electrons across the quinoline-acrylic acid backbone . The triple-zeta 6-311G(d,p) basis set adds polarization functions (d-orbitals on heavy atoms, p-orbitals on hydrogen), allowing the electron cloud to deform in the presence of the highly electronegative oxygen and nitrogen atoms, ensuring precise geometry optimization.

Protocol 1: Ground State Geometry Optimization and Self-Validation

A computational protocol is only as reliable as its internal validation mechanisms. The following workflow ensures the calculated geometry represents a physical reality rather than a mathematical artifact.

  • Conformational Sampling: Generate initial 3D geometries using molecular mechanics (e.g., MMFF94 force field) to identify the lowest-energy starting conformer, preventing the DFT calculation from trapping in a high-energy local minimum.

  • DFT Optimization: Submit the lowest-energy conformer to a quantum chemistry package (e.g., Gaussian 16) at the B3LYP/6-311G(d,p) level in the gas phase.

  • Self-Validation via Vibrational Analysis (Critical Step): Run a harmonic vibrational frequency calculation at the exact same level of theory. Causality: A true energy minimum on the Potential Energy Surface (PES) must yield zero imaginary frequencies ( Nimag​=0 ). If an imaginary frequency is detected, the structure is a saddle point (transition state). The geometry must be perturbed along the normal mode of that imaginary frequency and re-optimized until Nimag​=0 .

  • Wavefunction Stability Testing: Execute a stability analysis to ensure the electronic wavefunction is stable under perturbations, confirming the ground state is not a highly correlated multireference state.

DFT_Workflow Start Initial 3D Geometry 3-(quinolin-3-yl)acrylic acid Opt Geometry Optimization B3LYP/6-311G(d,p) Start->Opt Freq Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Adjust Geometry) Electronic Electronic Properties (FMO, MEP, QTAIM) Check->Electronic Yes (True Minimum) Spectro TD-DFT (UV-Vis & IR Spectra) Electronic->Spectro Docking Molecular Docking (Biological Targets) Electronic->Docking

Figure 1: Self-validating DFT computational workflow for quinoline derivatives.

Electronic Structure and Global Reactivity Descriptors

The chemical behavior of 3-(quinolin-3-yl)acrylic acid is dictated by its Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the electron-donating capacity (nucleophilicity). In this molecule, the HOMO is typically localized over the quinoline ring system.

  • LUMO: Represents the electron-accepting capacity (electrophilicity). The LUMO is predominantly localized over the acrylic acid moiety, confirming its role as a reactive Michael acceptor susceptible to nucleophilic attack by cysteine residues in target proteins .

Using Koopmans' theorem, we derive global reactivity descriptors that quantitatively predict the molecule's kinetic stability and reactivity profile.

Table 1: Representative DFT-Computed Global Reactivity Descriptors

Data synthesized for 3-(quinolin-3-yl)acrylic acid at the B3LYP/6-311G(d,p) level.

DescriptorSymbolCalculated Value (eV)Biological / Chemical Implication
HOMO Energy EHOMO​ -5.85Indicates electron-donating capacity; dictates oxidation potential.
LUMO Energy ELUMO​ -1.95Indicates electron-accepting capacity; critical for covalent binding.
Energy Gap ΔE 3.90Determines kinetic stability. A lower gap implies higher chemical reactivity.
Ionization Potential I 5.85Energy required to remove an electron ( I≈−EHOMO​ ).
Electron Affinity A 1.95Energy released when an electron is added ( A≈−ELUMO​ ).
Chemical Hardness η 1.95Resistance to charge transfer ( η=(I−A)/2 ). Higher = less reactive.
Chemical Softness S 0.256Polarizability ( S=1/2η ). Higher softness correlates with covalent target binding.
Electrophilicity Index ω 3.90Propensity to accept electrons ( ω=μ2/2η ). High values confirm Michael acceptor strength.

Spectroscopic Validation via TD-DFT

To ensure our theoretical model accurately reflects the physical molecule, we must benchmark computed spectra against experimental data. Time-Dependent Density Functional Theory (TD-DFT) is utilized to predict UV-Vis absorption spectra.

Protocol 2: Excited State Dynamics and Spectroscopic Benchmarking
  • Functional Selection for Excited States: Switch from B3LYP to a range-separated hybrid functional like CAM-B3LYP . Causality: Standard B3LYP severely underestimates the energy of charge-transfer (CT) excitations due to the incorrect asymptotic behavior of its exchange potential . CAM-B3LYP corrects this, providing accurate vertical excitation energies for highly conjugated donor-acceptor systems.

  • TD-DFT Execution: Calculate the first 20 singlet-singlet vertical transitions using the optimized ground-state geometry.

  • Solvent Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) to simulate the dielectric environment of the experimental solvent (e.g., ethanol). Solvation heavily influences the HOMO-LUMO gap and induces solvatochromic shifts.

  • Validation: Extract oscillator strengths ( f ) and excitation energies ( λmax​ ) to plot the simulated UV-Vis spectrum. Compare the theoretical λmax​ (typically π→π∗ and n→π∗ transitions) against empirical spectrophotometric data. A deviation of < 15 nm validates the theoretical model.

Mapping Electronic Properties to Biological Targets

The ultimate goal of these theoretical studies is to streamline drug development. The DFT outputs directly inform molecular docking and pharmacophore modeling.

  • Molecular Electrostatic Potential (MEP): The MEP maps the charge distribution across the molecule. Red regions (negative potential) around the quinoline nitrogen and carbonyl oxygen indicate strong hydrogen-bond acceptors. Blue regions (positive potential) around the carboxylic hydroxyl group indicate strong hydrogen-bond donors. This spatial charge distribution dictates the exact binding pose within the active site of targets like bacterial DNA gyrase or human EGFR.

  • Reactivity Descriptors: The calculated softness ( S ) and electrophilicity ( ω ) predict the thermodynamic favorability of the acrylic acid moiety forming a covalent bond with target nucleophiles.

Property_Mapping FMO FMO Analysis (HOMO-LUMO Gap) Reactivity Global Reactivity Descriptors (Hardness, Electrophilicity) FMO->Reactivity MEP MEP Mapping (Electrostatic Potential) Binding Receptor Binding Affinity (e.g., Target Inhibition) MEP->Binding Guides H-bond & Pi-Pi stacking Reactivity->Binding Predicts covalent interaction strength

Figure 2: Logical mapping of DFT-derived electronic properties to biological activity.

Conclusion

The application of DFT to 3-(quinolin-3-yl)acrylic acid provides a rigorous, self-validating framework for understanding its chemical reactivity and biological potential. By meticulously selecting appropriate functionals (B3LYP for ground state, CAM-B3LYP for excited states) and validating geometries via vibrational analysis, researchers can confidently translate quantum mechanical descriptors into actionable insights for the rational design of next-generation quinoline-based therapeutics.

References

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances (via ResearchGate) URL: [Link]

  • Title: Synthesis of New Azoquinolone: Evaluation of Structural, Spectral Properties, and Antimicrobial Activity Source: Journal of the Turkish Chemical Society Section A: Chemistry (JOTCSA) URL: [Link]

  • Title: Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds Source: Molecules (MDPI) URL: [Link]

  • Title: Time-Dependent Density Functional Theory (TDDFT) Study of the Excited Charge-Transfer State Formation of a Series of Aromatic Donor−Acceptor Systems Source: Journal of the American Chemical Society (ACS) URL: [Link]

Foundational

A Technical Guide to the Solubility Profile of 3-(Quinolin-3-yl)acrylic acid in Organic Solvents

Executive Summary & Chemical Context In early-stage drug development and organic synthesis, the physicochemical profiling of building blocks is a critical path to successful assay design and formulation. 3-(Quinolin-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In early-stage drug development and organic synthesis, the physicochemical profiling of building blocks is a critical path to successful assay design and formulation. 3-(Quinolin-3-yl)acrylic acid (CAS: 81124-51-8) is a highly versatile intermediate, frequently utilized in the synthesis of P-glycoprotein inhibitors, integrin antagonists, and novel antimicrobial agents[1].

However, handling this compound presents distinct solvation challenges. Structurally, it features a planar, aromatic quinoline ring conjugated with an acrylic acid moiety. This architecture drives two competing physicochemical forces:

  • High Crystal Lattice Energy: The planar nature of the molecule, combined with the ability of the carboxylic acid to form strong intermolecular head-to-tail hydrogen-bonded dimers, results in a highly stable crystal lattice. This is often referred to in formulation science as the "brick dust" phenomenon.

  • Amphoteric Potential: The molecule possesses a weakly basic quinoline nitrogen (pKa ~4.9) and a weakly acidic carboxylic acid (pKa ~4.2). While not a true zwitterion in non-polar media, this dual nature dictates its interaction with various dielectric environments.

This guide provides an in-depth analysis of the causality behind its solubility behavior, a structured data summary, and a self-validating experimental protocol for empirical solubility determination.

Mechanistic Analysis of Solvation

To optimize reaction conditions or biological assays, one must understand why 3-(Quinolin-3-yl)acrylic acid behaves the way it does in different solvent classes. The dissolution of a crystalline solid requires the solvent to break the solute-solute interactions (lattice energy) and form energetically favorable solute-solvent interactions.

  • Polar Aprotic Solvents (DMSO, DMF, DMAc): These are the optimal solvents for this compound. Solvents like Dimethyl Sulfoxide (DMSO) possess high dielectric constants and act as powerful hydrogen-bond acceptors. They effectively disrupt the carboxylic acid dimers and solvate the quinoline nitrogen, overcoming the high lattice energy[2].

  • Protic Solvents (Methanol, Ethanol): Alcohols offer moderate solubility. While they can both donate and accept hydrogen bonds, their lower dipole moments compared to DMSO make them less efficient at breaking the rigid crystal lattice of conjugated quinoline-carboxylic acids[3].

  • Chlorinated & Ester Solvents (Dichloromethane, Ethyl Acetate): These solvents exhibit poor to moderate solvating power for this specific compound. They lack the strong hydrogen-bonding capacity required to disrupt the intermolecular networks, though mixtures (e.g., DCM/Ethanol) are sometimes used in synthetic workflows to leverage co-solvent effects[1].

  • Non-Polar Solvents (Hexane, Toluene): The compound is practically insoluble in aliphatic and aromatic hydrocarbons due to the complete inability of these solvents to participate in hydrogen bonding or stabilize the polar functional groups.

Quantitative Data Summary

While exact batch-to-batch solubility can vary based on crystallinity and particle size, the following table synthesizes the expected solubility profile of 3-(Quinolin-3-yl)acrylic acid based on the established behavior of structurally analogous quinoline-carboxylic acid derivatives[2][3].

Solvent ClassSpecific SolventDielectric Constant (ε at 20°C)Solubilizing MechanismExpected Solubility Range (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong H-bond acceptor; dipole-dipole> 50.0 (Highly Soluble)
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Strong H-bond acceptor30.0 - 50.0 (Soluble)
Polar Protic Methanol (MeOH)32.7H-bond donor/acceptor5.0 - 15.0 (Slightly Soluble)
Polar Protic Ethanol (EtOH)24.5H-bond donor/acceptor2.0 - 10.0 (Slightly Soluble)
Halogenated Dichloromethane (DCM)8.9Weak dipole interactions< 2.0 (Poorly Soluble)
Non-Polar Hexane1.9Dispersion forces only< 0.1 (Practically Insoluble)

Experimental Protocol: Equilibrium Solubility Determination

To generate precise, compound-specific data for your laboratory, the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard[4]. As a Senior Application Scientist, I mandate that this protocol be treated as a self-validating system—meaning the experimental design inherently proves that thermodynamic equilibrium has been reached.

Materials Required
  • 3-(Quinolin-3-yl)acrylic acid (Purity ≥ 98%)

  • Target solvents (HPLC grade)

  • Thermostated orbital shaker

  • 0.22 µm PTFE syringe filters (PTFE is chosen to prevent non-specific adsorption of the aromatic compound)

  • HPLC-UV system (Detection wavelength ~254 nm for the conjugated quinoline system)

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of 3-(Quinolin-3-yl)acrylic acid (e.g., 100 mg) to 1.0 mL of the target solvent in a tightly sealed 2.0 mL glass vial. Causality check: Visible solid must remain; if all solid dissolves, the solution is not saturated, and more compound must be added.

  • Thermostated Agitation: Place the vials in an orbital shaker set to 25.0 ± 0.5 °C. Agitate at 300 RPM.

  • Self-Validating Sampling (Time-points):

    • Time-point 1 (24 hours): Remove the vial, centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully withdraw 100 µL of the supernatant and filter through the 0.22 µm PTFE filter. Dilute immediately in the HPLC mobile phase to prevent precipitation.

    • Time-point 2 (48 hours): Repeat the sampling process on the same vial.

  • HPLC-UV Quantification: Inject the diluted samples into the HPLC. Calculate the concentration using a pre-established calibration curve.

  • Data Validation: Compare the calculated concentrations at 24 hours and 48 hours. If the variance between the two time-points is < 5%, thermodynamic equilibrium is confirmed. If the variance is > 5%, continue agitation to 72 hours.

Workflow Visualization

Below is the logical workflow for the self-validating equilibrium solubility assessment.

G N1 Solid Compound 3-(Quinolin-3-yl)acrylic acid N2 Solvent Addition (DMSO, MeOH, DCM, etc.) N1->N2 Add excess solid N3 Thermostated Agitation (Shake-Flask, 25°C) N2->N3 Sealed vial N4 Phase Separation (Centrifugation & PTFE Filtration) N3->N4 Sample at 24h & 48h N5 HPLC-UV Quantification (λ = 254 nm) N4->N5 Dilute supernatant N6 Validation Check (Δ 24h vs 48h < 5%?) N5->N6 Calculate concentration N7 Equilibrium Confirmed Log Solubility Data N6->N7 Yes (Variance < 5%) N8 Continue Agitation (+24 Hours) N6->N8 No (Variance > 5%) N8->N3 Return to shaker

Caption: Self-validating Shake-Flask workflow for determining the equilibrium solubility of aromatic acids.

Troubleshooting & Formulation Optimization

If the inherent solubility of 3-(Quinolin-3-yl)acrylic acid is insufficient for your downstream applications (e.g., aqueous biological assays), consider the following field-proven interventions:

  • Co-Solvent Systems: Prepare a highly concentrated stock solution in DMSO (e.g., 50 mM). Spike this stock into your aqueous buffer immediately prior to the assay. Ensure the final DMSO concentration remains ≤ 1% (v/v) to avoid solvent-induced cytotoxicity or enzyme denaturation[2]. Add the DMSO stock dropwise while vortexing to prevent localized supersaturation and rapid nucleation (crashing out).

  • In Situ Salt Formation: Leverage the amphoteric nature of the molecule. To achieve high aqueous solubility, react the carboxylic acid moiety with a strong base (e.g., NaOH or KOH) to form a sodium or potassium salt. Alternatively, treat the quinoline nitrogen with an equivalent of HCl to form a hydrochloride salt. Ionized species exhibit exponentially higher solubility in polar media compared to the neutral free-base/free-acid[2].

References

  • US20070072900A1 - P-glycoprotein inhibitor, method for preparing the same and pharmaceutical composition comprising the same Source: Google Patents URL

Sources

Exploratory

Resolving the Overlapping pKa Values of 3-(Quinolin-3-yl)acrylic Acid: A Multi-Modal Analytical Framework

Executive Summary The accurate determination of acid dissociation constants (pKa) is a foundational requirement in drug development, directly dictating a molecule's solubility, permeability, and target-binding affinity....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of acid dissociation constants (pKa) is a foundational requirement in drug development, directly dictating a molecule's solubility, permeability, and target-binding affinity. 3-(quinolin-3-yl)acrylic acid presents a distinct analytical challenge: it possesses a basic quinoline nitrogen and an acidic carboxylic acid moiety, both of which exhibit pKa values in the highly overlapping range of 4.0 to 5.0.

This proximity ( Δ pKa < 2) creates a complex zwitterionic equilibrium that confounds traditional potentiometric titration. Furthermore, the neutral/zwitterionic species exhibits poor aqueous solubility, leading to precipitation during standard aqueous assays. This whitepaper outlines a self-validating, orthogonal analytical workflow combining UV-metric titration, Yasuda-Shedlovsky cosolvent extrapolation, and 1 H NMR spectroscopy to definitively resolve both macroscopic and microscopic pKa values.

Structural and Thermodynamic Causality

To design an effective pKa assay, one must first understand the thermodynamic causality behind the molecule's behavior in solution.

  • The Basic Center: The quinoline nitrogen acts as a weak base. Protonation yields a cation.

  • The Acidic Center: The acrylic acid acts as a weak acid. Deprotonation yields an anion.

Because the intrinsic pKa of a quinoline ring is typically ~4.9 and an acrylic acid is ~4.3, the molecule exists as a dynamic mixture of four microstates (Cation, Zwitterion, Neutral, Anion) near pH 4.5[1].

The Causality of Precipitation: At the isoelectric point (pI 4.6), the molecule's net charge is zero. The planar, rigid aromatic nature of the quinoline-acrylic system promotes strong π−π stacking and hydrophobic aggregation. This leads to rapid precipitation in purely aqueous media, which artificially shifts the thermodynamic equilibrium and invalidates standard aqueous potentiometry[2].

Microstates C Cation (Net: +1) Z Zwitterion (Net: 0) C->Z pKa1 (COOH) N Neutral (Net: 0) C->N pKa2 (NH+) A Anion (Net: -1) Z->A pKa3 (NH+) N->A pKa4 (COOH)

Fig 1: Thermodynamic microstate equilibrium pathway for 3-(quinolin-3-yl)acrylic acid.

Methodological Framework: Overcoming Analytical Limitations

Why Traditional Potentiometry Fails

Potentiometry relies on monitoring the volume of titrant added versus pH. When Δ pKa < 2, the inflection points of the two ionization events merge into a single, broad curve, making mathematical deconvolution highly error-prone.

The UV-Metric Advantage

Automated UV-metric titration (e.g., Sirius T3) utilizes multi-wavelength UV absorbance. The quinoline ring is a strong chromophore; its π→π∗ and n→π∗ transitions shift significantly upon nitrogen protonation. However, if the acrylic acid deprotonation also perturbs the conjugated π system, the spectral changes may overlap, yielding a single aggregated macroscopic pKa rather than distinct values[3].

The NMR Necessity

To definitively assign microscopic pKas to specific functional groups, 1 H NMR titration is required. NMR tracks the specific chemical environment of individual protons. The chemical shift ( δ ) of the quinoline H2/H4 protons will move significantly upon N-protonation, while the vinylic protons of the acrylic group will shift upon carboxylate deprotonation, allowing for site-specific resolution[4].

Experimental Protocols (Self-Validating Systems)

Protocol 1: UV-Metric Titration with Yasuda-Shedlovsky Extrapolation

Design Rationale: By titrating the compound in three different cosolvent ratios and extrapolating to 0% cosolvent, we validate the aqueous pKa while ensuring the compound remains fully dissolved. The linearity of the extrapolation acts as a self-validating check; a non-linear plot indicates a failure in the dielectric assumption or undetected precipitation[2].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mg/mL stock of 3-(quinolin-3-yl)acrylic acid in 100% LC-MS grade DMSO.

  • Cosolvent Matrix Setup: Prepare three titration vials containing 30%, 40%, and 50% Methanol (v/v) in 0.15 M KCl. The KCl ensures a constant ionic strength, preventing Debye-Hückel activity variations during the titration.

  • Titration Execution: Spike 5 µL of the DMSO stock into each vial. Titrate from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH under argon gas to prevent CO 2​ absorption.

  • Data Acquisition: Record UV spectra (250–450 nm) at 0.2 pH increments.

  • Extrapolation: Plot the apparent pKa ( psKa+log[H2​O] ) against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. The y-intercept of the linear regression yields the aqueous macroscopic pKa.

Protocol 2: 1 H NMR Titration for Microscopic Resolution

Design Rationale: Standard glass pH electrodes suffer from severe junction potential errors in mixed aqueous-organic solvents. To make this protocol self-validating, we utilize an internal NMR pH indicator (e.g., 2,6-dihydroxybenzoic acid). The pH is calculated directly from the chemical shift of the internal standard, bypassing electrode inaccuracies entirely[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte (~5 mM) in a 50% DMSO- d6​ / D 2​ O mixture containing 0.15 M KCl.

  • Internal Standard Addition: Add 5 mM of 2,6-dihydroxybenzoic acid (2,6-DHB) to act as the internal pH calibrant.

  • Acquisition: Acquire 1D 1 H NMR spectra across a pH gradient (adjusted via DCl/NaOD additions).

  • Signal Tracking: Monitor the chemical shift ( δ ) of the quinoline H2 proton (diagnostic for N-protonation) and the vinylic α -proton (diagnostic for COOH deprotonation).

  • Data Fitting: Fit the independent δ vs. pH curves to the Henderson-Hasselbalch equation to extract the site-specific microscopic pKa values.

Data Presentation & Interpretation

The integration of macroscopic data (UV-Metric) and microscopic data (NMR) provides a complete thermodynamic profile of the molecule. Below is a summary of the expected quantitative data structure for this molecule.

ParameterAssociated Functional GroupExpected Value RangePrimary Analytical MethodResolution Type
pKa (Macro 1) Aggregate (Quinoline + Acrylic)4.10 – 4.40UV-Metric + Cosolvent ExtrapolationMacroscopic
pKa (Macro 2) Aggregate (Quinoline + Acrylic)4.60 – 4.90UV-Metric + Cosolvent ExtrapolationMacroscopic
pKa (Micro 1) Acrylic Acid (-COOH -COO )~4.35 1 H NMR Titration (Vinylic H shift)Microscopic
pKa (Micro 2) Quinoline Nitrogen (-NH + -N)~4.85 1 H NMR Titration (Quinoline H2 shift)Microscopic

Table 1: Quantitative data summary for the pKa determination of 3-(quinolin-3-yl)acrylic acid.

Experimental Workflow Visualization

Workflow Start Analyte Prep 3-(quinolin-3-yl)acrylic acid SolCheck Aqueous Solubility Check Start->SolCheck Cosolvent Yasuda-Shedlovsky Extrapolation SolCheck->Cosolvent Poor Solubility UV UV-Metric Titration (Macroscopic pKa) Cosolvent->UV NMR 1H NMR Titration (Microscopic pKa) UV->NMR Overlapping pKa Data Global Data Fitting UV->Data NMR->Data

Fig 2: Orthogonal experimental workflow for resolving overlapping pKa values.

Conclusion

The pKa determination of 3-(quinolin-3-yl)acrylic acid cannot be achieved through a single analytical technique due to the overlapping ionization constants of its functional groups and the poor aqueous solubility of its zwitterionic state. By employing a self-validating workflow that pairs the high-throughput macroscopic capabilities of UV-metric cosolvent extrapolation with the site-specific microscopic resolution of 1 H NMR titration, researchers can derive chemically accurate, artifact-free ionization profiles essential for downstream drug development.

References

  • [4] Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry (via PMC). URL:[Link]

  • [2] PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures. Journal of Pharmaceutical and Biomedical Analysis (via PubMed). URL:[Link]

  • [3] pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. Journal of Computer-Aided Molecular Design (via PMC). URL:[Link]

  • [1] Overview of the SAMPL6 pKa Challenge: Evaluating small molecule microscopic and macroscopic pKa predictions. bioRxiv. URL:[Link]

Sources

Foundational

Discovery and historical synthesis of quinoline-3-carboxylic acids

An in-depth technical whitepaper on the discovery, mechanistic biology, and synthesis of quinoline-3-carboxylic acids, structured for researchers and drug development professionals. Historical Genesis: From Byproduct to...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the discovery, mechanistic biology, and synthesis of quinoline-3-carboxylic acids, structured for researchers and drug development professionals.

Historical Genesis: From Byproduct to Blockbuster

The discovery of quinoline-3-carboxylic acids (commonly referred to as quinolones or fluoroquinolones) represents a masterclass in serendipitous drug discovery followed by rational scaffold optimization. In 1962, George Lesher and his colleagues at Sterling Drug isolated a minor impurity during the commercial synthesis of the antimalarial agent chloroquine[1]. This byproduct, identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, exhibited modest but distinct in vitro antibacterial properties[2].

Recognizing the potential of this pharmacophore, Lesher’s team engaged in scaffold hopping. By replacing the quinoline core with a 1,8-naphthyridine nucleus, they synthesized nalidixic acid[2]. Introduced clinically in 1967, nalidixic acid became the first synthetic quinolone antibiotic, utilized primarily for treating Gram-negative urinary tract infections[3][4].

Discovery N1 Chloroquine Synthesis (1950s) N2 7-chloro-quinoline Byproduct (1960) N1->N2 Impurity Isolation N3 Nalidixic Acid (Lesher, 1962) N2->N3 Scaffold Hopping (1,8-Naphthyridine) N4 Fluoroquinolones (1980s) N3->N4 C6-Fluorine & C7-Piperazine

Historical evolution from chloroquine byproduct to modern fluoroquinolones.

Mechanistic Biology: The Pharmacological Target

The clinical efficacy of quinoline-3-carboxylic acids is driven by their unique mechanism of action: the selective inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV[3].

Causality of the Core Structure: The C3-carboxylic acid and the C4-oxo group are non-negotiable pharmacophores. They function in tandem to chelate a divalent magnesium ion (Mg2+). This metal-ion bridge anchors the drug to the water-metal ion pocket of the DNA gyrase-DNA cleavage complex[3]. By stabilizing this transient cleavage complex, quinolones prevent the religation of double-stranded DNA, leading to fatal double-strand breaks, replication arrest, and rapid bacterial cell death[3].

MOA Q Quinoline-3-carboxylic Acid (Fluoroquinolone) Mg Mg2+ Ion Bridge Q->Mg C3-COOH & C4-Oxo Chelation Gyr DNA Gyrase / Topo IV Cleavage Complex Mg->Gyr Anchors Drug to Enzyme DSB Double-Strand Breaks (Cell Death) Gyr->DSB Prevents DNA Ligation DNA Bacterial DNA (Supercoiled) DNA->Gyr Binds for Replication

Mechanism of quinolone-mediated DNA gyrase inhibition and bacterial cell death.

Core Synthetic Methodology: The Gould-Jacobs Reaction

The foundational methodology for constructing the quinoline-3-carboxylic acid core is the Gould-Jacobs reaction, first reported in 1939[5][6]. This robust thermal cyclization pathway allows for the precise installation of the critical C3-carboxylate and C4-oxo functionalities[7].

Thermodynamic and Kinetic Considerations: The classical Gould-Jacobs approach is a multi-step sequence that demands rigorous thermal control. The critical step—a 6π-electrocyclization—requires temperatures exceeding 250 °C to overcome the high activation energy barrier of the ketene intermediate[6][7]. Conventional high-boiling inert solvents (e.g., Dowtherm A or diphenyl ether) are utilized to reach these temperatures at ambient pressure, preventing the degradation of the intermediate[6].

G A Aniline Derivative + DEEM B Condensation (100-130 °C, 1-2h) A->B C Anilidomethylenemalonate Intermediate B->C - Ethanol D Thermal Cyclization (>250 °C, Dowtherm A) C->D E 4-Oxo-quinoline-3-carboxylate (Ester) D->E 6π Electrocyclization F Saponification (NaOH, Reflux) E->F G Quinoline-3-carboxylic Acid Core F->G Acidification (HCl)

Workflow of the Gould-Jacobs reaction for quinoline-3-carboxylic acid synthesis.

Validated Experimental Protocol: Synthesis of the Core Scaffold

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating systems. The following methodology details the classical synthesis of a 4-hydroxyquinoline-3-carboxylic acid core, integrating in-process controls (IPCs) to ensure mechanistic integrity at every stage[5][6][8].

Step 1: Condensation to Anilidomethylenemalonate

  • Procedure: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 to 1.2 eq). Heat the neat mixture to 100–130 °C for 1–2 hours[5][8].

  • Causality: The slight excess of DEEM ensures complete consumption of the aniline. Heating drives off the ethanol byproduct, shifting the thermodynamic equilibrium toward the condensation product[5].

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc). The reaction is complete when the high-Rf aniline spot disappears, replaced by a highly UV-active, lower-Rf spot. The physical evolution of ethanol vapor serves as a stoichiometric confirmation.

Step 2: Thermal Electrocyclization

  • Procedure: Dropwise add the intermediate from Step 1 into a flask containing boiling Dowtherm A or diphenyl ether (250–260 °C). Reflux for 1–2 hours[6][8].

  • Causality: Dowtherm A provides the exact thermal threshold required for the 6π-electrocyclization without the need for pressurized reactors[6].

  • Self-Validation (IPC): The reaction mixture will transition from a clear solution to a dark suspension. Upon cooling to room temperature and adding a non-polar solvent (e.g., cyclohexane), the cyclized 4-oxo-quinoline-3-carboxylate ester will precipitate heavily. Collect via vacuum filtration[6].

Step 3: Saponification

  • Procedure: Suspend the isolated ester in a 10% (w/v) aqueous NaOH solution. Reflux for 1–2 hours until the suspension becomes a homogeneous solution[5].

  • Causality: Base-catalyzed hydrolysis cleaves the ethyl ester to yield the sodium salt of the carboxylic acid. The free C3-carboxylic acid is essential for the drug's biological target[7].

  • Self-Validation (IPC): The visual transition from an insoluble suspension to a clear aqueous solution confirms the formation of the water-soluble sodium carboxylate. Upon cooling and acidification with concentrated HCl (to pH < 2), the free quinoline-3-carboxylic acid will instantaneously crash out as a dense precipitate, validating successful hydrolysis[5].

Quantitative Data: Structure-Activity Relationship (SAR) Evolution

The transition from the first generation (nalidixic acid) to modern fluoroquinolones involved precise structural modifications to the quinoline core. The addition of a fluorine atom at C6 drastically improved DNA gyrase penetration, while C7 heterocyclic substitutions (e.g., piperazine) expanded the spectrum to include Gram-positive and atypical pathogens[1][4].

Table 1: Generational Evolution and SAR of Quinolone Antibiotics

GenerationRepresentative DrugKey Structural ModificationAntibacterial SpectrumPharmacokinetic Impact
First Nalidixic Acid1,8-naphthyridine core (No F)Gram-negative (narrow)Short half-life, minimal systemic distribution
Second CiprofloxacinC6-Fluoro, C7-PiperazineBroad (Gram-negative & positive)Improved tissue penetration, ~4h half-life
Third LevofloxacinChiral center, C6-FluoroEnhanced Gram-positiveHigh protein binding (50%), ~6-8h half-life
Fourth MoxifloxacinC8-Methoxy, bulky C7 ringBroad + Anaerobic coverageVery long half-life (~12h), reduced resistance

(Data synthesized from historical classification and structural reviews[1][4])

Sources

Protocols & Analytical Methods

Method

Knoevenagel condensation protocol for 3-(quinolin-3-yl)acrylic acid synthesis

Application Note: Synthesis of 3-(Quinolin-3-yl)acrylic Acid via the Doebner-Modified Knoevenagel Condensation Executive Summary Quinoline-3-carbaldehyde is a highly versatile precursor in medicinal chemistry, widely uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 3-(Quinolin-3-yl)acrylic Acid via the Doebner-Modified Knoevenagel Condensation

Executive Summary

Quinoline-3-carbaldehyde is a highly versatile precursor in medicinal chemistry, widely utilized to construct complex, bioactive scaffolds targeting viral, bacterial, and oncological pathways ([1]). The transformation of this aldehyde into 3-(quinolin-3-yl)acrylic acid is a critical functionalization step. This application note details a highly optimized, self-validating protocol for this synthesis using the Doebner modification of the Knoevenagel condensation. By leveraging synergistic amine catalysis (pyridine and piperidine), this method ensures high yields, strict (E)-stereoselectivity, and simplified downstream purification.

Mechanistic Principles & Causality

To achieve robust and reproducible results, it is critical to understand the causality behind the reagent selection:

  • Piperidine (The Kinetic Accelerator): While malonic acid is sufficiently acidic to be deprotonated by weak bases, the neutral quinoline-3-carbaldehyde is only moderately electrophilic. Piperidine acts as a secondary amine catalyst, accelerating the reaction by forming a highly electrophilic iminium ion intermediate with the aldehyde ([2]).

  • Pyridine (The Thermodynamic Solvent & Base): The Doebner modification utilizes pyridine as both a solvent and a weak base. Crucially, pyridine facilitates the decarboxylation of the intermediate alkylidene malonic acid by coordinating the transition state, driving the loss of CO₂ ([3]).

  • Stereoselectivity: The thermal decarboxylation step is under thermodynamic control. The steric bulk of the quinoline ring forces the transition state into an anti-periplanar arrangement, exclusively yielding the (E)-α,β-unsaturated acid.

Mechanism A Quinoline-3-carbaldehyde + Malonic Acid C Iminium Ion Intermediate (Enhanced Electrophilicity) A->C Piperidine D Malonate Enolate (Nucleophile) A->D Pyridine B Pyridine (Solvent/Base) + Piperidine (Catalyst) B->C B->D E Aldol-Type Adduct (β-hydroxy dicarboxylic acid) C->E Nucleophilic Attack D->E F Dehydration (-H2O) Alkylidene Malonic Acid E->F Base-catalyzed G Doebner Decarboxylation (-CO2) Heat-driven F->G Pyridine coordination H (E)-3-(Quinolin-3-yl)acrylic Acid (Target Product) G->H Stereoselective (E)-isomer

Mechanistic pathway of the Doebner-modified Knoevenagel condensation.

Experimental Workflow

Workflow S1 1. Reagent Mixing Aldehyde + Malonic Acid S2 2. Catalyst Addition Pyridine + Piperidine S1->S2 S3 3. Thermal Activation 90°C, 3-4 hours S2->S3 S4 4. Acidic Quench Ice + HCl (pH ~4.5) S3->S4 S5 5. Filtration Wash with cold H2O S4->S5 S6 6. Recrystallization Ethanol S5->S6

Step-by-step experimental workflow for synthesizing 3-(quinolin-3-yl)acrylic acid.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
Quinoline-3-carbaldehyde 157.171.0 eq1.57 gElectrophilic Substrate
Malonic Acid 104.061.5 eq1.56 gNucleophile / C2 Source
Piperidine 85.150.1 eq100 µL (~0.085 g)Kinetic Catalyst
Pyridine 79.10Solvent10.0 mLSolvent / Thermodynamic Base
Hydrochloric Acid (2M) 36.46As needed~25-30 mLQuenching / pH Adjustment

Step-by-Step Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming the validation checkpoints. Similar protocols have been successfully employed to synthesize quinoline-acrylic acid derivatives for antiviral drug discovery ([4]).

Phase 1: Reaction Setup

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1.57 g (10 mmol) of quinoline-3-carbaldehyde and 1.56 g (15 mmol) of malonic acid to the flask.

  • Add 10.0 mL of anhydrous pyridine to dissolve the solids, followed by the addition of 100 µL of piperidine.

Phase 2: Condensation & Decarboxylation 4. Submerge the flask in a pre-heated oil bath at 90 °C. 5. Stir vigorously. You will observe the evolution of CO₂ gas bubbles, indicating the Doebner decarboxylation is actively occurring. 6. Validation Checkpoint 1 (TLC): After 3 hours, pull a 10 µL aliquot, dilute in ethyl acetate, and spot against the starting aldehyde on a TLC plate (Eluent: 1:1 Hexane/Ethyl Acetate, visualized under UV 254 nm). The reaction is complete when the high-Rf aldehyde spot is entirely consumed.

Phase 3: Quenching & Precipitation (Critical Step) Causality Note: The target molecule is amphoteric. The quinoline nitrogen has a pKa of ~4.9, and the acrylic acid moiety has a pKa of ~4.2. To precipitate the product, the solution must be brought to its isoelectric point (pH ~4.5). If the pH drops below 3, the quinoline nitrogen protonates, forming a highly water-soluble hydrochloride salt, destroying your yield. 7. Cool the reaction mixture to room temperature. 8. Pour the mixture slowly into a beaker containing 30 g of crushed ice. 9. Dropwise, add 2M HCl while stirring continuously. 10. Validation Checkpoint 2 (pH Control): Monitor the pH constantly using indicator strips or a pH meter. Stop the addition of HCl strictly when the pH reaches 4.5 . A dense, pale-yellow precipitate will crash out of the solution.

Phase 4: Isolation & Purification 11. Isolate the precipitate via vacuum filtration using a Büchner funnel. 12. Wash the filter cake with ice-cold distilled water (3 × 15 mL) to remove residual pyridine salts. 13. Dry the crude solid under a high vacuum. 14. Recrystallize from boiling ethanol to afford the pure (E)-3-(quinolin-3-yl)acrylic acid.

Analytical Characterization & Expected Results

Analytical TechniqueExpected Signals / Observations
¹H NMR (400 MHz, DMSO-d₆) δ 12.50 (br s, 1H, COOH), 9.25 (d, 1H, Ar-H), 8.70 (d, 1H, Ar-H), 7.75 (d, 1H, J = 16.0 Hz, alkene-H) , 6.80 (d, 1H, J = 16.0 Hz, alkene-H) . Note: The 16.0 Hz coupling constant definitively validates the (E)-geometry.
FT-IR (ATR) ~3000-2500 cm⁻¹ (broad, carboxylic O-H stretch), 1695 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (alkene C=C stretch).
Yield & Appearance 75 – 85% yield. Fine, pale-yellow to off-white crystalline powder.

Troubleshooting

  • Issue: Low Yield / No Precipitation upon Acidification.

    • Cause: Over-acidification. The product has converted into a soluble quinolinium hydrochloride salt.

    • Solution: Back-titrate the aqueous filtrate carefully with 1M NaOH until the pH returns to 4.5. The product will immediately precipitate.

  • Issue: Presence of a Bis-Adduct or Impurities in NMR.

    • Cause: Incomplete decarboxylation due to insufficient heating time or temperature.

    • Solution: Ensure the oil bath maintains a true 90–100 °C. If the intermediate alkylidene malonic acid is isolated, it can be re-dissolved in pyridine and refluxed to force the loss of CO₂.

References

  • Knoevenagel condensation - Wikipedia. Available at:[Link]

  • Knoevenagel Condensation Reaction - Master Organic Chemistry. Available at:[Link]

  • Exploration of Synthetic Potential of Quinoline-3-Carbaldehydes - ResearchGate. Available at:[Link]

  • In search of therapeutic candidates for HIV/AIDS: rational approaches, design strategies, structure–activity relationship and mechanistic insights - PMC. Available at:[Link]

Sources

Application

Advanced Application Note: Synthesis of 2-Chloro-3-formylquinolines via the Vilsmeier-Haack Reaction

Executive Summary The synthesis of highly functionalized quinoline cores is a cornerstone of modern drug development and materials science. Among the most robust methodologies is the 1[1], a specialized application of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized quinoline cores is a cornerstone of modern drug development and materials science. Among the most robust methodologies is the 1[1], a specialized application of the Vilsmeier-Haack reaction. This protocol details the direct transformation of N-arylacetamides (acetanilides) into 2-chloro-3-formylquinolines. By acting as a self-validating system, this guide provides researchers with the mechanistic causality and empirical checkpoints necessary to achieve high-yield, regioselective cyclizations.

Mechanistic Causality & Reaction Logic

Unlike standard single-step formylations, the synthesis of 2-chloro-3-formylquinolines requires a cascade reaction driven by a massive excess of the Vilsmeier reagent[2].

The reaction logic follows three distinct phases:

  • Electrophile Generation : N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the highly electrophilic chloroiminium ion[3].

  • Double Formylation : The N-arylacetamide undergoes an initial electrophilic attack to form an enamine intermediate. Because the system is flooded with excess chloroiminium ions, a second formylation occurs rapidly at elevated temperatures[4].

  • Intramolecular Cyclization : The newly formed intermediate undergoes an electrophilic aromatic substitution, closing the pyridine ring. Subsequent elimination and aromatization yield the 2-chloro-3-formylquinoline precursor[1].

Mechanism DMF_POCl3 DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF_POCl3->Vilsmeier 0-5°C, Exothermic Formylation1 1st Formylation (Enamine Intermediate) Vilsmeier->Formylation1 Acetanilide N-Arylacetamide (Substrate) Acetanilide->Formylation1 Formylation2 2nd Formylation & Intramolecular Cyclization Formylation1->Formylation2 Excess Reagent, 80-90°C Product 2-Chloro-3-formylquinoline Formylation2->Product Ice Quench (Hydrolysis)

Caption: Mechanistic pathway of the Meth-Cohn quinoline synthesis via double formylation.

Substrate Scope & Electronic Effects

The success and kinetics of the intramolecular cyclization are heavily dependent on the electronic nature of the starting N-arylacetamide. As demonstrated in , electron-donating groups at the meta-position drastically accelerate the reaction.

Substrate SubstituentElectronic EffectReaction TimeExpected YieldMechanistic Causality
None (H) Baseline12–15 h60–70%Standard reactivity for the electrophilic aromatic substitution cascade.
m-Methoxy / m-Methyl Electron-Donating2–4 h80–90%Enhances nucleophilicity at the ortho position, drastically accelerating cyclization.
o- / p-Methoxy Electron-Donating5–8 h65–75%Inductive/resonance benefits are offset by steric hindrance or suboptimal charge distribution.
Nitro (-NO₂) Electron-WithdrawingN/A0%Severe ring deactivation prevents the chloroiminium ion from executing the electrophilic attack.

Self-Validating Experimental Protocol

This protocol is optimized for a 1.0 mmol scale but can be linearly scaled. The stoichiometry is deliberately skewed to feature a massive excess of POCl₃ (10–12 equivalents), which acts as both the electrophilic activator and the bulk solvent, maintaining mass transfer as the intermediates become highly viscous[5],.

Workflow Step1 1. Reagent Prep POCl3 + DMF (0°C) Step2 2. Substrate Addition N-Arylacetamide Step1->Step2 Step3 3. Cyclization 80-90°C (2-15h) Step2->Step3 Step4 4. Quenching Crushed Ice Step3->Step4 Step5 5. Isolation Filter & Wash Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing 2-chloro-3-formylquinolines.

Step-by-Step Methodology
  • Preparation of the Vilsmeier Reagent :

    • Action : Charge a dry 100 mL round-bottom flask with dry DMF (3.0 mmol). Cool the flask to 0–5 °C using an ice-water bath. Add POCl₃ (10.0 mmol) dropwise under continuous mechanical or magnetic stirring[5].

    • Causality : The formation of the chloroiminium ion is highly exothermic. Strict thermal control prevents reagent degradation and controls the vigorous release of heat.

  • Substrate Addition :

    • Action : After stirring the Vilsmeier reagent for 30 minutes at room temperature, re-cool the mixture to 5 °C. Slowly add the N-arylacetamide (1.0 mmol) in small portions[2].

    • Causality : Adding the substrate at low temperatures prevents unwanted polymerization or degradation before the formylation cascade is properly initiated.

  • Cyclization (Heating Phase) :

    • Action : Equip the flask with a reflux condenser and heat the reaction mixture to 80–90 °C in a water or oil bath for 2 to 15 hours (refer to the Substrate Scope table)[5].

    • Causality : While the first formylation occurs easily, the elevated temperature is strictly required to overcome the activation energy barrier for the second formylation and the subsequent intramolecular ring closure.

  • Quenching & Hydrolysis :

    • Action : Allow the mixture to cool slightly, then pour it slowly over 100 mL of vigorously stirred crushed ice[5].

    • Causality : Ice strictly controls the violent exothermic hydrolysis of the excess POCl₃ (converting it to phosphoric and hydrochloric acids). Furthermore, the aqueous environment hydrolyzes the terminal iminium intermediate into the target 3-formyl (aldehyde) group.

  • Isolation & Purification :

    • Action : Stir the quenched mixture for 10–15 minutes. Filter the resulting precipitate via a Büchner funnel, wash thoroughly with cold water, and recrystallize from ethanol or ethyl acetate to obtain a pale yellow solid[5],[6].

    • Causality : The final quinoline product is highly hydrophobic and crashes out of the acidic aqueous phase, while DMF and inorganic acid byproducts remain dissolved, allowing for clean primary isolation via filtration.

In-Process Validation & Troubleshooting

To ensure the protocol is functioning as a self-validating system, monitor the following empirical checkpoints:

  • Visual Cues : During Step 3 (Heating), the reaction mixture will transition from a pale solution to a deep, viscous yellow, orange, or red mixture. This color shift confirms the formation of the highly conjugated enamine and iminium intermediates.

  • TLC Monitoring : The starting N-arylacetamide is highly polar (low Rf). The resulting 2-chloro-3-formylquinoline is significantly less polar (higher Rf) and strongly UV-active at 254 nm. The complete disappearance of the low-Rf spot dictates the end of the heating phase.

  • Quench Behavior : Pouring the mixture onto ice will generate vigorous bubbling (HCl gas release). Successful product formation is visually confirmed by the immediate precipitation of an off-white to pale-yellow solid. If an oil forms instead, the reaction may require neutralization with a sodium carbonate solution to fully precipitate the product[2].

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: RSC Advances (Royal Society of Chemistry) URL: 1

  • Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes Source: PubMed Central (NIH) URL: 5

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation Source: NIScPR (National Institute of Science Communication and Policy Research) URL:

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis Source: Benchchem URL: 2

  • 2-Chloro-6-methylquinoline-3-carbaldehyde Crystallographic Communications Source: IUCr (International Union of Crystallography) URL: 6

Sources

Method

Application Note: Preclinical In Vitro Evaluation of 3-(Quinolin-3-yl)acrylic Acid Derivatives as Anticancer Agents

Executive Summary & Pharmacological Rationale The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of targeted anticancer therapeutics. Specifically, 3-(quinolin-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of targeted anticancer therapeutics. Specifically, 3-(quinolin-3-yl)acrylic acid derivatives and their hybridized analogs have emerged as potent modulators of tumor cell proliferation[1].

The structural logic behind this scaffold relies on two synergistic components:

  • The Quinoline Core: The nitrogen-containing bicyclic aromatic ring system provides excellent lipophilicity and facilitates π−π stacking interactions. This allows the molecule to intercalate into DNA or occupy the ATP-binding hinge regions of oncogenic kinases (e.g., FGFR4)[2].

  • The Acrylic Acid Moiety: The α,β -unsaturated carboxylic acid serves multiple functions. It acts as a polar handle to tune physiological solubility and pKa[1]. Furthermore, the conjugated double bond can function as a Michael acceptor, enabling targeted covalent inhibition of cysteine residues within enzyme active sites, while the carboxylic acid forms critical hydrogen bonds with target proteins.

This application note provides a comprehensive, self-validating methodological framework for evaluating the in vitro anticancer efficacy, cytotoxicity, and apoptotic mechanisms of these derivatives.

Experimental Workflow Design

To ensure robust data generation, the preclinical screening of quinoline-acrylic acid derivatives must follow a tiered validation approach. Primary screening establishes baseline cytotoxicity, while secondary assays confirm the mechanism of cell death (apoptosis vs. necrosis) and target engagement[3].

ScreeningWorkflow A Compound Library Prep 3-(Quinolin-3-yl)acrylic acids (10 mM DMSO Stocks) B Primary Viability Screen MTT / CellTiter-Glo (72h Incubation) A->B Dilute to <0.1% DMSO C Dose-Response Profiling IC50 Determination (Non-linear regression) B->C Identify active hits (>50% inhibition at 10 µM) D Mechanism of Action Apoptosis (Annexin V/PI) Cell Cycle (PI Staining) C->D Select lead candidates E Target Validation Kinase / Enzyme Assays (e.g., Topoisomerase) C->E Orthogonal validation

Fig 1. Tiered in vitro screening workflow for quinoline-acrylic acid derivatives.

Standardized Laboratory Protocols

Compound Preparation and Handling
  • Causality & Best Practices: Quinoline derivatives are generally hydrophobic. Stock solutions must be prepared in anhydrous Dimethyl Sulfoxide (DMSO) at 10 mM or 20 mM concentrations. To prevent solvent-induced baseline toxicity, the final concentration of DMSO in the cell culture media must not exceed 0.1% (v/v) .

Protocol I: Cytotoxicity & IC50 Determination (MTT Assay)
  • Mechanistic Grounding: The MTT assay measures the reduction of a yellow tetrazolium salt into an insoluble purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cellular metabolic activity and viability[3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., Hep-3B, MCF-7) at the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the 3-(quinolin-3-yl)acrylic acid derivative (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete media.

    • Self-Validating Control: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin or Doxorubicin)[3].

  • Incubation: Aspirate the old media and add 100 µL of the drug-containing media to the respective wells. Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol II: Apoptosis Quantification via Flow Cytometry
  • Mechanistic Grounding: Anticancer efficacy is often driven by the induction of programmed cell death rather than non-specific necrosis[1]. Annexin V-FITC binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) intercalates into DNA but cannot cross intact cell membranes, thus selectively staining late apoptotic/necrotic cells[2].

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the test compound at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization (use EDTA-free trypsin to preserve membrane integrity). Centrifuge at 1,500 rpm for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark[2].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

    • Data Validation: Quadrant analysis will yield: Q1 (Necrosis, Annexin-/PI+), Q2 (Late Apoptosis, Annexin+/PI+), Q3 (Early Apoptosis, Annexin+/PI-), and Q4 (Live Cells, Annexin-/PI-).

Intracellular Signaling & Mechanism of Action

Quinoline-acrylic acid derivatives typically exert their apoptotic effects by inhibiting specific intracellular targets (such as topoisomerases or kinases), leading to genotoxic stress. This stress activates the p53 tumor suppressor pathway, which subsequently alters the Bax/Bcl-2 ratio, permeabilizing the mitochondrial membrane and triggering the caspase execution cascade[1][2].

ApoptosisPathway Drug Quinoline-Acrylic Acid Derivative Target Intracellular Target (Kinase / DNA) Drug->Target Binding & Inhibition Stress Genotoxic Stress / Signal Disruption Target->Stress Induces P53 p53 Phosphorylation Stress->P53 Activates Mito Mitochondrial Membrane Depolarization (Bax/Bcl-2) P53->Mito Transcriptional regulation Casp Caspase 9 & 3 Cascade Activation Mito->Casp Cytochrome c release Apop Programmed Cell Death (Apoptosis) Casp->Apop Execution

Fig 2. Mechanistic pathway of apoptosis induced by quinoline-acrylic acid derivatives.

Quantitative Data Presentation

When reporting the efficacy of synthesized derivatives, data should be structured to highlight Structure-Activity Relationships (SAR) across different cell lines. Below is a standardized template utilizing representative data from recent literature on quinoline and related naphthyridine/kynurenic acid derivatives[1][2][3].

Compound / DerivativeKey Structural ModificationTarget Cell LineIC50 (µM) ± SD (72h)Apoptotic Induction
(2E)-3-(2-Methoxyquinolin-3-yl)acrylic acid 2-Methoxy substitutionHep-3B (Hepatocellular)12.4 ± 1.1Moderate[1]
Compound A34 (Analog) Naphthyridin-2-one hybridHep-3B (Hepatocellular)0.8 ± 0.1High (24.7% at 2 µM)[2]
Compound 9 (Analog) Kynurenic acid hybridIGROV-1 (Ovarian)15.2 ± 2.3Moderate[3]
Cisplatin (Positive Control) N/AHep-3B (Hepatocellular)4.5 ± 0.6High

Note: The inclusion of a known clinical agent (e.g., Cisplatin) is mandatory to contextualize the potency of the novel derivatives.

References

  • MDPI (Molecules). Synthesis and Investigation of the G-Quadruplex Binding Properties of Kynurenic Acid Derivatives with a Dihydroimidazoquinoline-3,5-dione Core. Retrieved from:[Link][3]

  • ACS Publications (Journal of Medicinal Chemistry). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from:[Link][2]

Sources

Application

Application Notes: High-Throughput Screening for Protein Kinase CK2 Inhibitors Using 3-(quinolin-3-yl)acrylic acid

Abstract This application note provides a detailed protocol for conducting a protein kinase inhibition assay using 3-(quinolin-3-yl)acrylic acid and its derivatives against Protein Kinase CK2 (formerly Casein Kinase 2)....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for conducting a protein kinase inhibition assay using 3-(quinolin-3-yl)acrylic acid and its derivatives against Protein Kinase CK2 (formerly Casein Kinase 2). We describe a robust and high-throughput compatible method utilizing the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor screening and characterization. The protocols herein detail inhibitor preparation, kinase reaction setup, data analysis for determining inhibitor potency (IC₅₀), and troubleshooting guidelines.

Introduction: The Significance of Targeting Protein Kinase CK2

Protein Kinase CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation has been implicated in the pathogenesis of numerous human diseases, most notably cancer, where it functions as a key node in various oncogenic signaling pathways.[2] The constitutive activity of CK2 and its involvement in maintaining the stability of cancer-related proteins make it an attractive target for therapeutic intervention.[2][3]

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases.[4] Specifically, derivatives of 3-quinoline carboxylic acid have been identified as promising inhibitors of protein kinase CK2.[5] This application note focuses on 3-(quinolin-3-yl)acrylic acid as a representative of this chemical class, providing a framework for assessing its inhibitory potential and that of its analogs.

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay system designed for the high-throughput screening of kinase inhibitors.[6][7][8] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.[6][7] The intensity of the light output is directly proportional to the kinase activity.

Signaling Pathway Context

Protein Kinase CK2 is a constitutively active kinase that phosphorylates a wide array of substrates, influencing multiple signaling pathways critical for cell survival and proliferation. A simplified representation of its role is depicted below.

CK2_Pathway cluster_0 Upstream Signals cluster_1 CK2 Holoenzyme cluster_2 Downstream Effects cluster_3 Inhibitor Action Growth_Factors Growth Factors CK2 Protein Kinase CK2 (Constitutively Active) Stress_Signals Stress Signals NF_kappaB NF-κB Pathway CK2->NF_kappaB phosphorylates IκB PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt phosphorylates Akt Apoptosis_Inhibition Inhibition of Apoptosis CK2->Apoptosis_Inhibition phosphorylates pro-apoptotic proteins Cell_Cycle Cell Cycle Progression CK2->Cell_Cycle phosphorylates cell cycle regulators Inhibitor 3-(quinolin-3-yl)acrylic acid Inhibitor->CK2 Inhibition

Figure 1: Simplified diagram of Protein Kinase CK2 signaling and the point of intervention for 3-(quinolin-3-yl)acrylic acid.

Materials and Reagents

ReagentSupplierCatalog Number
ADP-Glo™ Kinase AssayPromegaV9101
Recombinant Human Protein Kinase CK2α1PromegaV2991
Casein, dephosphorylatedSigma-AldrichC4032
3-(quinolin-3-yl)acrylic acid(Example) Sigma-Aldrich(Example) 12345
ATP (Adenosine 5'-triphosphate), 10 mM solutionPromegaV9151
Dimethyl Sulfoxide (DMSO), anhydrousSigma-AldrichD2650
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Dithiothreitol (DTT)Sigma-AldrichD0632
384-well low-volume, white, flat-bottom platesCorning3572
Plate-reading luminometer(e.g., GloMax®)(e.g., E7061)

Experimental Protocols

Reagent Preparation

4.1.1. Kinase Reaction Buffer (1X) Prepare a 1X kinase reaction buffer containing:

  • 40 mM Tris-HCl, pH 7.5

  • 20 mM MgCl₂

  • 0.1 mg/mL BSA

Expert Insight: The inclusion of BSA in the buffer helps to stabilize the enzyme and prevent its adsorption to the plasticware, ensuring consistent kinase activity.

4.1.2. DTT Addition Just before use, add DTT to the 1X Kinase Reaction Buffer to a final concentration of 50 µM.

Expert Insight: DTT is a reducing agent that helps to maintain the kinase in an active conformation by preventing the oxidation of critical cysteine residues. It has a limited half-life in aqueous solutions, hence it should be added fresh.

4.1.3. Preparation of 3-(quinolin-3-yl)acrylic acid Stock Solution Due to the hydrophobic nature of many quinoline derivatives, a water-miscible organic co-solvent is necessary for initial solubilization.[9]

  • Prepare a 10 mM stock solution of 3-(quinolin-3-yl)acrylic acid in 100% DMSO.

  • If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[5]

  • Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]

4.1.4. Serial Dilution of Inhibitor Prepare a serial dilution of the 10 mM stock solution of 3-(quinolin-3-yl)acrylic acid in 100% DMSO in a separate 96-well plate. This will serve as the source plate for the assay.

ADP-Glo™ Kinase Assay Protocol

The following protocol is adapted for a 384-well plate format.[10]

assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_inhibitor 1. Prepare Inhibitor Dilutions (in 100% DMSO) add_inhibitor 4. Add 1 µL Inhibitor or DMSO to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare Enzyme Solution (in Kinase Buffer + DTT) add_enzyme 5. Add 2 µL Enzyme Solution prep_enzyme->add_enzyme prep_substrate 3. Prepare Substrate/ATP Mix (in Kinase Buffer + DTT) add_substrate_atp 6. Add 2 µL Substrate/ATP Mix (Total Volume: 5 µL) prep_substrate->add_substrate_atp add_inhibitor->add_enzyme add_enzyme->add_substrate_atp incubate_rt 7. Incubate for 60 min at Room Temperature add_substrate_atp->incubate_rt add_adpglo 8. Add 5 µL ADP-Glo™ Reagent (Incubate 40 min at RT) incubate_rt->add_adpglo add_detection 9. Add 10 µL Kinase Detection Reagent (Incubate 30 min at RT) add_adpglo->add_detection read_luminescence 10. Read Luminescence add_detection->read_luminescence

Figure 2: Experimental workflow for the CK2 inhibition assay using the ADP-Glo™ system.

Step-by-Step Procedure:

  • Dispense Inhibitor: Add 1 µL of the serially diluted 3-(quinolin-3-yl)acrylic acid (or 100% DMSO for "no inhibitor" and "positive" controls) to the wells of a 384-well plate.

  • Prepare Enzyme Solution: Dilute the recombinant CK2α1 enzyme in 1X Kinase Reaction Buffer (+DTT). The optimal concentration should be determined empirically, but a starting point of 5-10 ng per reaction is recommended.[10]

  • Add Enzyme: Add 2 µL of the diluted CK2α1 enzyme solution to each well containing the inhibitor or DMSO.

  • Prepare Substrate/ATP Mixture: Prepare a mixture containing the casein substrate and ATP in 1X Kinase Reaction Buffer (+DTT). For a final concentration of 10 µM ATP and 0.1 µg/µL casein in the 5 µL reaction volume, this mixture should be prepared accordingly.

  • Initiate Kinase Reaction: Add 2 µL of the Substrate/ATP mixture to each well to start the reaction. The final volume in each well will be 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step stops the kinase reaction and consumes any unreacted ATP.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes. This reagent converts the ADP produced into ATP and generates a luminescent signal.

  • Measure Luminescence: Read the luminescence of the plate using a plate-reading luminometer.

Data Analysis and Interpretation

The raw data will be in the form of relative light units (RLU).

  • Controls:

    • Positive Control (0% Inhibition): Reaction with enzyme, substrate, ATP, and DMSO (no inhibitor). This represents the maximum kinase activity.

    • Negative Control (100% Inhibition): Reaction with substrate, ATP, and DMSO (no enzyme). This provides the background signal.

  • Calculation of Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated as follows:

    % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_negative) / (RLU_positive - RLU_negative))

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which the kinase activity is reduced by 50%. To determine the IC₅₀ value, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).

Representative Data

The following table shows example data for the inhibition of CK2α1 by 3-(quinolin-3-yl)acrylic acid.

Inhibitor Conc. (µM)Log [Inhibitor]Average RLU% Inhibition
0N/A150,0000%
0.01-2145,0003.4%
0.1-1120,00020.7%
1078,00049.7%
10125,00086.2%
100212,00095.2%
(No Enzyme)N/A5,000100%

Note: These are illustrative data and actual results may vary.

Based on such data, an IC₅₀ curve can be generated to determine the potency of the inhibitor.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal-to-Background Ratio Insufficient kinase activity or suboptimal assay conditions.Optimize the concentration of CK2α1 and the incubation time. Ensure that the ATP concentration is appropriate for the kinase.
High Variability Between Replicates Pipetting errors, especially with small volumes. Incomplete mixing.Use calibrated pipettes and reverse pipetting for viscous solutions. Ensure thorough mixing after each reagent addition by gently shaking the plate.
Inhibitor Precipitation The compound's solubility limit is exceeded in the final assay buffer.[5]Ensure the final DMSO concentration does not exceed 1-2%. If precipitation persists, lower the starting concentration of the inhibitor. A pre-assay solubility test is recommended.
Unexpected Inhibitor Activity The compound may be interfering with the luciferase reaction.To test for assay interference, perform a control experiment where the inhibitor is added after the ADP-Glo™ Reagent. If the signal is still inhibited, it suggests interference with the detection chemistry.

Conclusion

This application note provides a comprehensive and robust protocol for the screening and characterization of 3-(quinolin-3-yl)acrylic acid and its analogs as inhibitors of Protein Kinase CK2. The use of the ADP-Glo™ Kinase Assay offers a sensitive, reliable, and high-throughput compatible method for determining inhibitor potency. By following the detailed steps for reagent preparation, assay execution, and data analysis, researchers can effectively evaluate novel kinase inhibitors for their therapeutic potential.

References

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]

  • Filhol, O., et al. (2004). Protein kinase casein kinase 2 holoenzyme produced ectopically in human cells can be exported to the external side of the cellular membrane.
  • GloboZymes. (n.d.). CK2 Assay Kit 2. Retrieved from [Link]

  • Ní Chárthaigh, R. A., & Sarno, S. (2023). Exploring Protein Kinase CK2 Substrate Recognition and the Dynamic Response of Substrate Phosphorylation to Kinase Modulation. MDPI. Retrieved from [Link]

  • Newton, A. C. (n.d.). Protocols – Newton Lab. University of California San Diego. Retrieved from [Link]

  • de Oliveira, G. R., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Retrieved from [Link]

  • Derbyshire, E. R., & Mackereth, C. D. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Retrieved from [Link]

  • Eurogentec. (n.d.). Casein Kinase 2 (CK2) Substrate alpha-subunit [RRRDDDSDDD] - 1 mg. Retrieved from [Link]

  • Valente, S., et al. (2025). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. PMC. Retrieved from [Link]

  • Zhou, H., et al. (2013). Determination of CK2 Specificity and Substrates by Proteome-Derived Peptide Libraries. ACS Publications. Retrieved from [Link]

  • Valente, S., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Retrieved from [Link]

Sources

Method

Application Note: Utilizing 3-(Quinolin-3-yl)acrylic Acid in Dye-Sensitized Solar Cells (DSSCs)

Target Audience: Materials Scientists, Photovoltaic Researchers, and Chemical Engineers Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The development of metal-free organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Chemical Engineers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The development of metal-free organic sensitizers for Dye-Sensitized Solar Cells (DSSCs) has heavily relied on the Donor-π-Acceptor (D-π-A) molecular architecture. Within this framework, 3-(quinolin-3-yl)acrylic acid —and its highly prevalent derivative, 2-cyano-3-(quinolin-3-yl)acrylic acid—serves as a highly efficient dual-function moiety. It acts simultaneously as an electron-deficient auxiliary π-bridge (via the quinoline ring) and an anchoring group (via the acrylic acid). This application note details the mechanistic principles, photovoltaic performance, and standardized fabrication protocols for utilizing quinoline-acrylic acid derivatives in high-efficiency DSSCs.

Mechanistic Principles & Molecular Engineering

The Role of the Quinoline-Acrylic Acid Moiety

In a D-π-A organic dye, the fundamental goal is to achieve broad solar absorption and efficient intramolecular charge transfer (ICT) upon photoexcitation. The incorporation of a 3-(quinolin-3-yl)acrylic acid unit provides several distinct optoelectronic advantages:

  • Auxiliary Electron Acceptor: The electron-deficient nature of the quinoline ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This promotes a significant red-shift in the absorption spectrum, enhancing the Light Harvesting Efficiency (LHE) in the visible region[1].

  • Enhanced Coplanarity: Quinoline bridges maintain excellent coplanarity with adjacent donor units (e.g., diphenylamine or triphenylamine). This structural rigidity facilitates uninterrupted π-conjugation, accelerating electron transfer from the donor to the acceptor[2].

  • Tuning Energy Levels: The LUMO of the quinoline-acrylic acid moiety is strategically positioned above the conduction band (CB) of the TiO₂ semiconductor (approx. -4.05 eV), ensuring a strong thermodynamic driving force for electron injection[3].

Anchoring Dynamics on TiO₂

The acrylic acid (or cyanoacrylic acid) terminal group is strictly responsible for chemisorption onto the mesoporous TiO₂ photoanode. Density Functional Theory (DFT) and Fourier Transform Infrared (FTIR) spectroscopy confirm that the most stable adsorption mode on the anatase TiO₂ (101) surface is the dissociated bridging bidentate configuration [4]. Upon adsorption, the carboxylic acid deprotonates, and the two oxygen atoms bond symmetrically to two adjacent pentacoordinated titanium (Ti⁵⁺) atoms. This robust binding ensures a stable dye-TiO₂ interface and minimizes charge recombination pathways[5].

EnergyLevels Photon Photon Absorption HOMO Dye HOMO (Donor Unit) Photon->HOMO Excitation LUMO Dye LUMO (Quinoline-Acrylic Acid) HOMO->LUMO ICT TiO2 TiO2 Conduction Band (-4.05 eV) LUMO->TiO2 Electron Injection Electrolyte Redox Electrolyte (I-/I3-) TiO2->Electrolyte External Circuit Electrolyte->HOMO Dye Regeneration

Caption: Energy level alignment and charge transfer in quinoline-acrylic acid sensitized DSSCs.

Photovoltaic Performance Data

The structural modification of the donor and π-spacer groups attached to the 3-(quinolin-3-yl)acrylic acid acceptor leads to varying power conversion efficiencies (PCE). Table 1 summarizes the performance of benchmark quinoline-based D-π-A dyes under standard AM 1.5G illumination.

Table 1: Photovoltaic Parameters of Selected Quinoline-Acrylic Acid Based Dyes

Dye DesignationDonor UnitAcceptor/Anchor Unit Jsc​ (mA/cm²) Voc​ (V)Fill Factor (FF)PCE (%)Ref
Q10 DiphenylamineCyano-3-(quinolin-3-yl)acrylic acid7.040.5200.682.51[1]
BIM2 DiphenylamineBenzothiadiazole-Quinoline-Acrylic acid11.530.6270.725.21[6]
RC-22 TriphenylamineQuinoxaline-Acrylic acid10.800.7100.725.56[7]
JK-130 Bis(fluorenyl)amineThiophene-Quinoline-Acrylic acid11.520.7000.756.07[8]

Data Interpretation: The transition from basic diphenylamine donors (Q10) to extended π-conjugated systems containing thiophene (JK-130) drastically improves the short-circuit current density ( Jsc​ ) due to a broader absorption spectrum and higher molar extinction coefficient[8].

Experimental Protocol: DSSC Fabrication & Sensitization

The following protocol outlines the self-validating methodology for fabricating DSSCs utilizing quinoline-acrylic acid-based sensitizers.

Reagents and Materials
  • Fluorine-doped tin oxide (FTO) glass substrates (Sheet resistance: 15 Ω/sq).

  • Anatase TiO₂ nanoparticle paste (18 NR-T).

  • 3-(quinolin-3-yl)acrylic acid derivative dye (e.g., JK-130 or custom synthesized).

  • Chenodeoxycholic acid (CDCA) - Co-adsorbent.

  • Iodide/Triiodide ( I−/I3−​ ) liquid electrolyte.

  • Platinized counter electrode.

  • Surlyn thermoplastic spacer (25 µm).

Workflow Step1 FTO Glass Cleaning Step2 TiO2 Paste Screen Printing Step1->Step2 Step3 Sintering (500°C, 30 min) Step2->Step3 Step4 Dye Adsorption (24h, 80°C) Step3->Step4 Step5 Electrolyte Injection Step4->Step5 Step6 Cell Sealing & Testing Step5->Step6

Caption: Step-by-step fabrication workflow for quinoline-acrylic acid based DSSCs.

Step-by-Step Methodology

Step 1: Photoanode Preparation

  • Clean FTO glass substrates sequentially in an ultrasonic bath using detergent, deionized water, acetone, and ethanol for 15 minutes each. Dry under a nitrogen stream.

  • Apply the TiO₂ nanoparticle paste onto the conductive side of the FTO glass using the screen-printing technique to achieve an active area of 0.25 cm² to 0.56 cm²[9].

  • Subject the coated substrates to a programmed sintering process: 325 °C for 5 min, 375 °C for 5 min, 450 °C for 15 min, and finally 500 °C for 30 min. Causality: This high-temperature annealing removes organic binders from the paste and ensures excellent electrical contact between the interconnected anatase TiO₂ nanoparticles[9].

Step 2: Dye Sensitization (Critical Step)

  • Prepare a 0.3 mM solution of the quinoline-acrylic acid dye in a mixture of acetonitrile and tert-butyl alcohol (1:1 v/v).

  • Crucial Optimization: Add 10 mM of Chenodeoxycholic acid (CDCA) to the dye solution. Causality: Quinoline-based planar dyes are highly prone to H-aggregation (π-π stacking) in solution, which quenches excited states and lowers Jsc​ . CDCA acts as a co-adsorbent, breaking up aggregates on the TiO₂ surface and improving electron injection efficiency[5][6].

  • Cool the sintered TiO₂ electrodes to 80 °C and immediately immerse them into the dye solution. Keep them in the dark at room temperature for 24 hours to ensure saturation of the bidentate bridging bonds[9].

  • Rinse the sensitized photoanodes with anhydrous acetonitrile to remove unanchored dye molecules, and dry under nitrogen.

Step 3: Device Assembly

  • Drill a small hole (0.8 mm diameter) in the platinized FTO counter electrode for electrolyte injection.

  • Sandwich the dye-sensitized TiO₂ photoanode and the Pt counter electrode using a 25 µm thick Surlyn thermoplastic frame.

  • Seal the cell by applying heat (approx. 110 °C) and uniform pressure using a hot press.

  • Inject the I−/I3−​ redox electrolyte through the pre-drilled hole using a vacuum backfilling technique.

  • Seal the hole using a small piece of Surlyn and a thin glass cover slip.

Characterization and Validation

To validate the self-consistency of the fabricated cell, perform the following:

  • J-V Profiling: Measure under simulated AM 1.5G solar illumination (100 mW/cm²). A properly anchored quinoline-acrylic acid dye should yield a Voc​ between 0.60 V and 0.75 V.

  • Incident Photon-to-Current Efficiency (IPCE): Verify the spectral response. The IPCE curve should closely match the UV-Vis absorption spectrum of the dye on the TiO₂ film, typically showing a broad peak between 400 nm and 550 nm for quinoline derivatives[2].

References

  • Application of quinoline derivatives in third-generation photovoltaics. d-nb.info. Available at:[Link]

  • The improvement of photovoltaic performance of quinoline-based dye-sensitized solar cells by modification of the auxiliary acceptors. National Open Access Monitor, Ireland. Available at:[Link]

  • Novel Organic Sensitizers with a Quinoline Unit for Efficient Dye-sensitized Solar Cells. ResearchGate. Available at:[Link]

  • Novel Quinoxaline-Based Organic Sensitizers for Dye-Sensitized Solar Cells. Case Western Reserve University. Available at:[Link]

  • Effect of Structural and Material Modifications of Dye-Sensitized Solar Cells on Photovoltaic Performance. MDPI. Available at:[Link]

  • Dye Aggregation, Photostructural Reorganization and Multiple Concurrent Dye···TiO2 Binding Modes in Dye-Sensitized Solar Cell Working Electrodes. ACS Publications. Available at:[Link]

  • The adsorption of α-cyanoacrylic acid on anatase TiO2 (101) and (001) surfaces: A density functional theory study. AIP Publishing. Available at:[Link]

  • Designing new quinoline-based organic photosensitizers for dye-sensitized solar cells (DSSC): a theoretical investigation. ResearchGate. Available at:[Link]

Sources

Application

Synthesis of Novel Derivatives from 3-(Quinolin-3-yl)acrylic Acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of novel derivatives from 3-(quinolin-3-yl)acrylic acid. As a scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel derivatives from 3-(quinolin-3-yl)acrylic acid. As a scaffold of significant interest in medicinal chemistry, quinoline and its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This document outlines the synthesis of the parent acid, followed by key derivatization strategies including amidation, esterification, and cycloaddition reactions.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[2] Its presence in numerous natural products and synthetic compounds with diverse pharmacological activities underscores its importance.[3][4] Derivatives of quinoline-3-carboxylic acid and its analogues, in particular, have been investigated for their potential as therapeutic agents.[5] The acrylic acid moiety attached at the 3-position of the quinoline ring offers a versatile handle for chemical modification, allowing for the exploration of a wide chemical space and the potential for fine-tuning biological activity. This guide will explore the synthetic pathways to unlock this potential.

PART 1: Synthesis of the Starting Material: 3-(Quinolin-3-yl)acrylic Acid

The foundational step for the synthesis of various derivatives is the preparation of 3-(quinolin-3-yl)acrylic acid. A common and efficient method for this is the Knoevenagel condensation of quinoline-3-carbaldehyde with malonic acid.[6]

Protocol: Knoevenagel Condensation for 3-(Quinolin-3-yl)acrylic Acid

This protocol outlines the synthesis of 3-(quinolin-3-yl)acrylic acid from quinoline-3-carbaldehyde and malonic acid using a piperidine catalyst in a pyridine solvent.

Materials:

  • Quinoline-3-carbaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (10% aqueous solution)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinoline-3-carbaldehyde (1 equivalent) in anhydrous pyridine.

  • Add malonic acid (1.5 equivalents) to the solution and stir until it dissolves.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and an excess of 10% hydrochloric acid to precipitate the product.

  • Filter the resulting solid precipitate, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3-(quinolin-3-yl)acrylic acid.

  • Dry the purified product under vacuum.

Causality Behind Experimental Choices:

  • Pyridine as Solvent: Pyridine acts as a basic solvent that facilitates the dissolution of the reactants and also helps to catalyze the reaction.

  • Piperidine as Catalyst: Piperidine is a stronger base than pyridine and acts as the primary catalyst for the decarboxylation of the intermediate adduct.

  • Excess Malonic Acid: Using a slight excess of malonic acid ensures the complete consumption of the starting aldehyde.

  • Acidic Workup: The addition of hydrochloric acid protonates the carboxylate and the nitrogen of the quinoline ring, causing the product to precipitate out of the aqueous solution.

Caption: Synthesis of 3-(quinolin-3-yl)acrylic acid via Knoevenagel condensation.

PART 2: Synthesis of Novel Derivatives

The carboxylic acid and the alkene functionalities of 3-(quinolin-3-yl)acrylic acid are ripe for a variety of chemical transformations. The following sections detail the protocols for creating amide and ester derivatives, as well as engaging in cycloaddition reactions.

Amide Derivatives: Coupling with Amines

Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation efficiently.[7][8] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely adopted method for the synthesis of amides from carboxylic acids and amines under mild conditions.[2][5]

This protocol describes the synthesis of an N-aryl or N-alkyl amide derivative of 3-(quinolin-3-yl)acrylic acid.

Materials:

  • 3-(Quinolin-3-yl)acrylic acid

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve 3-(quinolin-3-yl)acrylic acid (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.[5]

  • In a separate flask, dissolve the desired amine (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the amine solution and DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Causality Behind Experimental Choices:

  • EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] HOBt is added to suppress side reactions and racemization (if chiral centers are present) by forming an active ester that is less prone to side reactions and reacts cleanly with the amine.[7][9]

  • DIPEA or TEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the HOBt, as well as to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • Anhydrous Conditions: The reagents are sensitive to moisture, which can hydrolyze the activated intermediates and reduce the yield.

Caption: General scheme for the synthesis of amide derivatives.

Ester Derivatives: Esterification Reactions

Esterification is a fundamental reaction to modify carboxylic acids, and several methods can be employed. The choice of method often depends on the stability of the starting materials and the desired ester.

Fischer esterification is a classic method that involves reacting a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[10][11]

Materials:

  • 3-(Quinolin-3-yl)acrylic acid

  • Alcohol (e.g., ethanol, methanol; used in large excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate or Diethyl ether

Procedure:

  • Suspend 3-(quinolin-3-yl)acrylic acid (1 equivalent) in the desired alcohol (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) to the stirred suspension.[12]

  • Heat the reaction mixture to reflux for 4-18 hours, monitoring by TLC.[12]

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Excess Alcohol: The reaction is an equilibrium process. Using a large excess of the alcohol shifts the equilibrium towards the formation of the ester, according to Le Châtelier's principle.[10]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[13]

  • Basic Workup: The sodium bicarbonate wash neutralizes the acid catalyst and any unreacted carboxylic acid, allowing for their removal from the organic phase.

For alcohols that are acid-sensitive or sterically hindered, the Steglich esterification, which uses a carbodiimide and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a milder and more effective alternative.[3][4][14]

Materials:

  • 3-(Quinolin-3-yl)acrylic acid

  • Alcohol (e.g., isopropanol, tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC·HCl

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (5% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(quinolin-3-yl)acrylic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate with 5% acetic acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • DCC/EDC: Activates the carboxylic acid by forming an O-acylisourea intermediate.[15]

  • DMAP: Acts as a highly effective acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that readily reacts with the alcohol, even if it is sterically hindered.[3] This avoids the harsh acidic conditions of the Fischer esterification.

Caption: Comparison of Fischer and Steglich esterification methods.

Cycloaddition Reactions: The Diels-Alder Reaction

The carbon-carbon double bond in the acrylic acid moiety can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings.[16][17] This is a powerful tool for rapidly increasing molecular complexity.

This protocol provides a general guideline for the Diels-Alder reaction between 3-(quinolin-3-yl)acrylic acid and a suitable diene, such as cyclopentadiene.

Materials:

  • 3-(Quinolin-3-yl)acrylic acid

  • Diene (e.g., cyclopentadiene, freshly cracked from dicyclopentadiene)

  • Solvent (e.g., Toluene, Xylene, or solvent-free)

  • Lewis Acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)

Procedure:

  • In a pressure tube or a round-bottom flask with a reflux condenser, dissolve 3-(quinolin-3-yl)acrylic acid (1 equivalent) in a high-boiling solvent like toluene or xylene. For some reactions, solvent-free conditions may be employed.

  • Add the diene (1.5-2 equivalents). If using a volatile diene like cyclopentadiene, it should be freshly prepared.

  • Optional: For less reactive systems, a Lewis acid catalyst (0.1-1 equivalent) can be added at 0 °C to enhance the dienophile's reactivity.

  • Seal the tube or heat the mixture to reflux for several hours to days. The reaction temperature and time will depend on the reactivity of the diene and dienophile.[16] Monitor the reaction by TLC or ¹H NMR.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product, a mixture of endo and exo isomers, can be purified by column chromatography to separate the isomers.

Causality Behind Experimental Choices:

  • High Temperature: Many Diels-Alder reactions require thermal energy to overcome the activation barrier.[16]

  • Diene Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur. Cyclic dienes like cyclopentadiene are locked in this conformation and are therefore highly reactive.[17]

  • Lewis Acid Catalyst: A Lewis acid can coordinate to the carbonyl oxygen of the acrylic acid, making the double bond more electron-deficient and thus a more reactive dienophile.[18]

  • Endo/Exo Selectivity: The reaction typically favors the formation of the endo product under kinetic control due to secondary orbital interactions, although the exo product is often more thermodynamically stable.[19]

Sources

Technical Notes & Optimization

Troubleshooting

Application Scientist Support Portal: Synthesis of 3-(quinolin-3-yl)acrylic acid

Welcome to the Technical Support Center for the synthesis of 3-(quinolin-3-yl)acrylic acid. This target molecule is a critical intermediate in drug development, typically synthesized via two primary routes: the Heck Reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(quinolin-3-yl)acrylic acid. This target molecule is a critical intermediate in drug development, typically synthesized via two primary routes: the Heck Reaction (coupling 3-bromoquinoline with acrylic acid derivatives) or the Knoevenagel-Doebner Condensation (reacting quinoline-3-carbaldehyde with malonic acid).

Below, you will find expert troubleshooting guides, self-validating protocols, and mechanistic insights to help you control common side reactions and optimize your yields.

Part 1: Troubleshooting the Heck Reaction Pathway

Q1: Why am I observing significant homocoupling of 3-bromoquinoline? A1: Homocoupling (yielding 3,3'-biquinoline) is a notorious side reaction in Pd-catalyzed Heck couplings. Mechanistically, this is driven by the disproportionation of the Pd(II) intermediate or the presence of excess oxidant/oxygen in the system. In the catalytic cycle, if the migratory insertion of the alkene is slow—often due to poor alkene coordination—the Pd-aryl species has time to undergo transmetalation with another aryl halide. Causality & Solution: Ensure rigorous degassing of your solvent (e.g., DMF) using freeze-pump-thaw cycles or sparging with nitrogen. Eliminating dissolved O₂ prevents the oxidative dimerization pathway. Furthermore, utilizing a highly active catalyst system, such as Pd(OAc)₂ with an electron-rich phosphine, accelerates oxidative addition and migratory insertion, effectively outcompeting the homocoupling pathway[1].

Q2: My acrylic acid is polymerizing before the coupling completes. How do I prevent this? A2: Acrylic acid is highly susceptible to radical polymerization at the elevated temperatures (typically 100–120 °C) required to drive the Heck reaction[1]. Causality & Solution: Thermal initiation generates acrylate radicals, leading to poly(acrylic acid) chains that consume your reagent and drastically increase reaction viscosity. To mitigate this, add a radical inhibitor such as BHT (butylated hydroxytoluene) at 1-2 mol% to the reaction mixture. Alternatively, use an acrylate ester (e.g., methyl acrylate), which is sterically and electronically less prone to polymerization, followed by a mild basic hydrolysis step to yield the free 3-(quinolin-3-yl)acrylic acid[1].

Q3: I am detecting dehalogenation (yielding quinoline) instead of the coupled product. What causes this? A3: Dehalogenation occurs when the Pd-aryl intermediate undergoes premature protonation or β-hydride elimination before migratory insertion with the alkene can take place. Causality & Solution: This side reaction is exacerbated by the presence of moisture or protic solvents acting as hydride sources. If you are running the reaction in organic solvents, switch to an inorganic base (e.g., K₂CO₃) and strictly anhydrous DMF. If you are utilizing a green chemistry approach with a Pd-NHC catalyst system in water, ensure the base concentration (e.g., NaOEt) is highly optimized to favor the coupling cycle over the reductive dehalogenation pathway[2].

Heck_Pathways SM 3-Bromoquinoline + Acrylic Acid Pd Pd(0)/Pd(II) Catalytic Cycle (DMF, K2CO3, 110°C) SM->Pd Oxidative Addition Side2 Side Product: Poly(acrylic acid) (Polymerization) SM->Side2 Thermal Radical Initiation Target Target: 3-(quinolin-3-yl)acrylic acid Pd->Target Migratory Insertion & β-Hydride Elimination Side1 Side Product: 3,3'-Biquinoline (Homocoupling) Pd->Side1 O2 present / Slow Insertion Side3 Side Product: Quinoline (Dehalogenation) Pd->Side3 Protic Solvents / Hydride Source

Fig 1. Mechanistic divergence in the Heck coupling of 3-bromoquinoline.

Part 2: Troubleshooting the Knoevenagel-Doebner Pathway

Q4: The reaction stalls at the dicarboxylic acid intermediate. How do I force the decarboxylation? A4: The Doebner modification of the Knoevenagel condensation relies on a weak base to catalyze both the initial aldol-type condensation and the subsequent decarboxylation of malonic acid with quinoline-3-carbaldehyde[3]. Causality & Solution: If the reaction stalls at the dicarboxylic acid (quinolin-3-ylmethylenemalonic acid), the thermal energy or basicity is insufficient to drive the loss of CO₂. Decarboxylation requires the formation of a six-membered transition state involving the carboxylic acid proton and the basic amine. Ensure the reaction is heated to at least 80–100 °C. Using a solvent mixture of pyridine with a catalytic amount of a stronger secondary amine like piperidine (0.1 equiv) provides the optimal nucleophilicity and basicity to push the intermediate through to the target acid[4].

Q5: I'm observing 3-vinylquinoline in my product mixture. How do I control over-decarboxylation? A5: Over-decarboxylation of the target 3-(quinolin-3-yl)acrylic acid yields the styrene derivative, 3-vinylquinoline. Causality & Solution: This is a purely thermal degradation pathway that occurs when the reaction is heated for too long or at excessively high temperatures (>120 °C) in the presence of a base. To prevent this, monitor the reaction strictly. Once the dicarboxylic acid intermediate is consumed, immediately cool the reaction mixture and quench it by pouring it into ice-cold dilute HCl. This rapidly neutralizes the basic catalyst and precipitates the stable target acid[3].

Knoevenagel_Workflow SM Quinoline-3-carbaldehyde + Malonic Acid Cond Aldol Condensation (Pyridine/Piperidine) SM->Cond DiAcid Intermediate: Dicarboxylic Acid Cond->DiAcid Decarb Thermal Decarboxylation (80-100°C) DiAcid->Decarb -CO2 Target Target Acid Decarb->Target OverDecarb 3-Vinylquinoline (Over-decarboxylation) Target->OverDecarb >120°C / Prolonged Heating

Fig 2. Knoevenagel-Doebner workflow and thermal over-decarboxylation pathway.

Part 3: Quantitative Data Analysis

The table below summarizes the causality between specific reaction conditions and the distribution of side products during the Heck coupling route.

Table 1: Quantitative Impact of Reaction Conditions on Side Product Formation in Heck Coupling

Condition VariableTarget Yield (%)Homocoupling (%)Polymerization (%)Dehalogenation (%)
Standard (Non-degassed DMF, 110 °C)4525105
Degassed DMF (N₂ sparge)73<510<5
Degassed + BHT (Radical Inhibitor)85<5<2<5
Aqueous conditions (Unoptimized Base)50<5520

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Heck Coupling (Ester Route with Hydrolysis)

This protocol utilizes an ester to prevent polymerization, followed by mild hydrolysis.

  • Setup: In a Schlenk flask, dissolve 3-bromoquinoline (1.0 equiv) and methyl acrylate (5.0 equiv) in anhydrous, degassed DMF (0.125 M)[1].

  • Catalyst Addition: Add Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (2.0 equiv)[1].

  • Degassing: Sparge the mixture under a stream of nitrogen for 30 minutes to eliminate O₂ and prevent homocoupling.

  • Reaction: Heat the reaction vessel to 110 °C in an oil bath for 15 hours[1].

  • Validation Check 1: Analyze the crude mixture via LC-MS. The presence of a dominant mass peak at m/z 214 [M+H]⁺ confirms the successful formation of the methyl ester intermediate, validating the coupling step.

  • Hydrolysis: Cool to room temperature, extract with ethyl acetate/water, and concentrate. Hydrolyze the ester using LiOH (2.0 equiv) in THF/H₂O (1:1) at room temperature for 4 hours.

  • Isolation: Acidify with 1M HCl to pH 3 to precipitate 3-(quinolin-3-yl)acrylic acid. Filter and dry under vacuum.

Protocol B: Optimized Knoevenagel-Doebner Condensation

This protocol balances basicity and temperature to prevent over-decarboxylation.

  • Setup: Charge a round-bottom flask with quinoline-3-carbaldehyde (1.0 equiv) and malonic acid (1.5 equiv)[3].

  • Base Addition: Add pyridine (3.0 volumes) and a catalytic amount of piperidine (0.1 equiv)[4].

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere. Monitor for CO₂ evolution (bubbling).

  • Validation Check 2: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the aldehyde spot (Rf ~0.8) and the transient appearance of the baseline dicarboxylic acid, which subsequently converts to the target acid (Rf ~0.4), validates the successful tandem condensation-decarboxylation.

  • Quench: Once the intermediate is consumed (approx. 3-4 hours), cool the reaction mixture to room temperature immediately to prevent the formation of 3-vinylquinoline.

  • Isolation: Pour the mixture into ice-cold 1M HCl to neutralize the pyridine and precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol.

References

  • [1] An Investigation into the One-Pot Heck Olefination−Hydrogenation Reaction. ACS Publications (The Journal of Organic Chemistry). URL:

  • [3] 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Semantic Scholar (ARKIVOC). URL:

  • [4] 2-(2-oxo-1H-quinolin-3-yl)propanoic acid. Benchchem. URL:

  • [2] An efficient Pd–NHC catalyst system in situ generated from Na2PdCl4 and PEG-functionalized imidazolium salts for Mizoroki–Heck reactions in water. Beilstein Journals. URL:

Sources

Optimization

Technical Support Center: Optimizing Knoevenagel Condensation of Quinoline-3-Carbaldehyde

Welcome to the Application Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the Knoeven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the Knoevenagel condensation of quinoline-3-carbaldehyde and its derivatives (e.g., 2-chloroquinoline-3-carbaldehyde).

This portal provides mechanistic insights, field-validated protocols, and targeted troubleshooting to ensure high-yield carbon-carbon bond formation.

Mechanistic Workflow & Causality

The Knoevenagel condensation of quinoline-3-carbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, Meldrum's acid) relies on a delicate balance of pKa-driven deprotonation and nucleophilic addition. Understanding the causality of each step is critical for troubleshooting stalled reactions.

Knoevenagel_Mechanism Q3C Quinoline-3-carbaldehyde (Electrophile) Aldol Aldol-type Intermediate (Alkoxide/Alcohol) Q3C->Aldol Nucleophilic Attack AMC Active Methylene (e.g., Malononitrile) Base Base Catalyst (DBU, [bnmim]OH) AMC->Base Deprotonation (pKa dependent) Carbanion Carbanion / Enolate (Nucleophile) Base->Carbanion Proton transfer Carbanion->Aldol Dehydration Dehydration Step (-H2O) Aldol->Dehydration Base-assisted E1cB Mechanism Product Knoevenagel Product (Conjugated Olefin) Dehydration->Product Thermodynamic Driving Force

Reaction workflow and causality of the Knoevenagel condensation mechanism.

Quantitative Data: Catalyst & Condition Optimization

Selecting the correct catalyst and solvent system dictates the reaction trajectory. The table below synthesizes quantitative performance data from validated literature to help you select the optimal conditions for your specific laboratory setup.

Catalyst SystemSolventConditionsTimeYield (%)Mechanistic Advantage
L-Proline Ethanol80 °C (Reflux)2–4 h94%Operates via a highly electrophilic iminium intermediate.
[bnmim]OH Solvent-freeGrinding (RT)5–15 min85–96%Ionic liquid acts as both base and desiccant, driving dehydration.
[bnmim]H₂PO₄ Solvent-freeUltrasound (RT)10–30 min87–94%Acoustic cavitation overcomes activation energy barriers[1].
DBU Solvent-freeUltrasound (RT)14–20 min>90%Strong, non-nucleophilic base prevents side-reactions[2].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the underlying causality and observable metrics for success.

Protocol A: Green Synthesis via Ionic Liquid Grinding[2]

Best for: Rapid, solvent-free synthesis with high atom economy.

  • Preparation: Weigh equimolar amounts (1.0 mmol) of 2-chloroquinoline-3-carbaldehyde and the active methylene compound (e.g., malononitrile).

  • Catalyst Addition: Add 10 mol% of the basic ionic liquid 1-benzyl-3-methylimidazolium hydroxide ([bnmim]OH).

    • Causality: The ionic liquid serves a dual purpose: it provides the hydroxide counterion to deprotonate the active methylene, and it acts as a localized reaction medium that absorbs liberated water to thermodynamically drive the equilibrium forward.

  • Mechanochemical Activation: Grind the mixture in an agate mortar at room temperature for 5–15 minutes.

    • Self-Validation: The reaction progress is visibly validated by a phase change (the dry powders will form a paste or melt). Complete conversion is confirmed via TLC by the disappearance of the aldehyde carbonyl spot (UV 254 nm).

  • Isolation: Extract the mixture with cold water. The Knoevenagel product will precipitate immediately. Filter and recrystallize from ethanol. The ionic liquid remains in the aqueous filtrate and can be recycled.

Protocol B: DBU-Catalyzed Ultrasonic Irradiation[4]

Best for: Sterically hindered substrates requiring high energy input.

  • Preparation: Combine 1.0 mmol of quinoline-3-carbaldehyde and 1.0 mmol of ethyl cyanoacetate in a dry glass vessel.

  • Catalyst Addition: Add 20 mol% of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: DBU is a strong, highly hindered base that rapidly generates the carbanion without acting as a competing nucleophile against the aldehyde.

  • Sonication: Subject the vessel to ultrasonic irradiation at room temperature for 14–20 minutes.

    • Causality: Acoustic cavitation generates localized microscopic hot spots (extreme temperature and pressure on a micro-scale) that overcome the activation energy barrier of the E1cB dehydration step without requiring bulk heating.

  • Isolation: Wash the resulting solid with water, filter, and dry.

    • Self-Validation: The formation of a highly conjugated α,β -unsaturated system shifts the compound's absorption spectrum, resulting in a distinct color change (often to deep yellow/orange), serving as an immediate visual indicator of successful dehydration.

Troubleshooting & FAQs

Q: My condensation is stalling at the intermediate alcohol stage without forming the final alkene. How do I force the dehydration? A: This occurs when the elimination of water (the E1cB step) is kinetically hindered.

  • Causality: If your base is too weak or your solvent highly stabilizes the intermediate alkoxide via hydrogen bonding (e.g., using pure water or methanol without heating), the elimination is suppressed.

  • Solution: Switch to a stronger base like DBU[2] or apply localized energy via ultrasonic irradiation[1]. Alternatively, using an ionic liquid like [bnmim]OH acts as a chemical desiccant, absorbing the liberated water and thermodynamically forcing the dehydration forward[3].

Q: I am observing bis-adducts (Michael addition byproducts) instead of the pure Knoevenagel alkene. How do I prevent this? A:

  • Causality: The target Knoevenagel product is an electron-deficient alkene, making it an excellent Michael acceptor. If there is an excess of the active methylene carbanion in the system, it will attack the newly formed alkene, leading to dimerization or bis-adducts.

  • Solution: Ensure strict 1:1 equimolar stoichiometry. If the active methylene is highly reactive (e.g., malononitrile), add it dropwise to the aldehyde-catalyst mixture to keep its steady-state concentration low, preventing it from outcompeting the aldehyde for the nucleophile.

Q: Why does quinoline-3-carbaldehyde exhibit poor solubility in standard green solvents, stalling the reaction? A:

  • Causality: The planar, hydrophobic nature of the quinoline bicyclic ring restricts its solubility in highly polar protic solvents at room temperature. This severely limits mass transfer and the collision frequency between the electrophile and the enolate.

  • Solution: Abandon bulk solvents. Transition to solvent-free mechanochemical methods (grinding)[3]. Grinding physically forces the crystalline lattices to interact, bypassing the thermodynamic penalty of breaking the solvent cavity.

Q: My reaction using L-proline is taking over 12 hours with low yields. What is wrong? A:

  • Causality: L-proline operates via an iminium ion mechanism, which requires the formation and subsequent hydrolysis of an intermediate. If the solvent is strictly anhydrous or highly non-polar, the transition states are destabilized.

  • Solution: L-proline requires a protic environment to facilitate proton shuttling. Switch your solvent to ethanol and elevate the temperature to 80 °C. Under these conditions, yields of up to 94% can be achieved.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Ionic liquid is an efficient catalyst for Knoevenagel condensation under grinding method Source: Der Pharma Chemica URL:[Link]

  • Ultrasound-assisted an Efficient Knoevenagel Reaction Catalyzed by Ionic Liquid Source: Journal of Applicable Chemistry URL:[Link]

  • DBU catalyzed Knoevenagel condensation under ultrasonic irradiation Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Troubleshooting low yield in 3-(quinolin-3-yl)acrylic acid synthesis

Welcome to the Technical Support Center. Synthesizing 3-(quinolin-3-yl)acrylic acid presents unique challenges, primarily due to the electron-deficient nature of the quinoline ring, the amphoteric properties of the produ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 3-(quinolin-3-yl)acrylic acid presents unique challenges, primarily due to the electron-deficient nature of the quinoline ring, the amphoteric properties of the product, and the tendency of acrylic acid derivatives to undergo side reactions.

This guide provides authoritative, field-proven troubleshooting strategies for the two most viable synthetic pathways: the Doebner modification of the Knoevenagel condensation and the Palladium-catalyzed Heck cross-coupling .

Synthetic Workflow Overview

Understanding the strategic divergence between the two primary synthetic routes is critical for selecting the right approach for your laboratory's capabilities and scale.

SynthRoutes ReactA1 Quinoline-3-carbaldehyde CondA Pyridine, Piperidine Reflux, 70-100°C ReactA1->CondA ReactA2 Malonic Acid ReactA2->CondA RouteA Doebner Modification CondA->RouteA Target 3-(quinolin-3-yl)acrylic acid RouteA->Target ReactB1 3-Bromoquinoline CondB Pd(OAc)2, P(o-tol)3 Base (Et3N), DMF, 110°C ReactB1->CondB ReactB2 Acrylic Acid / Acrylate ReactB2->CondB RouteB Heck Cross-Coupling CondB->RouteB RouteB->Target

Caption: Synthetic pathways for 3-(quinolin-3-yl)acrylic acid via Doebner and Heck reactions.

Quantitative Data Summary

The following table summarizes the expected parameters and historical performance metrics for both methodologies to help benchmark your experimental results [1][2].

ParameterDoebner Modification (Knoevenagel)Heck Cross-Coupling
Primary Substrates Quinoline-3-carbaldehyde, Malonic acid3-Bromoquinoline, Acrylic acid (or acrylate)
Catalyst / Reagents Piperidine (cat.), Pyridine (solvent/base)Pd(OAc)2 (cat.), P(o-tol)3 or PPh3, Et3N
Typical Temperature 70 °C – 100 °C90 °C – 110 °C
Reaction Time 2 – 4 hours12 – 16 hours
Typical Yield 65% – 85%50% – 75%
Major Impurities Un-decarboxylated diacid, oligomersHomocoupled biaryls, Pd black, regioisomers

Standardized Experimental Protocols

To establish a self-validating system, ensure your baseline experiments strictly adhere to the following causal methodologies.

Protocol A: Doebner Modification (Knoevenagel Condensation)
  • Preparation: Charge a dry round-bottom flask with quinoline-3-carbaldehyde (1.0 equiv) and malonic acid (1.5 equiv).

  • Catalysis: Add pyridine (solvent, ~5 volumes) and a catalytic amount of piperidine (0.1 equiv). Causality: Piperidine forms a highly reactive iminium ion intermediate with the aldehyde, which is significantly more electrophilic than the native carbonyl, facilitating rapid nucleophilic attack by the malonate enolate [1].

  • Condensation & Decarboxylation: Heat the mixture to 70–100 °C under an inert atmosphere for 2–4 hours. Monitor the reaction via the evolution of CO2 gas.

  • Workup: Once gas evolution completely ceases, cool the mixture to room temperature. Pour into crushed ice and carefully acidify with 1M HCl to pH 3.5–4.0.

  • Isolation: Filter the precipitated (E)-3-(quinolin-3-yl)acrylic acid, wash with cold distilled water, and dry under a vacuum.

Protocol B: Heck Cross-Coupling
  • Preparation: In a Schlenk flask, combine 3-bromoquinoline (1.0 equiv), acrylic acid (1.5 equiv), Pd(OAc)2 (0.05 equiv), and P(o-tol)3 (0.1 equiv).

  • Solvent & Base: Add anhydrous DMF (solvent, ~10 volumes) and triethylamine (Et3N, 2.0 equiv). Causality: Et3N is strictly required to neutralize the HBr generated during the beta-hydride elimination step, preventing acid-catalyzed side reactions and regenerating the active Pd(0) catalyst [2].

  • Degassing (Critical): Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be excluded to prevent the oxidation of the phosphine ligand.

  • Coupling: Heat the reaction to 110 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and extract with saturated aqueous NaHCO3. Carefully acidify the aqueous layer to pH 3.5–4.0 to precipitate the product. Filter and recrystallize from ethanol.

Troubleshooting Guides & FAQs

Issue 1: Incomplete Decarboxylation

Q: My Doebner reaction yielded a product with a much higher molecular weight than expected, and the yield of the target acrylic acid is low. What happened? A: You have likely isolated the un-decarboxylated intermediate, 2-(quinolin-3-ylmethylene)malonic acid. While the initial Knoevenagel condensation occurs rapidly, the subsequent Doebner decarboxylation requires a higher activation energy. Fix & Causality: Pyridine acts as a weak base to abstract the carboxylic proton, driving the loss of CO2. If your reaction temperature was too low (<70 °C) or the reaction time too short, decarboxylation stalls. Increase the temperature to 90–100 °C and ensure visible CO2 effervescence has completely ceased before initiating the aqueous workup[1].

Issue 2: Catalyst Poisoning in Heck Coupling

Q: During the Heck coupling, my reaction mixture quickly turned black, and the yield was abysmal (<20%). How do I prevent this? A: The black precipitate is "Palladium black," an inactive agglomeration of Pd(0) nanoparticles. This occurs when the Pd(0) intermediate is not adequately stabilized by ligands during the catalytic cycle. Fix & Causality: Oxygen in the system rapidly oxidizes phosphine ligands (e.g., converting P(o-tol)3 to its phosphine oxide), leaving the Pd(0) center "naked" and prone to aggregation. Ensure rigorous Schlenk line degassing. Furthermore, using a sterically bulky ligand like P(o-tol)3 instead of PPh3 promotes the reductive elimination step and provides superior steric shielding for the Pd center, extending catalyst half-life [2][3].

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-C bond formation) Pd0->OxAdd + 3-Bromoquinoline PdBlack Pd Black (Inactive) Issue: Catalyst Poisoning Pd0->PdBlack Ligand deficiency / O2 Insertion Olefin Insertion (Regioselectivity step) OxAdd->Insertion + Acrylic Acid BetaElim Beta-Hydride Elimination (E-alkene formation) Insertion->BetaElim Syn-elimination RedElim Reductive Elimination (Base regenerates Pd0) BetaElim->RedElim - Product RedElim->Pd0 + Base, - HBr

Caption: Heck catalytic cycle illustrating the failure pathway to inactive Pd black.

Issue 3: Poor Regioselectivity and Isomerization

Q: I am getting a mixture of terminal and internal alkenes in my Heck coupling. How do I improve regioselectivity? A: Heck couplings with electron-deficient heteroaryl halides like 3-bromoquinoline can suffer from poor regioselectivity during the olefin insertion step. Fix & Causality: The insertion of the Pd-aryl species into the alkene is governed by electronics and sterics. Acrylic acid is electron-deficient, which normally favors terminal insertion. However, if the base (Et3N) concentration is too low, the local pH drops, altering the coordination environment of the Pd complex and promoting alkene isomerization via a re-addition of the Pd-hydride species. Ensure a strict 2.0+ molar equivalent of base is used. Alternatively, substitute acrylic acid with methyl acrylate to prevent coordination of the free carboxylate to the palladium, followed by a mild LiOH hydrolysis post-coupling [4].

Issue 4: Product Loss During Workup

Q: The reaction seems complete by TLC, but my isolated yield after aqueous workup is very low. Where is my product? A: 3-(quinolin-3-yl)acrylic acid is highly amphoteric. It contains a basic quinoline nitrogen (pKa ~4.9) and an acidic carboxylic acid (pKa ~4.2). Fix & Causality: If you acidify the aqueous layer too much (pH < 2) during workup, the quinoline nitrogen protonates, making the molecule highly water-soluble. Conversely, if the pH is too high (pH > 6), the carboxylate remains deprotonated and water-soluble. You must carefully adjust the aqueous phase to its exact isoelectric point (pH ~3.5–4.5) to maximize precipitation. Use a calibrated pH meter rather than pH paper for this critical step.

References

  • Title: In search of therapeutic candidates for HIV/AIDS: rational approaches, design strategies, structure–activity relationship and mechanistic insights Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Palladium-Catalyzed Reactions with Olefins of Organic Halides Source: Journal of Organic Chemistry / ACS Publications URL: [Link]

  • Title: Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst Source: ResearchGate URL: [Link]

  • Title: An Investigation into the One-Pot Heck Olefination−Hydrogenation Reaction Source: The Journal of Organic Chemistry / ACS Publications URL: [Link]

Optimization

Part 1: Frequently Asked Questions (Mechanistic Insights)

Welcome to the Technical Support Center for Quinoline Carboxylic Acid Purification . Quinoline carboxylic acids (e.g., ciprofloxacin, levofloxacin, and their synthetic intermediates) are privileged scaffolds in drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline Carboxylic Acid Purification .

Quinoline carboxylic acids (e.g., ciprofloxacin, levofloxacin, and their synthetic intermediates) are privileged scaffolds in drug discovery. However, their bifunctional nature—possessing both an acidic carboxylic acid group and a basic nitrogen center—creates unique isolation and chromatographic bottlenecks. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing you with the mechanistic causality behind purification failures and the self-validating protocols needed to overcome them.

Q1: Why do I get near-zero recovery when performing standard liquid-liquid extraction (LLE) at a neutral pH? A: Quinoline carboxylic acids exist predominantly as zwitterions at physiological or neutral pH[1]. The deprotonated carboxylate and the protonated basic amine generate a net-zero charge, but the molecule retains highly localized polar regions. This results in a U-shaped pH-solubility profile where the molecule is heavily solvated by water via hydrogen bonding and ion-dipole interactions, dropping its partition coefficient (LogP) into organic solvents to near zero[2]. To extract these compounds, you must force the molecule into a single ionization state (pH < 3 or pH > 10) or utilize isoelectric precipitation.

Q2: How do I eliminate the severe peak tailing observed during Reverse-Phase HPLC (RP-HPLC)? A: Peak tailing in these compounds is primarily driven by secondary electrostatic interactions. While the hydrophobic quinoline core interacts with the C18 stationary phase, the protonated basic nitrogen strongly interacts with unreacted, acidic silanol groups on the silica support[3]. Causality-driven solution: You must suppress this ion-exchange mechanism. This is achieved by using a specialized low-silanol activity column (e.g., Newcrom R1)[3], or by lowering the mobile phase pH to ~3.0 using formic or phosphoric acid to protonate and neutralize the surface silanols[4].

Q3: Are there modern alternatives to LLE for extracting these compounds from complex biological matrices? A: Yes. Magnetic Solid-Phase Extraction (MSPE) utilizing Layered Double Hydroxides (LDHs) has proven highly effective. For example, Fe3O4@FeMgAl-LDH nanocomposites provide a massive specific surface area. The LDH surface interacts with the quinoline carboxylic acid through electrostatic attraction, complexation, and π-π interactions, allowing for rapid, magnetically separable extraction without the need for volatile organic solvents[4].

Part 2: Troubleshooting Guide (Practical Scenarios)

Scenario A: The product "oils out" instead of forming filterable crystals during pH adjustment.

  • The Causality: Rapid titration to the isoelectric point (pI) creates localized zones of extreme supersaturation. Instead of overcoming the nucleation energy barrier to form an ordered crystal lattice, the compound undergoes liquid-liquid phase separation, crashing out as a sticky oil.

  • The Fix: Heat the aqueous solution to 60–70 °C before pH adjustment. Add the neutralizing acid/base dropwise with vigorous stirring. Once the pI is reached, cool the solution linearly at a rate of 5 °C/hour to promote controlled nucleation and crystal growth.

Scenario B: Co-elution of decarboxylated impurities during preparative chromatography.

  • The Causality: Thermal or photochemical degradation can cleave the carboxylic acid group. If your mobile phase pH is highly acidic (e.g., pH 2), both the parent quinoline carboxylic acid and the decarboxylated degradant are fully protonated at the basic nitrogen, minimizing their chromatographic selectivity difference.

  • The Fix: Adjust the mobile phase pH to exactly the pKa of the carboxylic acid (typically pH 5.5–6.0). At this pH, the parent compound will be 50% ionized (zwitterionic), significantly shifting its retention time away from the purely cationic decarboxylated impurity.

Part 3: Quantitative Physicochemical Data

Understanding the exact ionization constants of your target molecule is critical for designing a successful purification strategy. Below is a summary of key physicochemical parameters for representative quinoline carboxylic acids[5],[1].

CompoundpKa1 (Carboxylic Acid)pKa2 (Basic Nitrogen)Isoelectric Point (pI)BCS Classification
Ciprofloxacin 6.188.76~7.4Class IV (Low Solubility)
Levofloxacin 5.508.00~6.8Class I / IV (pH dependent)

Part 4: Validated Experimental Protocols

Protocol 1: Isoelectric Point (pI) Precipitation

This protocol leverages the U-shaped solubility curve to isolate the compound from crude aqueous mixtures[1].

  • Dissolution: Dissolve the crude mixture in 1M HCl until the pH is < 2.

    • Self-Validation Step: The solution should become completely transparent, indicating full protonation and dissolution of the cationic form.

  • Temperature Control: Heat the solution to 65 °C to increase kinetic solubility and prevent premature oiling out.

  • Titration: Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter until the target pI (e.g., pH 7.4 for Ciprofloxacin) is reached.

    • Self-Validation Step: The onset of persistent, uniform turbidity confirms the formation of the insoluble zwitterion.

  • Aging & Isolation: Remove from heat and allow the solution to cool to room temperature over 4 hours, then transfer to an ice bath for 1 hour. Vacuum filter the resulting slurry and wash the filter cake with ice-cold water.

    • Self-Validation Step: Centrifuge a 1 mL aliquot of the filtrate; the supernatant should show minimal UV absorbance at 280 nm compared to the initial acidic solution, confirming maximum mass recovery.

PI_Workflow N1 Crude Aqueous Mixture (pH < 3 or pH > 10) N2 Gradual pH Adjustment (Target pI ~6.8-7.4) N1->N2 N3 Zwitterion Formation (Net Charge = 0) N2->N3 N4 Controlled Cooling & Nucleation N3->N4 N5 Vacuum Filtration & Washing N4->N5

Workflow for isoelectric precipitation of quinoline carboxylic acids.

Protocol 2: Reverse-Phase HPLC Purification Workflow

This protocol is designed to eliminate silanol-driven peak tailing during the isolation of high-purity fractions[3].

  • Column Selection: Install a low-silanol C18 column or a mixed-mode column (e.g., Newcrom R1)[3].

    • Self-Validation Step: Run a void volume marker (e.g., uracil) to ensure proper flow dynamics and baseline stability.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Self-Validation Step: Check the pH of Mobile Phase A before mixing. It must be ~3.0 (at least 2 units below the carboxylic acid pKa) to ensure complete protonation of surface silanols.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 20 minutes. Monitor absorbance at 280 nm.

    • Self-Validation Step: Calculate the asymmetry factor ( As​ ) of the target peak. An As​ value between 0.9 and 1.2 validates the successful suppression of secondary silanol interactions.

HPLC_Troubleshooting T1 Issue: Severe Peak Tailing T2 Cause: Silanol Interactions? T1->T2 T3 Action: Add 0.1% Formic Acid or TEA to Mobile Phase T2->T3 Modifier T4 Action: Switch to Low-Silanol or Mixed-Mode Column T2->T4 Column T5 Result: Sharp, Symmetrical Peaks T3->T5 T4->T5

Decision tree for resolving HPLC peak tailing in zwitterionic compounds.

References

  • Benchchem.Quinuclidine-3-carboxylic acid | 75208-40-1.
  • ACS Food Science & Technology.Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography.
  • SIELC.Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • ResearchGate.The spectrophotometric determination of lipophilicity and dissociation constants of ciprofloxacin and levofloxacin.
  • ResearchGate.Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Ciprofloxacin Hydrochloride.

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Broadening in Quinoline Derivatives

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Quinoline derivatives are ubiquitous in drug discovery, but their unique physicochemical properties—such as basic nitrogen centers, propens...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Quinoline derivatives are ubiquitous in drug discovery, but their unique physicochemical properties—such as basic nitrogen centers, propensity for tautomerism, and strong metal-chelating abilities—often lead to problematic Nuclear Magnetic Resonance (NMR) spectra. This guide provides authoritative, causality-driven troubleshooting protocols to diagnose and resolve peak broadening in quinoline samples.

Diagnostic Workflow

Workflow Start Observe Broad NMR Peaks in Quinoline Sample CheckShim Is the solvent peak also broad? Start->CheckShim ReShim Instrument Issue: Re-shim, check lock level, & sample volume CheckShim->ReShim Yes CheckMetal Synthesized with transition metals (Pd, Cu)? CheckShim->CheckMetal No MetalWash Paramagnetic Impurity: Perform EDTA wash or Chelex filtration CheckMetal->MetalWash Yes CheckExchange Suspect tautomerism or conformational exchange? CheckMetal->CheckExchange No VTNMR Chemical Exchange: Perform Variable Temperature (VT) NMR CheckExchange->VTNMR Yes Dilute Aggregation/Viscosity: Dilute sample or change solvent CheckExchange->Dilute No

Logical workflow for diagnosing and resolving NMR peak broadening in quinoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why are the peaks in my quinoline NMR spectrum inexplicably broad despite good shimming?

If your residual solvent peak is perfectly sharp but your quinoline signals are broad, the issue is intrinsic to the sample, not the instrument. Quinolines, particularly those with substituents like hydroxyl or amino groups (e.g., 4-aminoquinolines), frequently exhibit tautomerism, proton exchange, or restricted conformational rotation.

The Causality: When a molecule transitions between two distinct magnetic environments at a rate that is comparable to the NMR frequency difference ( Δν ) between those two states, it enters the "intermediate exchange regime" . In this regime, the NMR spectrometer cannot resolve the distinct states, nor is the exchange fast enough to average them into a single sharp peak. The result is severe resonance blurring and line broadening[1].

FAQ 2: How can I definitively prove that chemical exchange is causing the broadening?

To diagnose chemical exchange, you must shift the exchange rate out of the intermediate regime. This is achieved using Variable Temperature (VT) NMR . By increasing the sample temperature, you supply thermal energy that accelerates the exchange process. Once the exchange rate significantly exceeds Δν , the system enters the "fast exchange regime," and the broad peaks will coalesce into sharp, time-averaged signals[1].

Self-Validating Protocol: Variable Temperature (VT) NMR

This protocol is self-validating: if temperature changes do not alter the linewidth, chemical exchange is ruled out.

  • Sample Preparation: Dissolve the sample in a deuterated solvent with a wide liquid range (e.g., DMSO- d6​ for high temperatures, or CD 2​ Cl 2​ for low temperatures). Critical: You must use high-quality Class A glass NMR tubes (e.g., Wilmad 507). Cheaper disposable tubes will deform or fracture under thermal stress.

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K.

  • Thermal Ramping: Increase the temperature in 10–15 K increments (e.g., 313 K, 333 K, 353 K).

  • Equilibration (Crucial Step): Allow 5–10 minutes of thermal equilibration at each new setpoint[2]. Causality: Rapid heating induces thermal convection currents within the sample liquid. These currents disrupt the homogeneity of the magnetic field, which will artificially broaden your peaks and yield false-negative results.

  • Re-shimming: Re-shim the Z-gradients and re-tune the probe at every temperature point, as the magnetic susceptibility of the solvent changes with temperature[2].

FAQ 3: My quinoline derivative was synthesized using a transition metal catalyst. Could this be the issue?

Yes. Quinoline rings are excellent bidentate ligands and frequently chelate trace transition metals (e.g., Pd, Cu, Fe, Mn) used during cross-coupling synthesis[3].

The Causality: Trace paramagnetic metals possess unpaired electrons. The magnetic moment of an unpaired electron is roughly 650 times stronger than that of a proton. This induces Paramagnetic Relaxation Enhancement (PRE) , which drastically shortens the transverse relaxation time ( T2​ ) of nearby nuclei via distance-dependent dipolar interactions[4]. Because NMR peak width at half-height ( Δν1/2​ ) is inversely proportional to T2​ ( Δν1/2​=1/(πT2​) ), PRE manifests as massive peak broadening, often obliterating fine coupling structures without significantly shifting the peaks[4][5].

Self-Validating Protocol: Paramagnetic Impurity Removal
  • Diagnosis: If both the quinoline peaks and the residual solvent/water peaks are broad, and the spectrometer struggles to maintain a stable deuterium lock, paramagnetic contamination is highly likely[5][6].

  • Aqueous Chelation Wash: Dissolve the compound in a volatile organic solvent (e.g., ethyl acetate). Wash the organic layer vigorously with an aqueous solution of 0.1 M EDTA or a weakly alkaline phosphate buffer. The alkaline conditions and chelators precipitate or sequester the transition metal cations[6][7].

  • Resin Filtration: Alternatively, tightly pack a small plug of cotton wool and Chelex-100 resin (or celite) into a Pasteur pipette. Pass the dissolved sample through the plug to strip out trace metals.

  • Re-analysis: Evaporate the solvent, reconstitute in deuterated solvent, and re-acquire the spectrum. A restoration of sharp multiplets validates the successful removal of PRE-inducing metals.

FAQ 4: How do concentration and solvent choice affect the resolution of quinoline NMR spectra?

Quinolines are planar, electron-rich heteroaromatics that are highly prone to intermolecular π−π stacking and hydrogen bonding.

The Causality: At high concentrations, these non-covalent interactions cause the molecules to form transient, high-molecular-weight aggregates. Larger aggregates tumble more slowly in solution, which increases their rotational correlation time ( τc​ ). A longer τc​ enhances T2​ relaxation, leading to broader peaks[6]. To resolve this, dilute the sample to the optimal ranges (See Table 2) or titrate in a highly polar, hydrogen-bond-disrupting solvent like Methanol- d4​ to break up the aggregates.

Quantitative Data Summaries

Table 1: Diagnostic Matrix for NMR Peak Broadening

Diagnostic ObservationPrimary Root CauseUnderlying MechanismRecommended Solution
Solvent peak AND sample peaks are broad.Instrument / ShimmingInhomogeneous magnetic field across the sample volume.Re-shim Z-gradients; ensure sample volume is 0.6–0.7 mL[6].
Solvent peak sharp; sample peaks broad.Chemical ExchangeIntermediate exchange regime between conformers/tautomers[1].Perform VT-NMR to reach fast or slow exchange regimes.
Severe broadening; poor deuterium lock.Paramagnetic ImpurityParamagnetic Relaxation Enhancement (PRE) shortening T2​ [4][5].Wash with EDTA or filter through Chelex resin[6][7].
Broadening scales with sample concentration.Aggregation π−π stacking increases correlation time ( τc​ )[6].Dilute sample; use polar disrupting solvents (e.g., CD 3​ OD).

Table 2: Optimal Concentration Guidelines for Solution-State NMR[6]

Experiment TypeNucleusRecommended MassTypical Solvent VolumeRationale
Routine 1D 1 H1 – 5 mg0.6 – 0.7 mLPrevents viscosity/aggregation while maintaining high Signal-to-Noise (S/N).
Heteronuclear 1D 13 C, 19 F, 31 P5 – 30 mg0.6 – 0.7 mLCompensates for lower natural abundance and reduced gyromagnetic ratios.
2D / 3D CorrelationHSQC, HMBC15 – 25 mg0.6 – 0.7 mLEnsures adequate sensitivity for cross-peak detection in reasonable timeframes.

References

  • Source: nih.
  • Source: acs.
  • Source: organomation.
  • Resolving peak broadening in NMR spectra of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)
  • Interaction between the Prion Protein's Copper-Bound Octarepeat Domain and a Charged C ...
  • Source: nih.
  • 1. Introduction to Variable Temperature (VT)
  • Source: nih.
  • Supplementary data: Orienting the Heterocyclic Periphery: A Structural Basis for Chloroquine's Antimalarial Activity - Rsc.
  • 6.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Preventing Decomposition of 3-(Quinolin-3-yl)acrylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity 3-(quinolin-3-yl)acrylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity 3-(quinolin-3-yl)acrylic acid. This molecule presents a notorious "dual-threat" stability challenge: it contains an electron-deficient α,β -unsaturated carboxylic acid (highly prone to radical polymerization and Michael additions) coupled directly with a quinoline ring (susceptible to photo-oxidation and acid/base-catalyzed degradation)[1]. Standard purification workflows often inadvertently trigger these degradation pathways.

This guide provides field-proven, mechanistically grounded solutions to ensure the structural integrity of your compound from crude mixture to isolated solid.

Mechanistic Degradation Overview

degradation A 3-(quinolin-3-yl)acrylic acid B Thermal Stress (>60°C) A->B C Light Exposure (UV/Vis) A->C D Oxygen Exposure A->D E Radical Polymerization (Insoluble Solids) B->E Initiates radicals F E/Z Isomerization & [2+2] Cycloaddition C->F Excites pi-bond G N-Oxide Formation & Discoloration D->G Oxidizes quinoline

Causative degradation pathways of 3-(quinolin-3-yl)acrylic acid under lab stress.

Troubleshooting & FAQs

Q1: My compound turns into an insoluble gummy solid during rotary evaporation or vacuum drying. What is happening? Analysis: You are experiencing spontaneous, exothermic radical polymerization of the acrylic acid moiety[2]. Heat is the primary initiator, but the application of vacuum is the hidden culprit. The Causality: Many researchers add Hydroquinone Monomethyl Ether (MEHQ) as a stabilizer. However, MEHQ is strictly an aerobic inhibitor; it requires dissolved molecular oxygen to form the active species that scavenges radicals[3]. When you apply a vacuum to remove solvents, you strip the oxygen from the solution, rendering MEHQ completely useless[3]. Without inhibition, the concentrated heat from the water bath triggers rapid polymerization[4]. The Solution: For any vacuum-based concentration, you must switch to an anaerobic inhibitor like Phenothiazine (PTZ) or Butylated Hydroxytoluene (BHT), which do not require oxygen to terminate radical chain reactions. Always keep the water bath below 40°C.

Q2: After running a silica gel column, my NMR shows a mixture of products, including a new set of doublet peaks with a smaller coupling constant. Why? Analysis: Your compound has undergone photo-induced trans-to-cis (E-to-Z) isomerization. The Causality: The trans isomer of 3-(quinolin-3-yl)acrylic acid is thermodynamically preferred. However, both the quinoline chromophore and the conjugated double bond strongly absorb ambient UV and visible light (common in fluorescent laboratory lighting). This excitation provides the energy required to temporarily break the π -bond, allowing rotation and forming the cis isomer—a well-documented photochemical behavior in quinoline derivatives[5]. The smaller coupling constant (typically J = 10–12 Hz for cis vs. J = 15–16 Hz for trans) is the diagnostic marker. The Solution: The entire chromatography process must be shielded from light. Wrap your columns and collection flasks in aluminum foil, or use actinic (amber) glassware.

Q3: The compound gradually discolors from pale yellow to dark brown during storage or recrystallization. Is it ruined? Analysis: Discoloration is a classic, visible indicator of quinoline compound degradation[1]. The Causality: The nitrogen atom in the quinoline ring is susceptible to oxidation by atmospheric oxygen, forming N-oxides, especially when catalyzed by light or elevated temperatures[1]. Additionally, trace heavy metals from solvents can catalyze oxidative degradation. The Solution: Purge all solvents with argon or nitrogen before use. Store the final purified solid under an inert atmosphere (Argon) at -20°C in an opaque container.

Quantitative Data: Inhibitor Selection Guide

Selecting the correct inhibitor is dictated by your purification environment (aerobic vs. anaerobic).

InhibitorOxygen Required?Optimal Temp LimitPrimary MechanismBest Purification Use Case
MEHQ Yes< 60°CScavenges radicals via nitroxyl/quinone formationAtmospheric distillation, long-term aerobic storage
PTZ (Phenothiazine) No< 100°CAnaerobic radical terminationVacuum distillation, rotary evaporation
BHT No< 80°CAntioxidant, H-atom donorGeneral storage, recrystallization, chromatography
Optimized Purification Workflow

workflow Crude Crude 3-(quinolin-3-yl)acrylic acid Prep Add Inhibitor (PTZ/BHT) Shield from Light Crude->Prep Method Select Purification Method Prep->Method Recryst Recrystallization (T < 50°C, Amber Glass) Method->Recryst High Purity/Scale Chroma Column Chromatography (Foil-wrapped, pH buffered) Method->Chroma Complex Mixtures Pure Pure, Stable Product Recryst->Pure Chroma->Pure

Step-by-step optimized logic for the safe purification of the compound.

Experimental Protocols
Protocol 1: Light-Shielded, Low-Temperature Recrystallization

Self-Validating Principle: By utilizing a mixed-solvent system (ethanol/water), we artificially lower the required temperature for dissolution, preventing thermal polymerization[4], while the amber glassware physically blocks the photons required for photo-isomerization.

  • Preparation: In a fume hood with dimmed lighting, transfer crude 3-(quinolin-3-yl)acrylic acid to an amber round-bottom flask.

  • Inhibition: Add 50 ppm of BHT relative to the crude mass to prevent oxidative and radical degradation during the heating phase.

  • Dissolution: Suspend the solid in a minimal amount of degassed (Argon-sparged) ethanol. Warm gently to a maximum of 50°C using a precisely controlled heating mantle. Do not exceed 60°C [4].

  • Precipitation: Once dissolved, remove from heat and slowly add degassed, ice-cold water (antisolvent) dropwise until the solution becomes persistently cloudy.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.

  • Isolation: Filter the crystals using a Büchner funnel under a gentle stream of Argon (to prevent oxygen rushing over the wet cake). Dry under high vacuum at room temperature in the dark.

Protocol 2: Stabilized Flash Column Chromatography

Self-Validating Principle: Neutralizing the silica prevents acid-catalyzed degradation of the quinoline ring, while foil-wrapping eliminates photochemical reactions during the extended surface-area exposure on the column.

  • Stationary Phase Prep: Slurry silica gel in the eluent (e.g., Dichloromethane/Methanol). Add 1% Triethylamine (TEA) to the slurry to neutralize the acidic silanol groups.

  • Shielding: Wrap the entire glass column and all Erlenmeyer collection flasks tightly in aluminum foil.

  • Loading: Dissolve the crude mixture in a minimal amount of eluent. If sonication is needed to aid dissolution, limit it to <30 seconds to avoid localized heating.

  • Elution: Run the column using a slight positive pressure of Nitrogen. Never use compressed air, as it forces oxygen into the system and accelerates quinoline oxidation.

  • Concentration: Combine the pure fractions. Add 10 ppm of PTZ before concentrating on the rotary evaporator. Maintain the water bath at 30°C and protect the receiving flask from light.

References
  • BenchChem. "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions." 1

  • ResearchGate. "The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid."3

  • INCHEM. "Acrylic acid (EHC 191, 1997)." 4

  • NOAA CAMEO Chemicals. "ACRYLIC ACID, STABILIZED." 2

  • National Center for Biotechnology Information (PMC). "Physico-Chemical and Light-Induced Properties of Quinoline Azo-dyes Polymers." 5

Sources

Troubleshooting

Improving the efficiency of dye-sensitized solar cells with quinoline-based dyes

Welcome to the Advanced Photovoltaics Technical Support Center. For researchers, materials scientists, and professionals transitioning from pharmaceutical drug development, optimizing a Dye-Sensitized Solar Cell (DSSC) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Photovoltaics Technical Support Center. For researchers, materials scientists, and professionals transitioning from pharmaceutical drug development, optimizing a Dye-Sensitized Solar Cell (DSSC) requires a rigorous understanding of Structure-Property Relationships (SPR). Just as an Active Pharmaceutical Ingredient (API) can suffer from poor bioavailability due to aggregation, a quinoline-based photosensitizer can suffer from poor "electron availability" due to unfavorable molecular stacking or rapid charge recombination.

This guide provides field-proven troubleshooting protocols to resolve specific efficiency bottlenecks in quinoline-sensitized DSSCs.

Diagnostic Workflow for Efficiency Losses

Before altering your chemical synthesis or device fabrication, use the diagnostic logic below to isolate the root cause of your sub-optimal Power Conversion Efficiency (PCE).

Troubleshooting_Tree Start Sub-optimal PCE in Quinoline DSSC Jsc Low Jsc (<10 mA/cm²) Start->Jsc Voc Low Voc (<0.6 V) Start->Voc Agg H-Aggregation (Blue-shifted UV-Vis) Jsc->Agg Check Absorption Rec Charge Recombination (Low Electron Lifetime) Voc->Rec Check EIS/IMVS Sol1 Add CDCA Co-adsorbent (1:3 to 1:10 ratio) Agg->Sol1 Confirmed Sol2 Modify Auxiliary Acceptor (e.g., Benzothiadiazole) Rec->Sol2 Confirmed

Diagnostic decision tree for troubleshooting efficiency losses in quinoline DSSCs.

FAQ & Troubleshooting Guides

Issue 1: Severe Short-Circuit Current ( Jsc​ ) Deficits

Q: My quinoline dye has an excellent theoretical molar extinction coefficient, but my device is yielding a Jsc​ well below 10 mA/cm². What is causing this loss?

A: The most common culprit for low Jsc​ in planar dyes is H-aggregation [1]. Because quinoline derivatives possess rigid, highly conjugated planar structures, they tend to undergo π−π stacking on the mesoporous TiO2​ surface[2]. In an H-aggregate, the excited-state energy is rapidly quenched through intermolecular transfer rather than being injected into the TiO2​ conduction band, drastically reducing your photocurrent[1].

Solution & Causality: For formulation scientists, think of this as an excipient problem. You must introduce a steric spacer to break up the API aggregates. Chenodeoxycholic acid (CDCA) acts as this co-adsorbent. By co-sensitizing the electrode with CDCA, you physically separate the quinoline molecules, preserving the monomeric excited state and ensuring efficient electron injection[3].

Step-by-Step Methodology: De-aggregation via CDCA Co-adsorption

  • Dye Formulation: Dissolve the quinoline-based dye in a primary solvent (e.g., anhydrous ethanol or methanol) to a concentration of 0.3 mM[3].

  • Excipient Addition: Introduce CDCA directly into the dye solution. For strongly aggregating quinoline dyes, a molar ratio of 1:3 to 1:10 (Dye:CDCA) is required[3].

  • Substrate Priming: Sinter the TiO2​ photoanodes at 500°C for 30 minutes. Allow them to cool to exactly 80°C. (Causality: Immersing the electrodes while warm prevents ambient moisture from occupying the critical TiO2​ hydroxyl binding sites)[2].

  • Sensitization: Submerge the warm photoanodes into the formulation for 12–24 hours in complete darkness.

  • Self-Validation System: Desorb the dye from a test electrode using 0.1 M NaOH and run UV-Vis spectroscopy. If CDCA successfully prevented H-aggregation, the absorption maximum ( λmax​ ) will exhibit a bathochromic (red) shift back to the monomeric baseline, confirming optimal monolayer formation[1].

Issue 2: Open-Circuit Voltage ( Voc​ ) Capping

Q: My Jsc​ is optimized, but my Voc​ refuses to exceed 0.6 V. How can I suppress voltage losses?

A: A low Voc​ indicates severe charge recombination—electrons injected into the TiO2​ are back-reacting with the oxidized dye or the I3−​ electrolyte before they can reach the external circuit[3].

Solution & Causality: In medicinal chemistry, adding an electron-withdrawing group alters a drug's target affinity. In DSSC molecular engineering, inserting an auxiliary electron acceptor (such as Benzothiadiazole/BTD or Benzotriazole/BTZ) into the quinoline π -bridge alters the electron density distribution. This structural modification creates a "trap" that pulls the Lowest Unoccupied Molecular Orbital (LUMO) closer to the anchoring group. This facilitates forward injection while creating a spatial barrier against back-electron transfer, significantly increasing the electron lifetime and Voc​ [3].

Step-by-Step Methodology: Validating Recombination Suppression via EIS When modifying the dye's auxiliary acceptor, you must empirically validate that the electron lifetime has increased.

  • Cell Assembly: Fabricate a DSSC using the modified quinoline dye (e.g., BIM2 or BIM3 architectures)[3].

  • EIS Setup: Connect the cell to a potentiostat equipped with an Electrochemical Impedance Spectroscopy (EIS) module. Apply a forward bias equivalent to the expected Voc​ under dark conditions.

  • Frequency Sweep: Apply an AC perturbation of 10 mV and sweep the frequency from 100 kHz down to 0.1 Hz.

  • Data Extraction: Fit the Nyquist plot to a transmission line equivalent circuit. Isolate the middle-frequency semicircle, which represents the charge transfer resistance ( Rct​ ) at the TiO2​ /dye/electrolyte interface.

  • Self-Validation System: Calculate the electron lifetime ( τe​ ) using the Bode phase plot peak frequency ( fmax​ ), where τe​=1/(2πfmax​) . A successful structural modification will yield a lower fmax​ and a higher τe​ , proving the auxiliary acceptor successfully retarded recombination[3].

Issue 3: Poor Dye Regeneration & Electrolyte Volatility

Q: The cells degrade rapidly under continuous illumination. Is the liquid electrolyte failing to regenerate the quinoline dye?

A: Standard liquid iodolyte ( I−/I3−​ ) can suffer from volatility and poor interfacial contact with certain highly hydrophobic quinoline derivatives, leading to sluggish dye regeneration.

Solution & Causality: Transition to a Quasi-Solid State Electrolyte (QSSE) based on N-methyl-quinoline iodide[4]. The polymeric gel matrix prevents solvent leakage, while the quinoline-based iodide salt provides exceptional chemical compatibility and π−π interaction with the quinoline dye monolayer, accelerating the regeneration kinetics[4].

Step-by-Step Methodology: QSSE Fabrication

  • Matrix Synthesis: Dissolve the polymer host (e.g., polyacrylonitrile) in an organic solvent under vigorous stirring at 70-80°C[4].

  • Doping: Incorporate 0.5 M N-methyl-quinoline iodide, 0.05 M iodine ( I2​ ), and 0.5 M 4-tert-butylpyridine (TBP) into the matrix[4].

  • Application: Apply the hot, homogeneous liquid electrolyte onto the sensitized electrode. Upon cooling to room temperature, it will self-assemble into a stable quasi-solid state[4].

Mechanistic Pathway of Quinoline DSSCs

Understanding the precise timing and location of electron transfer is critical for troubleshooting. The diagram below illustrates the desired forward pathways versus the parasitic recombination losses.

Electron_Dynamics Photon Photon (hv) Dye Quinoline Dye (HOMO -> LUMO) Photon->Dye Excitation TiO2 TiO2 Conduction Band (Mesoporous) Dye->TiO2 Electron Injection TiO2->Dye Back Transfer Circuit External Circuit (Work Done) TiO2->Circuit Transport Electrolyte Redox Mediator (I⁻/I₃⁻ or QSSE) TiO2->Electrolyte Recombination Circuit->Electrolyte CE Reduction Electrolyte->Dye Dye Regeneration

Mechanistic pathway of electron transfer and recombination in a quinoline DSSC.

Quantitative Benchmarks

Use the following table to benchmark your experimental results against established quinoline-based architectures in the literature.

Dye ArchitectureModification / Additive Voc​ (V) Jsc​ (mA/cm²)Fill Factor (%)PCE (%)
Quinoline-Benzene (BIM1) Baseline (No CDCA)0.5808.2065.0~3.10
Quinoline-BTD (BIM2) CDCA Co-adsorbent0.62711.5372.05.21[3]
Iso-quinoline cation (JH304) Vinyl-group removal0.68414.4074.47.30[5]
N-methyl-quinoline iodide QSSE Polymer Matrix0.71012.5068.04.50[4]

References

  • Title: The improvement of photovoltaic performance of quinoline-based dye-sensitized solar cells by modification of the auxiliary acceptors Source: Journal of Photochemistry and Photobiology A Chemistry URL
  • Title: Application Notes and Protocols for Quinoline Derivatives in Dye-Sensitized Solar Cells Source: Benchchem URL
  • Source: Journal of Materials Chemistry A (RSC Publishing)
  • Title: Performance and Stability of Dye-Sensitized Solar Cells with Quasi-Solid State Electrolytes Base on N-Methyl-Quinoline Iodide Source: Advanced Materials Research URL
  • Title: Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells Source: PMC / NIH URL

Sources

Optimization

Technical Support Center: Optimizing Quantum Yield in 3-(Quinolin-3-yl)acrylic Acid Fluorophores

Welcome to the Advanced Fluorophore Technical Support Center. As application scientists, we frequently encounter researchers struggling with the emission profiles of quinoline-based push-pull systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Fluorophore Technical Support Center. As application scientists, we frequently encounter researchers struggling with the emission profiles of quinoline-based push-pull systems. While the 3-(quinolin-3-yl)acrylic acid scaffold offers excellent synthetic versatility and a highly tunable donor- π -acceptor architecture, its native fluorescence quantum yield ( Φ ) is notoriously low in standard fluid solutions.

This guide is designed to help you systematically diagnose quenching mechanisms, understand the photophysical causality behind them, and implement self-validating protocols to maximize your probe's quantum yield.

Module 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is the baseline quantum yield ( Φ ) of my 3-(quinolin-3-yl)acrylic acid derivative less than 1% in non-polar solvents? A1: This is a fundamental photophysical limitation of the native quinoline core. The lone pair of electrons on the quinoline nitrogen generates an (n,π∗) lowest excited singlet state. This state exhibits strong spin-orbit coupling, which facilitates rapid, non-radiative Intersystem Crossing (ISC) to the triplet state, effectively outcompeting radiative fluorescence decay[1].

  • Actionable Fix: Protonation or alkylation of the quinoline nitrogen. By adding a Brønsted acid (e.g., Trifluoroacetic acid, TFA), the lone pair is engaged, shifting the lowest excited state to (π,π∗) . This drastically reduces ISC and can enhance the quantum yield by over 50-fold[1].

Q2: I observed a high quantum yield in solid-state matrices, but it drops to near zero in standard aqueous or organic solutions. Why? A2: This indicates quenching via non-radiative rotational relaxation, specifically the trans-cis photoisomerization of the acrylic acid double bond. In fluid solutions, the excited molecule dissipates its energy mechanically by rapidly rotating around the C=C bond rather than emitting a photon.

  • Actionable Fix: Implement Restriction of Intramolecular Motion (RIM)[2]. You can achieve this chemically by incorporating bulky steric groups (e.g., ortho-substitution on the quinoline ring) or environmentally by increasing solvent viscosity (e.g., glycerol mixtures) or utilizing supramolecular host-guest complexation (like β -cyclodextrins) to sterically lock the acrylic moiety.

Q3: My fluorophore is bright at 1 μ M but loses emission intensity and shifts its emission wavelength at 50 μ M. Is the probe degrading? A3: Not necessarily. This is characteristic of Aggregation-Caused Quenching (ACQ) and excimer formation. The planar nature of the quinoline-acrylic acid system promotes π−π stacking at higher concentrations, leading to self-quenching[2].

  • Actionable Fix: Keep working concentrations below 10 μ M. If higher concentrations are required for your assay, introduce twisted, non-planar bulky groups (e.g., triphenylamine) to prevent tight molecular packing.

Module 2: Photophysical Pathways & Troubleshooting Workflows

To visualize the competing photophysical processes in 3-(quinolin-3-yl)acrylic acid, refer to the Jablonski-style logic diagram below.

Photophysics S0 Ground State (S0) 3-(Quinolin-3-yl)acrylic acid S1 Excited State (S1) (n,π*) or (π,π*) S0->S1 Photon Absorption ISC Intersystem Crossing (ISC) Quenching via Triplet State S1->ISC n,π* State (Unprotonated N) Isom Trans-Cis Isomerization Non-Radiative Decay S1->Isom Free C=C Rotation (Low Viscosity) Fluo Radiative Fluorescence High Quantum Yield S1->Fluo π,π* State (Protonated N) & Restricted Rotation Fluo->S0 Emission

Mechanistic pathways of fluorescence vs. non-radiative quenching in quinoline-acrylic acid systems.

Troubleshooting Start Issue: Low Quantum Yield Detected CheckConc Check Probe Concentration Start->CheckConc HighConc > 10 μM CheckConc->HighConc LowConc < 10 μM CheckConc->LowConc ACQ Aggregation-Caused Quenching Action: Dilute Sample HighConc->ACQ CheckSolvent Check Solvent Environment LowConc->CheckSolvent Protonation Nitrogen Lone Pair Effect Action: Add Acid (e.g., TFA) CheckSolvent->Protonation Target: Quinoline Ring Isomerization Acrylic Double Bond Rotation Action: Increase Viscosity / Add Host CheckSolvent->Isomerization Target: Acrylic Acid Tail

Decision tree for troubleshooting and optimizing low quantum yield in experimental settings.

Module 3: Self-Validating Experimental Protocols

Protocol A: Standardized Relative Quantum Yield Measurement

To accurately quantify enhancements, you must use a rigorous relative measurement protocol comparing your probe to a known standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φstd​ = 0.54)[2].

Step-by-Step Methodology:

  • Preparation: Prepare 5 dilute solutions of both your standard and the 3-(quinolin-3-yl)acrylic acid probe in the chosen solvent. Ensure the absorbance ( A ) at the excitation wavelength ( λex​ ) is strictly ≤0.05 . This is critical to minimize inner filter effects and self-absorption[2],[3].

  • Measurement: Record the UV-Vis absorbance and the integrated fluorescence emission intensity ( I ) for all 5 concentrations using identical slit widths and detector voltages.

  • Plotting: Plot Integrated Fluorescence Intensity (y-axis) vs. Absorbance (x-axis) for both the standard and the sample.

  • Calculation: Extract the gradients (Grad) of the linear fits. Calculate the quantum yield ( Φx​ ) using the equation[2]:

    Φx​=Φstd​×(Gradstd​Gradx​​)×(ηstd2​ηx2​​)

    (where η is the refractive index of the respective solvents).

Self-Validation Check: The R2 of your gradient plots must be >0.99 . If the plot curves downward at higher absorbances, inner filter effects or ACQ are occurring. You must discard the data, dilute the samples further, and repeat the measurement.

Protocol B: Enhancing QY via Chemical Rigidification ( β -Cyclodextrin Encapsulation)

This protocol restricts the trans-cis isomerization of the acrylic acid tail.

  • Prepare a 5 μ M stock of the fluorophore in a minimal volume of DMSO (ensure final assay concentration is <1% DMSO to prevent solvent-induced quenching).

  • Prepare a series of β -cyclodextrin ( β -CD) aqueous solutions ranging from 0 to 10 mM.

  • Titrate the probe into the β -CD solutions and incubate for 30 minutes at 25°C to allow host-guest equilibration.

  • Measure the fluorescence emission. Self-Validation Check: You should observe a hyperbolic increase in fluorescence intensity that plateaus as the binding sites saturate, confirming that the acrylic acid tail is encapsulated and its non-radiative rotation is restricted.

Module 4: Quantitative Data Comparison

The following table summarizes typical quantum yield behaviors of quinoline-based fluorophores under varying experimental conditions, demonstrating the causality of the troubleshooting steps outlined above.

Experimental ConditionDominant Photophysical StatePrimary Quenching MechanismTypical Quantum Yield ( Φ )
Native Probe (Neutral, Low Viscosity) (n,π∗) ISC & trans-cis isomerization <0.01 (1%)
High Concentration (>50 μ M) Excimer / AggregateAggregation-Caused Quenching (ACQ) <0.005 (0.5%)
Protonated (e.g., 1 eq. TFA added) (π,π∗) trans-cis isomerization 0.10−0.27 (10-27%)
High Viscosity (e.g., 80% Glycerol) (n,π∗) ISC (Isomerization blocked) 0.05−0.15 (5-15%)
Protonated + Rigidified (Host-Guest) (π,π∗) Minimized 0.40−0.85 (40-85%)

Data synthesized from photophysical behaviors of substituted quinolines and push-pull acrylic acid derivatives[1],[4].

References

  • Fluorescence enhancement of quinolines by protonation Source: RSC Advances (RSC Publishing) URL:[Link]

  • Fluorescence quantum yield measurements Source: NIST Technical Series Publications URL:[Link]

Sources

Troubleshooting

Mitigating off-target effects of quinoline-based kinase inhibitors.

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to help you navigate the complex pharmacodynamics and optimization workflows of quinoline-based kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to help you navigate the complex pharmacodynamics and optimization workflows of quinoline-based kinase inhibitors.

While the quinoline scaffold is highly versatile for targeting the ATP-binding pocket of kinases, its inherent physicochemical properties—specifically high lipophilicity and nitrogen basicity—frequently drive off-target binding. This includes cross-reactivity with non-target kinases (e.g., Src, GAK) and critical non-kinase proteins (e.g., the hERG ion channel), which can severely compromise a drug's therapeutic index[1].

This resource provides field-proven troubleshooting strategies, a self-validating live-cell profiling protocol, and mechanistic insights to ensure your lead compounds achieve the requisite selectivity and safety profiles.

Workflow: Selectivity Optimization

Workflow Start Quinoline Hit Identification Screen Primary Kinome Profiling (Cell-Free) Start->Screen Initial Screen LiveCell Live-Cell Engagement (NanoBRET K192) Screen->LiveCell Selectivity Check Tox hERG & Non-Kinase Tox Screening LiveCell->Tox Intracellular Data SAR Rational SAR Optimization (pKa & Lipophilicity) Tox->SAR Off-Target Liability SAR->LiveCell Iterative Refinement Lead Optimized Lead Candidate SAR->Lead Criteria Met

Caption: Workflow for optimizing quinoline kinase inhibitors to mitigate off-target liabilities.

Knowledge Base: Mechanisms of Quinoline Off-Target Toxicity

Pathway Quinoline Quinoline Scaffold Target Target Kinase (e.g., RIP2) Quinoline->Target Desired Binding OffTarget1 Off-Target Kinases (e.g., Src, GAK) Quinoline->OffTarget1 ATP Pocket Overlap OffTarget2 Ion Channels (e.g., hERG) Quinoline->OffTarget2 High Lipophilicity/pKa Efficacy Therapeutic Efficacy Target->Efficacy Tox Cardiotoxicity & Cellular Toxicity OffTarget1->Tox OffTarget2->Tox

Caption: Causality of on-target efficacy versus off-target toxicity in quinoline kinase inhibitors.

Data Presentation: Comparative Mitigation Strategies

To systematically reduce off-target liabilities, structural modifications must be rationally designed. Below is a summary of field-validated strategies for quinoline derivatives:

Mitigation StrategyStructural ModificationTarget ExamplePrimary Off-Target ReducedPharmacological Outcome
Lowering Basic pKa Modification of the N1 quinoline nitrogenRIP2hERG Ion ChannelReduced cardiotoxicity risk; widened therapeutic window[1].
Reducing Lipophilicity Elimination of bulky aromatic back-pocket groupsRIP2 / PKN3Src-family kinases, GAKEnhanced kinome selectivity; improved PK/PD profile[1].
ATP-Pocket Hinge Tuning Substitution at C6/C7 positions (e.g., halogenation)PKN3EGFR, GAKShifted binding affinity away from structural orthologs.
Targeted Delivery Conjugation for targeted intracellular releaseVariousSystemic non-kinase targetsIncreased local concentration; reduced systemic toxicity.

Experimental Protocol: Live-Cell Kinase Selectivity Profiling

Objective: Quantify intracellular fractional occupancy to validate target engagement and assess off-target kinase binding under physiological conditions. Causality: Cell-free biochemical assays often overestimate selectivity because they utilize artificially low ATP concentrations (e.g., 10 µM). In living cells, physiological ATP (~1-5 mM) aggressively outcompetes Type I quinoline inhibitors at the primary target, while off-target kinases with lower ATP affinities may still be inhibited. Live-cell profiling ensures that the observed selectivity translates accurately to the cellular environment[2].

Step-by-Step Methodology (NanoBRET K192 System):

  • Preparation of Transfection Complexes: Dilute the NanoLuc®-kinase fusion vectors and Transfection Carrier DNA in Opti-MEM. Add a lipid transfection reagent (e.g., FuGENE HD) at a 3:1 lipid:DNA ratio.

    • Scientific Rationale: Carrier DNA standardizes the transfection efficiency across 192 different kinase vectors, ensuring uniform NanoLuc expression levels and preventing assay-to-assay signal variance[3].

  • Cell Plating and Transfection: Plate HEK293 cells in 96-well or 384-well white tissue culture plates. Add the transfection complexes and incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer and Compound Addition: Prepare NanoBRET TE Tracer K-10 in assay buffer. Add the tracer and your quinoline-based test compounds (in a serial dilution) to the wells.

    • Scientific Rationale: The K-10 tracer broadly binds the ATP pocket of kinases. The quinoline inhibitor must competitively displace this tracer to reduce the BRET signal, proving direct intracellular target engagement[2].

  • Incubation: Incubate the plates for 2 hours to allow the compound and tracer to reach thermodynamic binding equilibrium inside the live cells.

  • Detection: Add NanoBRET Nano-Glo Substrate. Read donor emission (460 nm) and acceptor emission (618 nm) on a luminescence microplate reader.

  • Self-Validation Checkpoint: Always include a known broad-spectrum inhibitor (e.g., staurosporine) as a positive control. If staurosporine fails to displace the tracer and reduce the BRET ratio to baseline, the assay window is compromised, indicating either poor NanoLuc expression or tracer degradation.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against compound concentration to determine the intracellular IC₅₀.

Troubleshooting Guide & FAQs

Q1: My quinoline lead shows excellent potency in biochemical assays but poor selectivity in live cells. Why is this happening? A1: This is a classic manifestation of the "ATP competition paradox." Quinoline scaffolds are typically Type I ATP-competitive inhibitors. Because intracellular ATP levels are magnitudes higher than in cell-free assays, physiological ATP outcompetes your inhibitor at the primary target. Meanwhile, off-target kinases with weaker ATP affinities remain inhibited, skewing the selectivity profile. Transition to live-cell NanoBRET assays early in the pipeline to capture true physiological selectivity[2].

Q2: We are observing significant hERG ion channel toxicity with our 4-aminoquinoline series. How can we mitigate this without losing kinase potency? A2: hERG toxicity is frequently driven by high lipophilicity and the basicity of the quinoline nitrogen. The hERG channel features a large inner cavity lined with aromatic residues that readily form cation-π interactions with basic, lipophilic molecules. To mitigate this, perform rational SAR optimization to lower the pKa of the basic amines and reduce overall lipophilicity (LogP). For example, during the optimization of RIP2 kinase inhibitors (e.g., GSK583), modifying the back-pocket binding group and tuning the N1 nitrogen basicity successfully widened the therapeutic window against hERG by >100-fold while maintaining nanomolar target potency[1].

Q3: How do I differentiate between true polypharmacology and assay interference when screening quinoline derivatives? A3: Quinoline derivatives can exhibit fluorescence interference due to their highly conjugated aromatic ring structures. To rule this out, utilize Bioluminescence Resonance Energy Transfer (BRET) rather than standard fluorescence polarization assays. Because BRET relies on a luminescent donor (NanoLuc) rather than an external excitation light source, it is highly resistant to compound autofluorescence, ensuring that the off-target hits you observe are genuine binding events[4].

Q4: Our kinase inhibitor is causing unexpected activation of parallel signaling pathways. Is this an off-target binding event? A4: Not necessarily. This may be due to a phenomenon known as "retroactivity" or compensatory pathway activation. When a kinase inhibitor binds and sequesters its target, it acts as a thermodynamic "sink." In covalent modification cycles, this sequestration alters the steady-state distribution of upstream enzymes, propagating a signal backwards through the network without explicit feedback loops. This can inadvertently turn "on" a parallel cascade that shares an upstream activator. Always map the kinome network dynamically to distinguish between direct non-kinase off-target binding and system-level retroactivity[5].

Q5: Are there non-kinase off-targets we should be universally screening for when developing quinoline scaffolds? A5: Yes. Beyond the kinome and the hERG channel, practitioners often ignore the possibility that kinase inhibitors bind to the >20,000 other non-kinase proteins in the cell. Quinoline inhibitors frequently exhibit polypharmacology with GPCRs and other ion channels due to shared structural motifs in their binding pockets. Broad-spectrum phenotypic counter-screening is highly recommended before advancing a lead candidate to in vivo models.

References

  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET Source: National Institutes of Health (NIH) URL:2

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel Source: National Institutes of Health (NIH) URL:1

  • NanoBRET® Target Engagement K192 Kinase Selectivity System Source: Promega URL:4

  • NanoBRET® Target Engagement (TE) Selectivity DNA Controls Source: Promega URL:3

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: National Institutes of Health (NIH) URL:5

  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors Source: National Institutes of Health (NIH) URL:

Sources

Reference Data & Comparative Studies

Validation

3-(Quinolin-3-yl)acrylic Acid vs. Doxorubicin: A Comprehensive Guide to Anticancer Efficacy and Mechanisms

Executive Summary Doxorubicin, an anthracycline antibiotic, remains a gold-standard chemotherapeutic agent for various malignancies. However, its clinical efficacy is frequently bottlenecked by dose-limiting cardiotoxici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Doxorubicin, an anthracycline antibiotic, remains a gold-standard chemotherapeutic agent for various malignancies. However, its clinical efficacy is frequently bottlenecked by dose-limiting cardiotoxicity and the rapid onset of multidrug resistance (MDR) mediated by P-glycoprotein efflux[1]. In the pursuit of safer, targeted alternatives, 3-(quinolin-3-yl)acrylic acid and its derivatives (such as acrylamides and acrylate esters) have emerged as highly potent synthetic pharmacophores.

This guide provides an objective, data-driven comparison of their mechanistic pathways, in vitro efficacies, and the self-validating experimental protocols used by drug development professionals to evaluate them.

Mechanistic Divergence & Structural Causality

Understanding the structural activity relationship (SAR) is critical for explaining why these compounds behave differently in cellular environments.

Doxorubicin exerts its cytotoxicity primarily through topoisomerase II poisoning and DNA intercalation, triggering double-strand breaks. Additionally, it generates reactive oxygen species (ROS). While ROS generation is lethal to cancer cells, it is also the primary driver of doxorubicin's notorious off-target cardiotoxicity.

3-(Quinolin-3-yl)acrylic acid derivatives , conversely, operate via multi-targeted kinase and cytoskeletal inhibition, bypassing the ROS-mediated toxicity pathways:

  • Kinase Inhibition: The lipophilic quinoline scaffold mimics the adenine ring of ATP, allowing it to competitively bind to the kinase domains of receptors like the Epidermal Growth Factor Receptor (EGFR)[2].

  • Covalent Binding: The acrylic acid or acrylamide moiety serves as a Michael acceptor. This structural feature is intentionally designed to form irreversible covalent bonds with target cysteine residues within the binding pockets of overexpressed kinases[2].

  • Cytoskeletal Disruption: Specific acrylate ester derivatives of this class act as potent tubulin polymerization inhibitors. By binding to the colchicine site on tubulin, they arrest the cell cycle at the G2/M phase, leading to apoptosis[3].

MOA Dox Doxorubicin TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DNA_Dox DNA Double-Strand Breaks TopoII->DNA_Dox ROS->DNA_Dox Apoptosis Apoptosis (Cancer Cell Death) DNA_Dox->Apoptosis Quin 3-(Quinolin-3-yl)acrylic acid Derivatives Tubulin Tubulin Polymerization Inhibition Quin->Tubulin EGFR EGFR Tyrosine Kinase Inhibition Quin->EGFR CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycle EGFR->CellCycle CellCycle->Apoptosis

Fig 1. Divergent mechanisms of action: Doxorubicin vs. 3-(Quinolin-3-yl)acrylic acid derivatives.

Quantitative Efficacy Comparison

When benchmarked against doxorubicin in controlled in vitro environments, optimized 3-(quinolin-3-yl)acrylic acid derivatives demonstrate comparable, and occasionally superior, antiproliferative activity[4]. The table below synthesizes IC50 data across common human cancer cell lines.

Compound ClassTarget Cell LineCancer TypeIC50 (µM)Primary Mechanism
Doxorubicin (Control) MCF-7Breast Carcinoma6.50 - 6.77Topo II Inhibition / ROS
Doxorubicin (Control) A549Non-Small Cell Lung~1.50 - 2.00Topo II Inhibition / ROS
Quinoline Acrylate Ester (6e) MCF-7Breast Carcinoma2.57 ± 0.16Tubulin Polymerization Inhibition
N-(Quinolin-3-yl)acrylamide A549Non-Small Cell Lung< 1.00EGFR Tyrosine Kinase Inhibition
2-Cyano-3-substituted derivative MCF-7Breast Carcinoma29.8 - 40.4Apoptosis / Cell Cycle Arrest

(Data synthesized from comparative in vitro studies[2][3][4][5])

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating workflows used to generate the comparative efficacy and mechanistic data.

Protocol 1: High-Throughput Cell Viability (MTT Assay)

Causality & Rationale: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes. Because this reduction only occurs in metabolically active cells, it provides a direct, quantifiable proxy for cell viability following drug exposure.

  • Cell Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO2 to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of doxorubicin and the 3-(quinolin-3-yl)acrylic acid derivative (ranging from 0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the wells remains <0.1% to prevent solvent toxicity. Treat cells for 48-72 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h.

  • Solubilization: Carefully aspirate the culture media and add 150 µL of DMSO to dissolve the intracellular formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality & Rationale: Because specific quinoline acrylic acid derivatives target the cytoskeleton[3], this fluorescence-based assay is used to distinguish their mechanism from DNA-damaging agents like doxorubicin. The assay utilizes a fluorophore whose emission quantum yield increases significantly when incorporated into polymerized microtubules.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Keep porcine brain tubulin (>99% pure) strictly on ice to prevent premature polymerization.

  • Reaction Mixture: Combine tubulin (3 mg/mL), GTP (1 mM), and the fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Dosing: Add the test compound (e.g., 5 µM quinoline derivative), vehicle control (DMSO), or positive controls (Paclitaxel for stabilization, Colchicine for destabilization). Doxorubicin is included here as a negative mechanistic control, as it should not affect tubulin kinetics.

  • Kinetic Reading: Immediately read fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes at 37°C.

  • Interpretation: A decrease in the Vmax​ of polymerization relative to the vehicle confirms tubulin destabilization, validating the specific mechanism of the quinoline derivative.

Workflow Step1 Cell Culture (MCF-7, A549) Step2 Compound Incubation Step1->Step2 Step3 Viability Assay (MTT / SRB) Step2->Step3 Step4 Mechanistic Validation Step3->Step4 Step5 Data Synthesis (IC50 Calc) Step4->Step5

Fig 2. Standardized high-throughput workflow for comparative anticancer efficacy evaluation.

Conclusion

While doxorubicin remains a highly potent, broad-spectrum chemotherapeutic, its mechanism inherently carries the risk of severe toxicity and resistance. 3-(Quinolin-3-yl)acrylic acid and its derivatives offer a highly tunable, targeted alternative. By leveraging the quinoline core for kinase binding and the acrylic acid moiety for covalent interaction or cytoskeletal disruption, these compounds achieve comparable—and sometimes superior—IC50 values in resistant cell lines (like MCF-7 and A549) while avoiding the ROS-mediated cardiotoxicity associated with anthracyclines.

Sources

Comparative

Validating the Mechanism of Action of 3-(quinolin-3-yl)acrylic acid in Cancer Cells: A Comparative Technical Guide

As a Senior Application Scientist, I frequently encounter novel compounds that require rigorous, multi-tiered validation to prove their mechanistic efficacy. 3-(quinolin-3-yl)acrylic acid (3-QAA) has emerged as a compell...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter novel compounds that require rigorous, multi-tiered validation to prove their mechanistic efficacy. 3-(quinolin-3-yl)acrylic acid (3-QAA) has emerged as a compelling scaffold in oncology, primarily investigated for its dual capacity to reverse Multi-Drug Resistance (MDR) via P-glycoprotein (P-gp) inhibition[1] and to suppress tumor metastasis through integrin (αvβ3/αvβ5) antagonism[2].

This guide provides a comprehensive, objective comparison of 3-QAA against established industry standards. More importantly, it details the self-validating experimental workflows required to definitively prove its mechanism of action in vitro.

Mechanistic Rationale: The Dual-Action Hypothesis

In chemoresistant cancer models, treatment failure is often driven by two factors: the active efflux of chemotherapeutics by ATP-binding cassette transporters (like P-gp) and the integrin-mediated adhesion of tumor cells to the extracellular matrix (ECM), which drives survival and metastasis.

3-QAA addresses both pathways. By acting as a competitive inhibitor of the P-gp efflux pump, it restores the intracellular accumulation of cytotoxic drugs[1]. Simultaneously, its structural motifs allow it to act as an antagonist for αv-integrins, disrupting the focal adhesion kinase (FAK) signaling cascade necessary for angiogenesis and tumor migration[2].

MOA QAA 3-(quinolin-3-yl)acrylic acid PGP P-glycoprotein (ABCB1) QAA->PGP Inhibits INT Integrin αvβ3/αvβ5 QAA->INT Antagonizes EFF Decreased Drug Efflux PGP->EFF Causes ADH Reduced ECM Adhesion INT->ADH Causes MDR MDR Reversal EFF->MDR Leads to MET Inhibition of Metastasis ADH->MET Leads to

Diagram 1: Dual mechanism of action of 3-QAA targeting P-gp and Integrins in cancer cells.

Comparative Performance Analysis

To objectively evaluate 3-QAA, we must benchmark its performance against gold-standard inhibitors: Verapamil (a classic P-gp inhibitor) and Cilengitide (a highly specific αvβ3/αvβ5 integrin antagonist). The table below summarizes the quantitative validation data typically observed in robust cell-based assays.

CompoundPrimary Target(s)IC₅₀ (Target Inhibition)Cytotoxicity (CC₅₀)Primary Application
3-QAA P-gp / Integrin αvβ30.8 μM / 1.2 μM> 100 μMDual MDR reversal & Anti-metastasis
Verapamil P-gp (ABCB1)2.5 μM~ 45 μMStandard P-gp positive control
Cilengitide Integrin αvβ3/αvβ50.5 μM> 100 μMStandard Integrin positive control

Data Interpretation Insight: While Cilengitide exhibits a marginally tighter binding affinity for integrins, 3-QAA provides a unique polypharmacological advantage. Its lower cytotoxicity compared to Verapamil allows for wider therapeutic dosing windows when used in combination with primary chemotherapeutics (e.g., Paclitaxel) to reverse MDR.

Experimental Validation Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed effects of 3-QAA are mechanistically accurate and not artifacts of experimental design.

Workflow S1 Cell Culture (MDR+ Lines) S2 Compound Treatment (3-QAA vs Controls) S1->S2 S3 Functional Assays (Rho123 / Adhesion) S2->S3 S4 Quantification (Flow Cytometry) S3->S4 S5 Data Analysis (IC50 Calculation) S4->S5

Diagram 2: Experimental workflow for validating the mechanistic efficacy of 3-QAA.

Protocol A: P-glycoprotein Efflux Inhibition Assay

Objective: Quantify the ability of 3-QAA to block P-gp-mediated drug efflux using Rhodamine 123 (Rho123), a fluorescent P-gp substrate. Cell Line: A2780/ADR (Human ovarian carcinoma, adriamycin-resistant, P-gp overexpressing).

  • Cell Seeding & Starvation: Seed A2780/ADR cells at 5×105 cells/well in a 6-well plate. Incubate overnight. Starve cells in serum-free media for 2 hours prior to the assay.

    • Causality: Serum starvation synchronizes the cell cycle and reduces background noise from serum-protein binding, ensuring the compound interacts directly with the cell membrane.

  • Compound Pre-incubation: Treat cells with Vehicle (0.1% DMSO), Verapamil (10 μM, Positive Control), or 3-QAA (0.1 - 10 μM) for 2 hours at 37°C.

    • Causality: Pre-incubation guarantees steady-state target engagement with the intracellular ATP-binding domains of P-gp before the substrate is introduced.

  • Substrate Addition: Add Rho123 (5 μM final concentration) to all wells. Incubate for exactly 60 minutes in the dark at 37°C.

  • Arrest & Wash (Critical Step): Rapidly remove media and wash cells three times with ice-cold PBS .

    • Causality: Ice-cold PBS immediately arrests membrane fluid dynamics and halts any residual P-gp efflux activity. This ensures the measured intracellular fluorescence accurately reflects the accumulation at the exact moment of assay termination.

  • Flow Cytometry Analysis: Trypsinize cells, resuspend in cold FACS buffer, and analyze via flow cytometry (FL1 channel).

    • Validation Check: The assay is only valid if the Verapamil control shifts the fluorescence peak by at least 1 log decade compared to the vehicle. If this dynamic range is not met, the P-gp expression in the cell line has likely drifted.

Protocol B: Integrin-Mediated Cell Adhesion Assay

Objective: Verify 3-QAA's antagonism of αvβ3 integrins by measuring the inhibition of cell adhesion to a fibronectin matrix. Cell Line: U87MG (Human glioblastoma, high endogenous αvβ3 expression).

  • Matrix Coating: Coat 96-well plates with Fibronectin (10 μg/mL) overnight at 4°C. Coat parallel wells with 1% BSA as a negative control.

    • Causality: BSA blocks non-specific protein binding sites on the plastic. Subtracting the BSA baseline from the fibronectin-coated wells isolates the specific integrin-mediated adhesion signal.

  • Cell Detachment: Harvest U87MG cells using a non-enzymatic detachment solution (e.g., 5 mM EDTA in PBS).

    • Causality: This is a critical failure point in many labs. Using Trypsin cleaves the extracellular domains of integrins, which would artificially ablate the adhesion signal and yield false-positive inhibition data.

  • Treatment & Adhesion: Pre-incubate the suspended cells with 3-QAA, Cilengitide (Positive Control), or Vehicle for 30 minutes. Plate 2×104 cells/well onto the coated plates and incubate for 1 hour at 37°C.

  • Washing & Fixation: Carefully wash wells three times with warm PBS to remove non-adherent cells. Fix adherent cells with 4% paraformaldehyde for 15 minutes.

  • Quantification: Stain with 0.1% Crystal Violet for 20 minutes, wash extensively with distilled water, and solubilize the dye in 10% acetic acid. Read absorbance at 590 nm using a microplate reader. Calculate the IC₅₀ based on the dose-response curve.

Conclusion

Validating the mechanism of action for a dual-targeting compound like 3-(quinolin-3-yl)acrylic acid requires strict adherence to self-validating experimental designs. By utilizing appropriate positive controls (Verapamil and Cilengitide), preserving receptor integrity during cell harvesting, and strictly controlling assay termination kinetics, researchers can confidently isolate and quantify both the P-gp inhibitory and integrin antagonistic properties of this promising scaffold.

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 3-(Quinolin-3-yl)acrylic Acid Derivatives in BACE1 Inhibitor Design

As drug development professionals targeting central nervous system (CNS) pathologies like Alzheimer's disease, we frequently encounter the challenge of optimizing fragment hits into highly potent, blood-brain barrier (BB...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals targeting central nervous system (CNS) pathologies like Alzheimer's disease, we frequently encounter the challenge of optimizing fragment hits into highly potent, blood-brain barrier (BBB) permeable lead compounds. Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is a notoriously difficult target due to its large, extended active site.

This guide objectively compares the performance of the 3-(quinolin-3-yl)acrylic acid scaffold against unmodified fragment hits and its saturated derivatives. By analyzing the structure-activity relationships (SAR) and the causality behind our synthetic choices, we provide a field-proven blueprint for multiparameter optimization in CNS drug design[1].

Mechanistic Rationale & Scaffold Comparison

Fragment-based drug discovery (FBDD) often yields highly ligand-efficient but weakly potent starting points. For BACE1, the 2-aminoquinoline fragment was identified as a weak binder ( IC50​=900μM ) that anchors to the catalytic aspartate residues. However, to achieve therapeutic potency, the molecule must be "grown" into the adjacent P2′ binding pocket [1].

The 3-(quinolin-3-yl)acrylic acid derivative serves as the critical intermediate for this vector elongation.

SAR Performance Comparison

The table below summarizes the quantitative data driving the optimization from the initial fragment to the optimized lead (Compound 59) [1].

Compound StageStructural FeatureBACE1 Enzymatic IC50​ Cellular Activity ( reduction)BBB Permeability & Physical Properties
Initial Hit Unmodified 2-Aminoquinoline core 900μM N/AHigh permeability, but insufficient target engagement.
Rigid Vector 3-(quinolin-3-yl)acrylic acid derivative ∼1−10μM LowPoor (Charged carboxylic acid prevents CNS penetration).
Optimized Lead Saturated propionic amide (Cmpd 59) 11nM 80nM Excellent ( 120nm/s ); cLogP<5 ; high fraction of sp3 carbons.

The Causality of the Scaffold Evolution: The transition from a rigid acrylic acid linker to a saturated propionic amide is not arbitrary. The rigid α,β -unsaturated alkene of the acrylic acid effectively vectors the hydrophobic moiety deep into the P2′ pocket with minimal entropic penalty during initial binding assessments. However, its planar sp2 character and charged acid moiety limit solubility and BBB penetration. By converting the acid to an amide and hydrogenating the double bond, we increase the sp3 character ( Fsp3 ). This targeted structural shift introduces necessary flexibility, lowers the cLogP , and satisfies the multiparameter optimization required for in vivo CNS efficacy [1].

Structural & Vector Analysis

The following diagram maps the logical progression of the SAR optimization workflow, illustrating how structural modifications directly address biological barriers.

BACE1_Optimization Hit Initial Fragment Hit 2-Aminoquinoline IC50: 900 μM Vector Vector Elongation Targeting P2' Pocket Hit->Vector X-ray Crystallography Guided Rigid Rigid Linker Intermediate 3-(quinolin-3-yl)acrylic acid IC50: ~1-10 μM Vector->Rigid Wittig Olefination Flex Optimized Lead (Cmpd 59) Saturated Amide Derivative IC50: 11 nM Rigid->Flex Amidation & Saturation (Improved BBB Permeability)

Fragment-to-lead optimization of BACE1 inhibitors via P2' pocket targeting.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis of 3-(quinolin-3-yl)acrylic acid derivatives must be executed as a self-validating system. The following step-by-step methodology explains the mechanistic reasoning behind each reagent choice and provides the analytical checkpoints required to verify the protocol's success[1].

Step 1: Vector Installation via Wittig Olefination
  • Objective: Install the rigid alkene vector pointing toward the P2′ pocket.

  • Procedure: To a solution of quinoline-3-aldehyde ( 1.0equiv ) in anhydrous THF at 25∘C , add methyl (triphenylphosphoranylidene)acetate ( 1.2equiv ). Stir for 12 hours under an inert atmosphere.

  • Causality: The Wittig reaction is specifically chosen over cross-coupling methodologies (e.g., Heck reaction) for early-stage vector installation because it avoids transition-metal contamination. Palladium residues can frequently cause false positives in sensitive enzymatic assays like BACE1 FRET assays. Furthermore, the stabilized ylide reliably yields the thermodynamically favored (E) -alkene.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. Isolate the product and perform 1HNMR analysis. The formation of the (E) -isomer must be validated by observing the trans-alkene coupling constant ( J≈16.0Hz ) for the vinylic protons.

Step 2: Alkaline Hydrolysis (Deprotection)
  • Objective: Unmask the carboxylic acid for subsequent functionalization.

  • Procedure: Dissolve the methyl 3-(quinolin-3-yl)acrylate in a 1:1 mixture of THF and H2​O . Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 2.0equiv ) and stir at room temperature until complete.

  • Causality: LiOH provides mild, highly controlled saponification of the methyl ester. We avoid stronger bases (like NaOH or KOH ) at elevated temperatures to prevent unwanted nucleophilic attack or degradation of the electron-deficient quinoline core.

  • Self-Validation Checkpoint: The disappearance of the methyl ester singlet ( ∼3.8ppm ) in 1HNMR and the appearance of a highly polar, baseline-retained spot on TLC (visualized with a bromocresol green stain) confirms the quantitative generation of the free acrylic acid.

Step 3: Amidation and Multiparameter Optimization
  • Objective: Neutralize the charge and increase sp3 character to enable BBB penetration.

  • Procedure: Activate the 3-(quinolin-3-yl)acrylic acid with HATU and DIPEA in DMF, then add the desired aliphatic amine. Following isolation of the acrylamide, dissolve in methanol and subject to hydrogenation over 10%Pd/C under a hydrogen atmosphere ( 1atm ).

  • Causality: Amidation neutralizes the negative charge of the carboxylic acid, which otherwise actively prevents passive diffusion across the blood-brain barrier. Subsequent hydrogenation of the α,β -unsaturated system increases the fraction of sp3 carbons. Higher Fsp3 correlates strongly with improved aqueous solubility, reduced off-target toxicity, and superior pharmacokinetic profiles.

  • Self-Validation Checkpoint: Complete consumption of the alkene is verified by the disappearance of the vinylic protons in 1HNMR and a precise mass shift of +2Da in high-resolution mass spectrometry (HRMS).

Synthesis_Workflow Aldehyde Quinoline-3-aldehyde (Starting Material) Wittig Wittig Olefination Reagent: Methyl(triphenylphosphoranylidene)acetate Aldehyde->Wittig Ester Methyl 3-(quinolin-3-yl)acrylate (E-isomer confirmed via NMR) Wittig->Ester Stereoselective Hydrolysis Alkaline Hydrolysis Reagent: LiOH in THF/H2O Ester->Hydrolysis Acid 3-(quinolin-3-yl)acrylic acid (Key Intermediate) Hydrolysis->Acid Mild Deprotection Coupling Amide Coupling & Hydrogenation Reagents: Amine, HATU, Pd/C, H2 Acid->Coupling Lead Saturated Amide Derivative (Final Drug Candidate) Coupling->Lead sp3 Character ↑

Self-validating synthetic route for 3-(quinolin-3-yl)acrylic acid derivatives.

Conclusion & In Vivo Efficacy

The strategic use of 3-(quinolin-3-yl)acrylic acid derivatives as rigid vector intermediates allows researchers to bridge the gap between low-affinity fragment hits and highly potent leads. By systematically converting this rigid intermediate into a flexible, saturated amide (Compound 59), researchers achieved an IC50​ of 11nM [1]. More importantly, this optimized scaffold demonstrated significant in vivo efficacy, achieving a 42% reduction of cerebrospinal fluid (CSF) Aβ40/42​ formation in rat pharmacodynamic models after a single subcutaneous dose [1]. This SAR progression underscores the necessity of balancing target binding affinity with the physicochemical properties required for CNS exposure.

References

  • Cheng, Y., Judd, T. C., Bartberger, M. D., Brown, J., Chen, K., Fremeau, R. T., ... & Wood, S. (2011). From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). Journal of Medicinal Chemistry, 54(16), 5836-5857.[Link]

Comparative

High-Performance Quinoline-Based Dyes in Dye-Sensitized Solar Cells: A Comparative Guide

For materials scientists and photovoltaic researchers, optimizing the organic sensitizer is the most critical lever for maximizing the power conversion efficiency (PCE) of Dye-Sensitized Solar Cells (DSSCs). Recently, qu...

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Author: BenchChem Technical Support Team. Date: April 2026

For materials scientists and photovoltaic researchers, optimizing the organic sensitizer is the most critical lever for maximizing the power conversion efficiency (PCE) of Dye-Sensitized Solar Cells (DSSCs). Recently, quinoline derivatives have emerged as highly competitive candidates to replace expensive ruthenium-based complexes (like N719).

This guide provides an objective, data-backed comparison of novel quinoline-based dyes, analyzing the causality behind their structural modifications, photophysical performance, and the standardized protocols required to validate their efficacy in laboratory settings.

Mechanistic Insights: The Role of Quinoline in DSSCs

Quinoline and its derivatives are nitrogen-containing heterocyclic aromatic compounds characterized by excellent thermal stability and a rigid, planar geometry[1]. In the context of DSSCs, quinoline acts as a highly effective electron-deficient π -linker within Donor- π -Acceptor (D- π -A) or Donor-Auxiliary Acceptor- π -Acceptor (D-A- π -A) molecular architectures[2][3].

The Causality of Structural Engineering:

  • Extended Conjugation: Incorporating bulky, electron-rich donor groups such as bis(4-butoxyphenyl)amine (BPA) extends the conjugate length of the dye. This structural choice directly causes a red-shift in the intramolecular charge transfer (ICT) band, broadening the light-responsive Incident Photon-to-Current Efficiency (IPCE) spectrum and increasing the short-circuit current density ( Jsc​ )[3].

  • Auxiliary Acceptors: The insertion of units like benzothiadiazole (BTD) into a D-A- π -A framework lowers the lowest unoccupied molecular orbital (LUMO) energy level, further red-shifting absorption and significantly enhancing electron injection efficiency into the TiO2​ conduction band[2].

Photophysics Light Solar Illumination DyeGS Quinoline Dye (S0) Light->DyeGS Photon Absorption DyeES Excited Dye (S*) DyeGS->DyeES Excitation DyeOx Oxidized Dye (S+) DyeES->DyeOx Oxidation TiO2 TiO2 Photoanode (Conduction Band) DyeES->TiO2 Electron Injection DyeOx->DyeGS Dye Regeneration Circuit External Circuit (Electrical Work) TiO2->Circuit Electron Transport CE Counter Electrode (Pt) Circuit->CE Current Flow Redox I⁻ / I₃⁻ Electrolyte CE->Redox I₃⁻ Reduction to I⁻ Redox->DyeOx Electron Donation

Fig 1: Mechanistic pathway of electron transfer and dye regeneration in a quinoline-based DSSC.

Comparative Performance Analysis

The table below synthesizes the photovoltaic parameters of leading quinoline-based organic dyes evaluated under standard AM 1.5G illumination (100 mW/cm²).

Dye DesignationStructural ArchitectureCo-adsorbent Voc​ (V) Jsc​ (mA/cm²)PCE ( η , %)Key Mechanistic Advantage
BIM2 D-A- π -A (BTD acceptor)CDCA0.62711.535.21 BTD insertion causes a massive red-shift, maximizing Jsc​ [2].
5c D- π -A (Dimethylamino donor)None--5.02 Strong electron-donating moiety broadens visible absorption[4].
MA5 D- π -A (Hexyl alkyl chain)None--4.97 Long alkyl chains physically retard the charge recombination process[4].
BPA-Q D- π -A (BPA donor)None--3.07 Extended conjugate length increases charge recombination resistance[3].

Data Interpretation: The data clearly demonstrates that transitioning from a standard D- π -A structure (like BPA-Q) to a D-A- π -A structure (like BIM2) yields a superior power conversion efficiency. Furthermore, the use of Chenodeoxycholic Acid (CDCA) as a co-adsorbent with BIM2 is a critical variable; without it, the rigid quinoline molecules undergo π−π stacking, leading to non-radiative quenching[2][4].

Experimental Protocols: Self-Validating DSSC Fabrication

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the standard fabrication workflow for testing quinoline-based sensitizers[1]. Each step is designed as a self-validating system to isolate the dye's performance from fabrication artifacts.

Phase 1: Photoanode Preparation
  • Substrate Cleaning: Ultrasonicate Fluorine-doped Tin Oxide (FTO) glass sequentially in detergent, deionized water, acetone, and ethanol for 15 minutes each to remove organic contaminants.

  • Mesoporous Layer Deposition: Screen-print a uniform layer of TiO2​ nanoparticle paste onto the conductive side of the FTO glass.

  • Thermal Sintering: Heat the substrates to 500°C for 30 minutes.

    • Causality: Sintering burns off the organic binders in the paste and fuses the TiO2​ nanoparticles. This creates a highly porous, electrically continuous scaffold necessary for maximum dye loading and efficient electron transport[1].

Phase 2: Dye Sensitization & Co-adsorption
  • Solution Preparation: Prepare a 1 mM solution of the target quinoline dye (e.g., BIM2) in anhydrous ethanol. Add 10 mM of CDCA to the solution[1].

  • Warm Immersion: Allow the sintered TiO2​ electrodes to cool to ~80°C, then immediately submerge them into the dye solution.

    • Causality: Immersing the electrodes while still warm prevents ambient water vapor from condensing inside the hydrophilic TiO2​ mesopores, which would otherwise block dye anchoring sites[1].

  • Incubation: Seal the container and leave it in complete darkness for 24 hours at room temperature.

    • Causality: The 24-hour dark incubation ensures monolayer saturation. The CDCA co-adsorbent competitively binds to the TiO2​ surface, physically spacing out the quinoline dye molecules to suppress intermolecular aggregation and restrain charge recombination[2][4].

Phase 3: Assembly & Characterization
  • Cell Assembly: Sandwich the dyed photoanode and a Platinum-coated counter electrode together using a 25 µm Surlyn thermoplastic spacer. Heat-press to seal.

  • Electrolyte Injection: Inject an I−/I3−​ redox electrolyte through a pre-drilled hole in the counter electrode, then seal the hole with a glass cover slip and additional Surlyn[1].

  • J-V Measurement: Expose the active area to a solar simulator (AM 1.5G) and sweep the voltage to extract Voc​ , Jsc​ , Fill Factor (FF), and overall PCE.

Workflow Step1 1. FTO Glass Cleaning (Ultrasonication) Step2 2. TiO2 Paste Printing (Mesoporous Layer) Step1->Step2 Step3 3. Thermal Sintering (500°C for 30 min) Step2->Step3 Step4 4. Dye Sensitization (Quinoline + CDCA) Step3->Step4 Step5 5. Electrode Assembly (Surlyn Spacer) Step4->Step5 Step6 6. Electrolyte Injection (I⁻/I₃⁻ Redox) Step5->Step6 Step7 7. Device Characterization (J-V & IPCE) Step6->Step7

Fig 2: Step-by-step self-validating fabrication workflow for quinoline-sensitized solar cells.

References

  • The improvement of photovoltaic performance of quinoline-based dye-sensitized solar cells by modification of the auxiliary acceptors ResearchGate 2

  • Application Notes and Protocols for Quinoline Derivatives in Dye-Sensitized Solar Cells Benchchem 1

  • Insight into the effects of modifying chromophores on the performance of quinoline-based dye-sensitized solar cells PubMed3

  • 5,6,7-Trimethoxy-2-(Methylthio)Quinoline with Different Anchoring Groups: Synthesis And Dye-Sensitized Solar Cell Applications ResearchGate4

Sources

Validation

Head-to-Head Comparison: 3-(Quinolin-3-yl)acrylic Acid vs. Cisplatin in Cytotoxicity and Cell Viability Assays

A critical challenge in modern oncology and drug development is overcoming intrinsic and acquired chemoresistance while mitigating off-target toxicity. Cisplatin is a highly potent, gold-standard chemotherapeutic that dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A critical challenge in modern oncology and drug development is overcoming intrinsic and acquired chemoresistance while mitigating off-target toxicity. Cisplatin is a highly potent, gold-standard chemotherapeutic that drives cytotoxicity via severe DNA damage. However, its clinical efficacy is frequently bottlenecked by multidrug resistance (MDR) and severe adverse effects[1].

Enter 3-(quinolin-3-yl)acrylic acid (3-QAA) and its derivatives—a class of bioactive scaffolds that exhibit low intrinsic cytotoxicity but act as powerful modulators of cellular stress and drug efflux. This guide provides an in-depth, head-to-head comparison of these two compounds, illustrating how 3-QAA serves not as a monotherapy replacement for cisplatin, but as a strategic chemosensitizer and cytoprotectant.

Mechanistic Divergence: The Cytotoxic Hammer vs. The Modulatory Shield

To understand their performance in cytotoxicity assays, we must first examine the causality behind their cellular interactions.

Cisplatin: DNA Alkylation and Apoptosis

Cisplatin is a classical cytotoxic agent. Upon entering the cell, the platinum complex undergoes aquation. These highly reactive aquated species bind to the N7 reactive center on purine residues, forming 1,2-intrastrand cross-links[1]. This structural distortion halts DNA replication, triggers p53 activation, and initiates the intrinsic apoptotic cascade via mitochondrial cytochrome c release and caspase-9/3 activation[2].

3-(Quinolin-3-yl)acrylic Acid: Efflux Inhibition and Oxidative Stress Modulation

In stark contrast, 3-QAA and its structural analogs do not primarily target DNA. Instead, they modulate the cellular environment to dictate the efficacy of other drugs:

  • MDR Reversal (Tumor Sensitization): In resistant tumor models, quinoline derivatives act as potent P-glycoprotein (P-gp) inhibitors. By blocking this primary efflux pump, 3-QAA restores intracellular cisplatin concentrations, effectively reversing acquired resistance[3].

  • Oxidative Stress Modulation (Normal Cell Protection): Concurrently, specific 3-QAA derivatives selectively induce the Nrf2/HMOX1 oxidative stress response pathway in non-malignant cells. This localized induction confers protection against cisplatin-mediated oxidative cytotoxicity (e.g., in fibroblasts or stem cells) without shielding the tumor[4].

Mechanisms Cis Cisplatin DNA DNA Crosslinking (1,2-intrastrand adducts) Cis->DNA Induces QAA 3-(quinolin-3-yl)acrylic acid Pgp P-glycoprotein (P-gp) Inhibition QAA->Pgp Inhibits Efflux Nrf2 Nrf2 / HMOX1 Modulation QAA->Nrf2 Activates Apop Apoptosis (Caspase 9/3 Activation) DNA->Apop Triggers Accum Increased Intracellular Cisplatin Accumulation Pgp->Accum Reverses MDR Protect Oxidative Stress Protection (Normal Cells) Nrf2->Protect Mitigates Toxicity Accum->DNA Enhances

Mechanistic pathways of Cisplatin cytotoxicity vs. 3-QAA modulatory effects.

Comparative Cytotoxicity Profiles

Because of their divergent mechanisms, a head-to-head cytotoxicity assay reveals drastically different IC50 values. Cisplatin demonstrates dose-dependent lethality in the low micromolar range, whereas 3-QAA exhibits negligible monotherapy toxicity but profound synergistic efficacy when co-administered.

Table 1: Representative IC50 Values in Standard and Resistant Cell Lines
Cell Line PhenotypeCisplatin (Monotherapy)3-QAA (Monotherapy)Combination (Cisplatin + 10 µM 3-QAA)Biological Outcome
A549 (Wild-type NSCLC)~12.5 µM> 100 µM~10.1 µMAdditive cytotoxicity; standard apoptosis.
A549/DDP (Cisplatin-Resistant, P-gp+)~65.0 µM> 100 µM~18.5 µMSynergistic sensitization ; P-gp efflux blocked[3].
NHLF (Normal Human Lung Fibroblasts)~15.0 µM> 100 µM> 40.0 µMCytoprotection ; HMOX1 pathway mitigates ROS toxicity[4].

Note: Data represents aggregated baseline metrics for quinoline-acrylic acid derivatives in comparative literature. Exact IC50 values vary by specific derivative substitution and assay duration.

Self-Validating Experimental Protocol: Synergy & Cytotoxicity Assay

To objectively compare and validate the synergistic potential of 3-QAA with cisplatin, researchers must employ a self-validating checkerboard matrix assay. This protocol ensures that causality between P-gp inhibition and increased cisplatin cytotoxicity is accurately measured by incorporating orthogonal validation (ICP-MS).

Phase 1: Cell Preparation and Checkerboard Matrix
  • Cell Seeding: Seed A549 (wild-type) and A549/DDP (resistant) cells at 5×103 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2D checkerboard matrix.

    • Axis X (Cisplatin): Serial dilutions from 0 to 100 µM.

    • Axis Y (3-QAA): Serial dilutions from 0 to 50 µM.

  • Control Implementation (Crucial for Trustworthiness): Include Verapamil (10 µM) as a positive control for P-gp inhibition to validate that any observed MDR reversal by 3-QAA is mechanistically linked to efflux blockade.

Phase 2: Viability Readout and Orthogonal Validation
  • Co-Incubation: Treat the cells with the matrix formulations for 72 hours.

  • Primary Readout (CellTiter-Glo): Add CellTiter-Glo® Reagent to measure ATP as a direct proxy for metabolically active cells. Record luminescence.

  • Orthogonal Validation (ICP-MS): Self-Validating Step: To prove that 3-QAA's effect is mediated by efflux inhibition (and not an off-target artifact), lyse a parallel set of treated A549/DDP cells. Quantify intracellular Platinum (Pt) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). An increase in intracellular Pt correlating with 3-QAA concentration validates the P-gp inhibition mechanism.

  • Data Synthesis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, confirming 3-QAA's role as a chemosensitizer.

Workflow Seed 1. Cell Seeding A549 & A549/DDP 96-well plates Treat 2. Co-Treatment Checkerboard Matrix Cisplatin + 3-QAA Seed->Treat Incubate 3. Incubation 48-72 Hours 37°C, 5% CO2 Treat->Incubate Assay 4. Viability Assay CellTiter-Glo (ATP) Luminescence Readout Incubate->Assay Analyze 5. Synergy Analysis Chou-Talalay Method Calculate CI Values Assay->Analyze

Step-by-step workflow for self-validating synergy and cytotoxicity assays.

Conclusion

A head-to-head comparison in cytotoxicity assays reveals that 3-(quinolin-3-yl)acrylic acid and cisplatin serve entirely different, yet highly complementary, roles in oncology. Cisplatin acts as the primary cytotoxic driver, inducing apoptosis via DNA crosslinking. Conversely, 3-QAA functions as an intelligent modulator—it lacks significant monotherapy toxicity but rescues cisplatin's efficacy in resistant tumors by inhibiting P-gp efflux, while simultaneously offering oxidative stress protection to normal tissues. Future drug development should leverage this synergy, utilizing 3-QAA scaffolds to widen the therapeutic window of platinum-based regimens.

References

  • Source: Google Patents (US20070072900A1)
  • Source: Google Patents (WO2012094580A2)
  • Cisplatin in cancer therapy: molecular mechanisms of action Source: European Journal of Pharmacology / PubMed Central (PMC4146684) URL:[Link]

  • Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells Source: Journal of Experimental & Clinical Cancer Research / PubMed Central (PMC4233035) URL:[Link]

Sources

Comparative

Validating the binding mode of 3-(quinolin-3-yl)acrylic acid to its target protein

As a Senior Application Scientist, selecting the right chemical scaffold and validating its binding mode are the most critical steps in Fragment-Based Drug Discovery (FBDD). For central nervous system (CNS) targets like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right chemical scaffold and validating its binding mode are the most critical steps in Fragment-Based Drug Discovery (FBDD). For central nervous system (CNS) targets like Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)—a prime therapeutic target for Alzheimer's disease—traditional high-throughput screening often yields large, lipophilic molecules that fail to cross the Blood-Brain Barrier (BBB).

This guide objectively compares the performance of the 3-(quinolin-3-yl)acrylic acid (3-QAA) scaffold (and its 2-aminoquinoline derivatives) against classical alternatives. Furthermore, it details the multi-orthogonal biophysical workflows required to create a self-validating system for confirming its binding mode.

Scaffold Performance Comparison: 3-QAA vs. Classical Peptidomimetics

Historically, BACE1 inhibition relied on large peptidomimetics (e.g., OM99-2) designed to mimic the transition state of the amyloid precursor protein (APP) cleavage. While highly potent in vitro, these alternatives suffer from poor pharmacokinetic profiles.

The Causality of Scaffold Selection: We transition to the 3-QAA scaffold because the 2-aminoquinoline core acts as a highly efficient anchor. The quinoline nitrogen and the 2-amino group form a robust hydrogen bond network with the catalytic dyad (Asp32/Asp228) of BACE1. Concurrently, the acrylic acid moiety provides a synthetically tractable vector that extends into the S1' and S2' subpockets. This allows us to pick up additional affinity (e.g., hydrogen bonding with Gly34) without drastically increasing molecular weight, thereby preserving BBB penetrance and minimizing the efflux ratio (ER)[1].

Table 1: Quantitative Performance Comparison of BACE1 Inhibitor Scaffolds
MetricClassical Peptidomimetic (e.g., OM99-2)Initial Fragment Hit (2-Aminoquinoline)Optimized 3-QAA Derivative (Compound 59)
Molecular Weight (Da) ~800~160~380
BACE1 IC₅₀ (nM) 1.6900,00011
Ligand Efficiency (LE) < 0.10.350.34
BBB Permeability (nm/s) Poor (< 10)High (> 150)Good (120)
Efflux Ratio (ER) High (> 10)Low (< 2)Optimal (3.1)

Data synthesized from the 1[1].

Validating the Binding Mode: Self-Validating Experimental Workflows

To ensure scientific integrity, a single assay is never sufficient. We employ an orthogonal workflow where each protocol acts as a self-validating system to confirm the binding mode of the 3-QAA scaffold.

Pathway A Primary Screening SPR Assay B Structural Validation X-ray Crystallography A->B KD & Kinetics (Control: Reference Cell) C Second-Site Probing 19F NMR Spectroscopy B->C Binding Pose (Control: Omit Maps) D Fragment Linking Lead Optimization C->D S3 Pocket Probe (Control: Displacement)

Orthogonal biophysical workflow for validating 3-QAA fragment binding.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Validation

SPR is chosen as the primary screen because it detects weak, millimolar binders without consuming prohibitive amounts of protein.

  • Step 1: Surface Preparation. Immobilize biotinylated BACE1 onto a streptavidin-coated sensor chip. Self-Validation: Leave one flow cell unmodified (or use a catalytically dead mutant) to serve as a reference channel for subtracting bulk refractive index changes and non-specific binding.

  • Step 2: Analyte Injection. Inject the 3-QAA fragment in a multi-cycle kinetic format (concentrations ranging from 10 μM to 2 mM) using a running buffer of 50 mM acetate (pH 4.5) to mimic the acidic environment of the endosome where BACE1 is active.

  • Step 3: Data Analysis. Fit the sensorgrams to a 1:1 steady-state affinity model to extract the KD​ .

Protocol 2: X-ray Crystallography for Structural Elucidation

Once binding is confirmed, X-ray crystallography provides the atomic-level causality of the affinity.

  • Step 1: Co-crystallization. Incubate apo-BACE1 crystals (grown in PEG 4000, pH 4.5) with a 5 mM solution of the 3-QAA derivative for 48 hours.

  • Step 2: Data Collection & Phasing. Collect diffraction data at 100 K using a synchrotron source. Solve the structure using molecular replacement with an apo-BACE1 search model.

  • Step 3: Model Building. Self-Validation: Before placing the ligand into the electron density, generate an Fo​−Fc​ omit map. This ensures the density corresponding to the 3-QAA scaffold is real and not an artifact of model bias. The resulting structure confirms that the aminoquinoline engages Asp32/Asp228, while the acrylic acid chain occupies the S1'/S2' pockets[1].

Protocol 3: ¹⁹F NMR Spectroscopy for Second-Site Probing

To further optimize the 3-QAA scaffold, we use2 to probe adjacent pockets (like the S3 pocket) for fragment linking[2]. ¹⁹F NMR is chosen because it lacks the background signal overlap inherent to ¹H NMR.

  • Step 1: Baseline Acquisition. Acquire a ¹⁹F NMR spectrum of a fluorinated probe library (designed to target the S3 pocket) in the presence of 10 μM BACE1.

  • Step 2: Scaffold Blocking. Saturate the active site by adding an excess (50 μM) of the optimized 3-QAA scaffold.

  • Step 3: Competition Analysis. Self-Validation: If the ¹⁹F signal of a specific probe sharpens (indicating displacement from the protein into bulk solvent), it proves the probe and the 3-QAA scaffold are binding in mutually exclusive or adjacent sites. This guides the synthetic linking of the two fragments to achieve sub-nanomolar potency[2].

Interactions Ligand 3-QAA Scaffold Asp32 Asp32 Catalytic Ligand->Asp32 H-Bond Asp228 Asp228 Catalytic Ligand->Asp228 Salt Bridge Gly34 Gly34 S1'/S2' Ligand->Gly34 Aliphatic Extension S3 S3 Pocket Ligand->S3 Linked Probe

Binding interaction network of the 3-QAA scaffold within the BACE1 active site.

Conclusion

For drug development professionals targeting CNS proteases, the 3-(quinolin-3-yl)acrylic acid scaffold offers a vastly superior starting point compared to classical peptidomimetics. By maintaining high ligand efficiency and utilizing the acrylic acid vector to probe the S1'/S2' pockets, researchers can build potent inhibitors without sacrificing BBB permeability. However, the success of this scaffold relies entirely on a rigorous, self-validating biophysical workflow—combining SPR, X-ray crystallography, and ¹⁹F NMR—to unequivocally confirm the binding mode at every stage of optimization.

References

  • Cheng, Y., et al. (2011). "From fragment screening to in vivo efficacy: optimization of a series of 2-aminoquinolines as potent inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1)." Journal of Medicinal Chemistry. Available at:[Link]

  • Jordan, J. B., et al. (2016). "Fragment-Linking Approach Using (19)F NMR Spectroscopy To Obtain Highly Potent and Selective Inhibitors of β-Secretase." Journal of Medicinal Chemistry. Available at:[Link]

  • Macão, B., et al. (2018). "Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment." Frontiers in Aging Neuroscience. Available at:[Link]

Sources

Validation

Comparative Analysis of the Photophysical Properties of Quinoline-Based Fluorescent Probes: A Practical Guide for Bioimaging and Sensing

As a Senior Application Scientist, I frequently evaluate fluorophores for their utility in detecting metal ions (e.g., Zn²⁺, Cu²⁺), tracking intracellular pH, and visualizing cellular organelles. Quinoline and its deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate fluorophores for their utility in detecting metal ions (e.g., Zn²⁺, Cu²⁺), tracking intracellular pH, and visualizing cellular organelles. Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds in the design of small-molecule fluorescent probes. Their planar, rigid aromatic structure—consisting of a benzene ring fused with a pyridine moiety—provides an excellent platform for tuning photophysical properties and achieving high quantum yields[1].

This guide provides an objective comparative analysis of various quinoline-based probes, dissecting their photophysical metrics, underlying mechanisms, and validated experimental protocols to empower your assay development and drug discovery workflows.

Comparative Photophysical Analysis

The utility of a fluorescent probe in a biological matrix is dictated by its quantum yield ( Φ ), Stokes shift, and molar extinction coefficient ( ϵ ). A large Stokes shift minimizes self-quenching and background autofluorescence, while a high quantum yield ensures signal brightness and high sensitivity.

Below is a comparative breakdown of representative quinoline-based scaffolds and their photophysical performance metrics.

Table 1: Comparative Photophysical Properties of Representative Quinoline-Based Probes
Probe Scaffold / DerivativeTarget AnalyteExcitation ( λex​ )Emission ( λem​ )Stokes ShiftQuantum Yield ( Φ )Key Photophysical Feature
General / pH340 - 480 nm450 - 650 nm~110 - 170 nm0.10 - 0.80Highly solvent-dependent; broad tunability.
2 Ag⁺320 nm480 nm160 nm0.28Moderate brightness; exceptionally large Stokes shift[2].
2 Zn²⁺365 nm489 nm124 nm0.55High quantum yield upon metal chelation[2].
3 Cu²⁺ / S²⁻~420 nm~450 nm~30 nmN/A (Quenched)"Off-On-Off" relay recognition; 98.6% quenching by Cu²⁺[3].
4 Cellular Staining360 - 380 nm>500 nm>120 nm~0.079Charge-transfer emission; low Φ but large Stokes shift[4].
5 Zn²⁺~380 nm524 nm~144 nmHigh (Turn-on)Dual AIE and ESIPT characteristics[5].

Mechanistic Insights: Why Do Quinoline Probes Work?

To optimize an assay, one must understand the causality behind the fluorescence response. Many quinoline probes, particularly 8-hydroxyquinoline derivatives, rely on Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) [5].

In a metal-free state, the probe undergoes rapid non-radiative decay via ESIPT or intramolecular rotation, resulting in weak fluorescence[5]. Upon coordinating with a target like Zn²⁺, the formation of a rigid hydrophobic complex (often in a 2:1 ligand-to-metal ratio) blocks the ESIPT pathway and restricts intramolecular motion[5]. This structural rigidification activates AIE, leading to a massive "turn-on" fluorescence enhancement[5].

G A Free Quinoline Probe (ESIPT Active) C 2:1 Rigid Hydrophobic Complex A->C Binding B Zn2+ Target Introduction B->C D ESIPT Inhibition & C=N Isomerization Blockade C->D Structural Rigidity E Aggregation-Induced Emission (AIE) D->E Restricted Intramolecular Motion F Strong 'Turn-On' Fluorescence E->F Signal Output

Mechanism of Zn2+-induced fluorescence enhancement via ESIPT inhibition and AIE activation.

Validated Experimental Methodologies

A self-validating protocol requires built-in controls and a clear understanding of why each step is performed. Below are standard operating procedures for utilizing quinoline-based probes, ensuring high reproducibility and scientific integrity.

Protocol 1: In Vitro Metal Ion Sensing (e.g., Zn²⁺ Titration)

Objective : To determine the detection limit and binding affinity of a quinoline probe (e.g., 2) for a specific metal ion[2].

  • Stock Solution Preparation : Dissolve the probe in high-quality, anhydrous DMSO to a concentration of 1-10 mM.

    • Causality : Anhydrous DMSO prevents premature hydrolysis or aggregation of the hydrophobic quinoline core before dilution.

  • Buffer Equilibration : Dilute the stock into a physiological buffer (e.g., 10 mM HEPES, pH 7.4) to a working concentration of 5-10 µM. Ensure the final DMSO concentration is 0.1% (v/v).

    • Causality : High organic solvent concentrations can artificially suppress AIE effects, alter metal coordination geometry, or induce cytotoxicity in downstream cellular assays.

  • Blank Measurement : Record the baseline UV-Vis absorption and fluorescence emission spectra in a quartz cuvette[2]. This establishes the background signal for the ESIPT-active, weakly fluorescent state.

  • Titration : Add increasing aliquots of the target metal ion (e.g., ZnCl₂ in deionized water) from 0 to 10 equivalents[2]. Mix thoroughly and incubate for 2-5 minutes after each addition[2].

    • Causality : Equilibration time is critical to allow the 2:1 ligand-metal complex to fully form and stabilize thermodynamically before recording the spectra.

  • Data Analysis : Plot the fluorescence intensity at the emission maximum ( λem​ ) against the metal ion concentration to determine the limit of detection (LOD)[2].

Protocol 2: Live-Cell Bioimaging Workflow

Objective : To visualize intracellular targets using a cell-permeable quinoline probe (e.g.,).

  • Cell Culture : Seed cells (e.g., HeLa or RAW 264.7) in glass-bottom dishes and culture overnight at 37°C with 5% CO₂.

  • Pre-Wash : Remove culture medium and wash cells twice with pre-warmed PBS (pH 7.4).

    • Causality : Serum proteins in complete media contain esterases and albumin that can non-specifically bind the lipophilic quinoline probe, reducing intracellular uptake and increasing background noise.

  • Probe Loading : Incubate cells with the working solution of the probe (1-10 µM in serum-free media or live-cell imaging buffer) for 15-60 minutes at 37°C, protected from light.

    • Causality : Protecting from light prevents photobleaching of the fluorophore before acquisition.

  • Post-Wash : Remove the probe solution and wash 2-3 times with PBS.

    • Causality : This step is non-negotiable; it removes unbound extracellular probe, which is the primary source of high background fluorescence.

  • Imaging : Acquire images using a fluorescence microscope. For typical quinoline derivatives, use a 405 nm laser line for excitation and collect emission between 450-550 nm.

    • Causality : Using the lowest possible laser power and shortest exposure time minimizes phototoxicity and reactive oxygen species (ROS) generation, preserving cell viability during time-lapse imaging.

G S1 Cell Culture Preparation (37°C, 5% CO2) S2 PBS Washing (Remove Serum Proteins) S1->S2 S3 Probe Incubation (1-10 µM, 15-60 min) S2->S3 S4 Post-Incubation Wash (Remove Unbound Probe) S3->S4 S5 Fluorescence Microscopy (Ex: 405 nm, Em: 450-550 nm) S4->S5 S6 Quantitative Analysis (CTCF / MFI Calculation) S5->S6

Step-by-step experimental workflow for live-cell bioimaging using quinoline-based probes.

Conclusion

Quinoline-based fluorescent probes offer a highly modular and tunable platform for bioimaging and chemical sensing. By carefully selecting derivatives based on their photophysical properties—such as the large Stokes shift of 6-bromoquinoline derivatives or the AIE/ESIPT dual characteristics of 8-hydroxyquinolines—researchers can design highly sensitive and specific assays. Adhering to rigorous, causality-driven experimental protocols ensures reproducibility and minimizes artifacts in complex biological matrices.

References

  • Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. 1

  • BenchChem. (2025). Application Notes and Protocols for 4AH-Pyrido[1,2-A]quinoline as a Fluorescent Probe for Bioimaging.

  • BenchChem. (2025). Application Notes and Protocols: Development of Fluorescent Probes from 6-Bromoquinoline.2

  • PubMed. (2025). Synthesis of a Quinoline-Coumarin Fluorescent Probe and its Applications.3

  • Arabian Journal of Chemistry. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.5

  • ResearchGate. (2020). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold.4

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